Tec-IN-1
Description
Properties
CAS No. |
931664-41-4 |
|---|---|
Molecular Formula |
C16H15ClN4O2S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C16H15ClN4O2S/c1-7-13(9(3)22)8(2)19-14(7)12(23)6-24-16-20-11-4-10(17)5-18-15(11)21-16/h4-5,19H,6H2,1-3H3,(H,18,20,21) |
InChI Key |
NWKQXTCDEYJWDS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tec-IN-21; Tec IN 21; TecIN21; Tec Inhibitor-21; |
Origin of Product |
United States |
Foundational & Exploratory
Tec-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec-IN-1 is a small molecule inhibitor that has been identified as a modulator of the unconventional secretion of Fibroblast Growth Factor 2 (FGF2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used to elucidate its function. This guide is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the therapeutic potential of targeting FGF2 secretion.
Core Mechanism of Action: Inhibition of the Tec Kinase-FGF2 Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Tec protein tyrosine kinase and Fibroblast Growth Factor 2 (FGF2). Tec kinase, a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in the unconventional secretion of FGF2. This secretion pathway is independent of the classical endoplasmic reticulum-Golgi apparatus route and is utilized by a select group of proteins.
Tec kinase directly binds to FGF2 and phosphorylates a specific tyrosine residue, a critical step for the subsequent translocation of FGF2 across the plasma membrane. This compound positions itself at the interface of this interaction, thereby preventing the physical association of Tec kinase and FGF2. This inhibitory action leads to a cascade of downstream effects, ultimately blocking the release of FGF2 from the cell.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, Tec kinase phosphorylates FGF2, facilitating its oligomerization and insertion into the plasma membrane, leading to its secretion. This compound intervenes by preventing the initial interaction between Tec and FGF2.
Tec-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec-IN-1 is a small molecule inhibitor that has been identified as a modulator of the unconventional secretion of Fibroblast Growth Factor 2 (FGF2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used to elucidate its function. This guide is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the therapeutic potential of targeting FGF2 secretion.
Core Mechanism of Action: Inhibition of the Tec Kinase-FGF2 Interaction
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Tec protein tyrosine kinase and Fibroblast Growth Factor 2 (FGF2). Tec kinase, a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in the unconventional secretion of FGF2. This secretion pathway is independent of the classical endoplasmic reticulum-Golgi apparatus route and is utilized by a select group of proteins.
Tec kinase directly binds to FGF2 and phosphorylates a specific tyrosine residue, a critical step for the subsequent translocation of FGF2 across the plasma membrane. This compound positions itself at the interface of this interaction, thereby preventing the physical association of Tec kinase and FGF2. This inhibitory action leads to a cascade of downstream effects, ultimately blocking the release of FGF2 from the cell.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, Tec kinase phosphorylates FGF2, facilitating its oligomerization and insertion into the plasma membrane, leading to its secretion. This compound intervenes by preventing the initial interaction between Tec and FGF2.
Tec-IN-1: A Targeted Approach to Inhibit Tec Kinase and Unconventional FGF2 Secretion
For Immediate Release
Heidelberg, Germany – November 20, 2025 – In a significant advancement for researchers in oncology and cell biology, a detailed technical guide on the small molecule inhibitor Tec-IN-1 has been compiled, outlining its molecular target, binding affinity, and mechanism of action. This whitepaper provides an in-depth look at this compound's role in disrupting the unconventional secretion of Fibroblast Growth Factor 2 (FGF2), a key player in tumor growth and angiogenesis.
This compound, also known as Compound 21, has been identified as a direct inhibitor of Tec non-receptor tyrosine kinase.[1] The compound effectively blocks the interaction between Tec kinase and FGF2, a crucial step in the phosphorylation and subsequent secretion of FGF2 from cancer cells.[1][2][3] This inhibitory action presents a promising avenue for therapeutic intervention in cancers driven by FGF2 signaling.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound was determined using a high-throughput AlphaScreen assay, a bead-based technology used to study biomolecular interactions. The half-maximal inhibitory concentration (IC50) for this compound was established at 11.7 µM.[1] This value quantifies the concentration of this compound required to inhibit 50% of the Tec kinase activity in this assay format.
| Compound | Target | Assay | IC50 (µM) | CAS Number |
| This compound (Compound 21) | Tec Kinase | AlphaScreen | 11.7 | 931664-41-4 |
Mechanism of Action: Disrupting a Critical Interaction
This compound functions by specifically inhibiting the Tec-mediated tyrosine phosphorylation of FGF2.[1] This post-translational modification is essential for the unconventional secretion of FGF2, a process that bypasses the classical endoplasmic reticulum/Golgi pathway.[2][4][5][6] By preventing the phosphorylation of FGF2, this compound effectively halts its secretion from the cell, thereby mitigating its pro-angiogenic and mitogenic effects in the tumor microenvironment.[1][2][3]
Experimental Protocols
A detailed description of the experimental methodologies is provided to allow for replication and further investigation.
Tec Kinase Inhibition Assay (AlphaScreen)
The binding affinity of this compound for Tec kinase was quantified using an AlphaScreen protein-protein interaction assay. This assay measures the ability of a compound to disrupt the interaction between two target proteins.
-
Materials: Recombinant FGF2 and Tec kinase, AlphaScreen donor and acceptor beads.
-
Procedure:
-
FGF2 and Tec kinase were incubated together in the presence of varying concentrations of this compound.
-
AlphaScreen donor and acceptor beads, coated with antibodies specific for the recombinant proteins, were added to the mixture.
-
If FGF2 and Tec kinase interact, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
The inhibitory effect of this compound is measured by a decrease in the luminescent signal.
-
IC50 values were calculated from dose-response curves.
-
In Vitro Phosphorylation Assay
To confirm that this compound inhibits the enzymatic activity of Tec kinase, an in vitro phosphorylation assay was conducted.
-
Materials: Recombinant Tec kinase, recombinant FGF2, [γ-³²P]ATP.
-
Procedure:
-
Tec kinase was incubated with FGF2 in a kinase reaction buffer containing [γ-³²P]ATP and varying concentrations of this compound.
-
The reaction was allowed to proceed for a specified time at 30°C and then stopped by the addition of SDS-PAGE loading buffer.
-
The reaction products were separated by SDS-PAGE.
-
The gel was dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated FGF2.
-
The intensity of the bands was quantified to determine the extent of inhibition.
-
Visualizing the Molecular Landscape
To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: Signaling pathway of Tec-mediated unconventional FGF2 secretion and its inhibition by this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Molecular analysis of the unconventional secretory pathway of FGF2 employing TIRF microscopy - heiDOK [archiv.ub.uni-heidelberg.de]
- 6. researchgate.net [researchgate.net]
Tec-IN-1: A Targeted Approach to Inhibit Tec Kinase and Unconventional FGF2 Secretion
For Immediate Release
Heidelberg, Germany – November 20, 2025 – In a significant advancement for researchers in oncology and cell biology, a detailed technical guide on the small molecule inhibitor Tec-IN-1 has been compiled, outlining its molecular target, binding affinity, and mechanism of action. This whitepaper provides an in-depth look at this compound's role in disrupting the unconventional secretion of Fibroblast Growth Factor 2 (FGF2), a key player in tumor growth and angiogenesis.
This compound, also known as Compound 21, has been identified as a direct inhibitor of Tec non-receptor tyrosine kinase.[1] The compound effectively blocks the interaction between Tec kinase and FGF2, a crucial step in the phosphorylation and subsequent secretion of FGF2 from cancer cells.[1][2][3] This inhibitory action presents a promising avenue for therapeutic intervention in cancers driven by FGF2 signaling.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound was determined using a high-throughput AlphaScreen assay, a bead-based technology used to study biomolecular interactions. The half-maximal inhibitory concentration (IC50) for this compound was established at 11.7 µM.[1] This value quantifies the concentration of this compound required to inhibit 50% of the Tec kinase activity in this assay format.
| Compound | Target | Assay | IC50 (µM) | CAS Number |
| This compound (Compound 21) | Tec Kinase | AlphaScreen | 11.7 | 931664-41-4 |
Mechanism of Action: Disrupting a Critical Interaction
This compound functions by specifically inhibiting the Tec-mediated tyrosine phosphorylation of FGF2.[1] This post-translational modification is essential for the unconventional secretion of FGF2, a process that bypasses the classical endoplasmic reticulum/Golgi pathway.[2][4][5][6] By preventing the phosphorylation of FGF2, this compound effectively halts its secretion from the cell, thereby mitigating its pro-angiogenic and mitogenic effects in the tumor microenvironment.[1][2][3]
Experimental Protocols
A detailed description of the experimental methodologies is provided to allow for replication and further investigation.
Tec Kinase Inhibition Assay (AlphaScreen)
The binding affinity of this compound for Tec kinase was quantified using an AlphaScreen protein-protein interaction assay. This assay measures the ability of a compound to disrupt the interaction between two target proteins.
-
Materials: Recombinant FGF2 and Tec kinase, AlphaScreen donor and acceptor beads.
-
Procedure:
-
FGF2 and Tec kinase were incubated together in the presence of varying concentrations of this compound.
-
AlphaScreen donor and acceptor beads, coated with antibodies specific for the recombinant proteins, were added to the mixture.
-
If FGF2 and Tec kinase interact, the donor and acceptor beads are brought into close proximity.
-
Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
The inhibitory effect of this compound is measured by a decrease in the luminescent signal.
-
IC50 values were calculated from dose-response curves.
-
In Vitro Phosphorylation Assay
To confirm that this compound inhibits the enzymatic activity of Tec kinase, an in vitro phosphorylation assay was conducted.
-
Materials: Recombinant Tec kinase, recombinant FGF2, [γ-³²P]ATP.
-
Procedure:
-
Tec kinase was incubated with FGF2 in a kinase reaction buffer containing [γ-³²P]ATP and varying concentrations of this compound.
-
The reaction was allowed to proceed for a specified time at 30°C and then stopped by the addition of SDS-PAGE loading buffer.
-
The reaction products were separated by SDS-PAGE.
-
The gel was dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated FGF2.
-
The intensity of the bands was quantified to determine the extent of inhibition.
-
Visualizing the Molecular Landscape
To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: Signaling pathway of Tec-mediated unconventional FGF2 secretion and its inhibition by this compound.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Molecular analysis of the unconventional secretory pathway of FGF2 employing TIRF microscopy - heiDOK [archiv.ub.uni-heidelberg.de]
- 6. researchgate.net [researchgate.net]
Tec-IN-1: A Targeted Inhibitor of the Unconventional FGF2 Secretion Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways involving Tec-IN-1, a known inhibitor of the Tec protein tyrosine kinase family. The document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to this compound and its Primary Target
This compound is a small molecule inhibitor of the Tec family of non-receptor tyrosine kinases.[1] Specifically, it has been identified as an inhibitor of Tec kinase, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM.[1] The primary characterized role of this compound is its ability to disrupt the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1]
FGF2 is a potent mitogen involved in critical physiological and pathological processes, including angiogenesis and tumor cell survival.[2][3] Unlike most secreted proteins, FGF2 lacks a signal peptide and is exported from the cell through an endoplasmic reticulum/Golgi-independent pathway known as unconventional secretion.[2][4] This process involves the direct translocation of FGF2 across the plasma membrane. A key regulatory step in this pathway is the phosphorylation of FGF2 on tyrosine 82 (Y82) by Tec kinase.[5] this compound exerts its inhibitory effect by preventing this crucial phosphorylation event.[1]
The Unconventional FGF2 Secretion Signaling Pathway
The unconventional secretion of FGF2 is a multi-step process involving several key molecular players. This compound intervenes at a critical juncture in this pathway.
-
Recruitment to the Plasma Membrane: FGF2 is recruited to the inner leaflet of the plasma membrane. This process is facilitated by the interaction of FGF2 with the α1 subunit of the Na+/K+-ATPase (ATP1A1) and is dependent on the presence of the phosphoinositide PI(4,5)P2.[6][7][8]
-
Tec Kinase Interaction and FGF2 Phosphorylation: At the plasma membrane, Tec kinase, itself recruited via its pleckstrin homology (PH) domain binding to PI(3,4,5)P3, forms a complex with FGF2.[2] This interaction leads to the phosphorylation of FGF2 at tyrosine 82. This phosphorylation is a critical step that promotes the oligomerization of FGF2.[5]
-
Oligomerization and Pore Formation: Phosphorylated FGF2 molecules oligomerize to form a transmembrane pore-like structure, which facilitates their translocation across the plasma membrane.[2][3][7]
-
Extracellular Trapping: Once on the outer surface of the plasma membrane, FGF2 interacts with heparan sulfate (B86663) proteoglycans, which act as extracellular traps and are essential for its subsequent signaling activities.[2][4]
The Role of this compound: this compound functions by inhibiting the Tec kinase-mediated phosphorylation of FGF2. It is proposed to block the interaction between Tec kinase and FGF2, thereby preventing the phosphorylation of Y82.[1] This inhibition halts the downstream events of FGF2 oligomerization and membrane translocation, effectively blocking its unconventional secretion.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. The Startling Properties of Fibroblast Growth Factor 2: How to Exit Mammalian Cells without a Signal Peptide at Hand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. rupress.org [rupress.org]
- 7. Key steps in unconventional secretion of fibroblast growth factor 2 reconstituted with purified components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A direct role for ATP1A1 in unconventional secretion of fibroblast growth factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Tec-IN-1: A Targeted Inhibitor of the Unconventional FGF2 Secretion Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways involving Tec-IN-1, a known inhibitor of the Tec protein tyrosine kinase family. The document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and experimental designs.
Introduction to this compound and its Primary Target
This compound is a small molecule inhibitor of the Tec family of non-receptor tyrosine kinases.[1] Specifically, it has been identified as an inhibitor of Tec kinase, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM.[1] The primary characterized role of this compound is its ability to disrupt the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1]
FGF2 is a potent mitogen involved in critical physiological and pathological processes, including angiogenesis and tumor cell survival.[2][3] Unlike most secreted proteins, FGF2 lacks a signal peptide and is exported from the cell through an endoplasmic reticulum/Golgi-independent pathway known as unconventional secretion.[2][4] This process involves the direct translocation of FGF2 across the plasma membrane. A key regulatory step in this pathway is the phosphorylation of FGF2 on tyrosine 82 (Y82) by Tec kinase.[5] this compound exerts its inhibitory effect by preventing this crucial phosphorylation event.[1]
The Unconventional FGF2 Secretion Signaling Pathway
The unconventional secretion of FGF2 is a multi-step process involving several key molecular players. This compound intervenes at a critical juncture in this pathway.
-
Recruitment to the Plasma Membrane: FGF2 is recruited to the inner leaflet of the plasma membrane. This process is facilitated by the interaction of FGF2 with the α1 subunit of the Na+/K+-ATPase (ATP1A1) and is dependent on the presence of the phosphoinositide PI(4,5)P2.[6][7][8]
-
Tec Kinase Interaction and FGF2 Phosphorylation: At the plasma membrane, Tec kinase, itself recruited via its pleckstrin homology (PH) domain binding to PI(3,4,5)P3, forms a complex with FGF2.[2] This interaction leads to the phosphorylation of FGF2 at tyrosine 82. This phosphorylation is a critical step that promotes the oligomerization of FGF2.[5]
-
Oligomerization and Pore Formation: Phosphorylated FGF2 molecules oligomerize to form a transmembrane pore-like structure, which facilitates their translocation across the plasma membrane.[2][3][7]
-
Extracellular Trapping: Once on the outer surface of the plasma membrane, FGF2 interacts with heparan sulfate proteoglycans, which act as extracellular traps and are essential for its subsequent signaling activities.[2][4]
The Role of this compound: this compound functions by inhibiting the Tec kinase-mediated phosphorylation of FGF2. It is proposed to block the interaction between Tec kinase and FGF2, thereby preventing the phosphorylation of Y82.[1] This inhibition halts the downstream events of FGF2 oligomerization and membrane translocation, effectively blocking its unconventional secretion.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. The Startling Properties of Fibroblast Growth Factor 2: How to Exit Mammalian Cells without a Signal Peptide at Hand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. rupress.org [rupress.org]
- 7. Key steps in unconventional secretion of fibroblast growth factor 2 reconstituted with purified components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A direct role for ATP1A1 in unconventional secretion of fibroblast growth factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Permeability of Tec Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various immune cells. Their involvement in lymphocyte activation and differentiation has made them attractive targets for therapeutic intervention in autoimmune diseases and certain cancers. Tec-IN-1 is a representative, albeit hypothetical, small molecule inhibitor designed to target a member of the Tec kinase family. A critical parameter in the development of any orally administered drug is its ability to permeate the intestinal epithelium and enter systemic circulation. This guide provides a comprehensive overview of the methodologies used to assess the cellular permeability of compounds like this compound, focusing on the widely accepted Caco-2 and Parallel Artificial Membrane Permeability (PAMPA) assays.
While specific experimental data for "this compound" is not publicly available, this document presents a framework for how such data would be generated and interpreted. The provided quantitative data is illustrative and intended to serve as a guide for researchers working on similar molecules.
Quantitative Permeability Data (Hypothetical)
The following table summarizes hypothetical permeability data for this compound, generated from standard in vitro assays. This data is for illustrative purposes to demonstrate how permeability characteristics are typically presented.
| Assay | Parameter | Value | Classification |
| Caco-2 Permeability | Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | 15.2 ± 1.8 | High |
| Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | 35.8 ± 2.5 | - | |
| Efflux Ratio (Papp B→A / Papp A→B) | 2.36 | Moderate Efflux | |
| PAMPA | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | 18.5 ± 2.1 | High |
Note: High permeability in the Caco-2 assay is often classified as a Papp (A→B) > 10 x 10⁻⁶ cm/s. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters. High permeability in the PAMPA model indicates good passive diffusion potential.
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters, mimicking the intestinal barrier.
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer and to assess if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within an acceptable range (e.g., ≥ 200 Ω·cm²) are used for the experiment. The permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow, can also be assessed to confirm the tightness of the cell junctions.
-
Transport Experiment (Apical to Basolateral - A→B):
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.
-
The test compound (e.g., 10 µM this compound) is added to the apical compartment.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at predetermined time points (e.g., 2 hours).
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
To assess active efflux, the experiment is also performed in the reverse direction.
-
The test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability. It is a high-throughput and cost-effective method for screening compounds early in the drug discovery process.
Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Solution Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate is filled with a buffer solution.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 10-20 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Calculation: The effective permeability (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Visualizations
Signaling Pathway
Caption: Simplified Tec kinase signaling pathway downstream of T-cell receptor (TCR) activation.
Experimental Workflow
Caption: General workflow for a Caco-2 bidirectional permeability assay.
Cellular Permeability of Tec Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various immune cells. Their involvement in lymphocyte activation and differentiation has made them attractive targets for therapeutic intervention in autoimmune diseases and certain cancers. Tec-IN-1 is a representative, albeit hypothetical, small molecule inhibitor designed to target a member of the Tec kinase family. A critical parameter in the development of any orally administered drug is its ability to permeate the intestinal epithelium and enter systemic circulation. This guide provides a comprehensive overview of the methodologies used to assess the cellular permeability of compounds like this compound, focusing on the widely accepted Caco-2 and Parallel Artificial Membrane Permeability (PAMPA) assays.
While specific experimental data for "this compound" is not publicly available, this document presents a framework for how such data would be generated and interpreted. The provided quantitative data is illustrative and intended to serve as a guide for researchers working on similar molecules.
Quantitative Permeability Data (Hypothetical)
The following table summarizes hypothetical permeability data for this compound, generated from standard in vitro assays. This data is for illustrative purposes to demonstrate how permeability characteristics are typically presented.
| Assay | Parameter | Value | Classification |
| Caco-2 Permeability | Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | 15.2 ± 1.8 | High |
| Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | 35.8 ± 2.5 | - | |
| Efflux Ratio (Papp B→A / Papp A→B) | 2.36 | Moderate Efflux | |
| PAMPA | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | 18.5 ± 2.1 | High |
Note: High permeability in the Caco-2 assay is often classified as a Papp (A→B) > 10 x 10⁻⁶ cm/s. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters. High permeability in the PAMPA model indicates good passive diffusion potential.
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters, mimicking the intestinal barrier.
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer and to assess if it is a substrate of efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within an acceptable range (e.g., ≥ 200 Ω·cm²) are used for the experiment. The permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow, can also be assessed to confirm the tightness of the cell junctions.
-
Transport Experiment (Apical to Basolateral - A→B):
-
The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.
-
The test compound (e.g., 10 µM this compound) is added to the apical compartment.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at predetermined time points (e.g., 2 hours).
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
To assess active efflux, the experiment is also performed in the reverse direction.
-
The test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.
-
-
Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability. It is a high-throughput and cost-effective method for screening compounds early in the drug discovery process.
Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Solution Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate is filled with a buffer solution.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 10-20 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Calculation: The effective permeability (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Visualizations
Signaling Pathway
Caption: Simplified Tec kinase signaling pathway downstream of T-cell receptor (TCR) activation.
Experimental Workflow
Caption: General workflow for a Caco-2 bidirectional permeability assay.
Off-Target Effects of Tec Family Kinase Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various cell types, including immune cells. Their involvement in cellular functions such as cell cycle progression, apoptosis, and differentiation has made them attractive targets for therapeutic intervention, particularly in oncology and immunology. Small molecule inhibitors targeting these kinases have shown significant therapeutic promise. However, a thorough understanding of their off-target effects is paramount for the development of safe and effective drugs. Off-target interactions can lead to unexpected side effects or, in some cases, novel therapeutic opportunities.
This technical guide provides a detailed overview of the in vitro off-target effects of a representative Tec family kinase inhibitor, Ibrutinib. Due to the limited public availability of specific data for "Tec-IN-1," Ibrutinib, a well-characterized inhibitor of Bruton's tyrosine kinase (BTK), a member of the Tec family, is used as an exemplar to illustrate the principles and methodologies for assessing off-target profiles. This guide includes quantitative data on its kinase selectivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Off-Target Profile of Ibrutinib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Kinase profiling assays are employed to determine the potency of an inhibitor against a wide range of kinases, revealing its on-target and off-target activities. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Below is a summary of the in vitro inhibitory activity of Ibrutinib against its primary target, BTK, and a selection of notable off-target kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| BTK | 0.5 | Tec | Primary Target |
| BLK | 0.5 | Src | Off-target |
| BMX | 0.8 | Tec | Off-target |
| CSK | 2.3 | Csk | Off-target |
| FGR | 2.3 | Src | Off-target |
| HCK | 3.5 | Src | Off-target |
| ITK | 2.2 | Tec | Off-target |
| LCK | 10.9 | Src | Off-target |
| SRC | 14.8 | Src | Off-target |
| EGFR | 5.3 | EGFR | Off-target |
| ErbB2 | 9.4 | EGFR | Off-target |
| ErbB4 | 1.8 | EGFR | Off-target |
| JAK3 | 21 | JAK | Off-target |
This table is a compilation of data from multiple sources and assay conditions. IC50 values can vary depending on the specific assay format and experimental conditions.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro assays. Several platforms are commercially available for broad kinase panel screening. The following sections detail the principles and a generalized protocol for two common types of assays.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This traditional and direct method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]ATP onto a specific substrate by the kinase.
Principle: The kinase reaction is performed in the presence of the inhibitor. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared in a microplate containing the kinase, a suitable substrate (e.g., a peptide or protein), the test inhibitor at various concentrations, and a buffer solution containing MgCl2 and other necessary cofactors.
-
Initiation: The reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unreacted [γ-33P]ATP is washed away.
-
Detection: The radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is a universal product of kinase activity.
Principle: After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted back to ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Generalized Protocol:
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
-
ATP Depletion: After a set incubation time, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the first step into ATP.
-
Signal Generation: The newly formed ATP is used by a luciferase to produce a luminescent signal.
-
Detection: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The amount of ADP produced is correlated with kinase activity. IC50 values are calculated from the dose-response curves of the inhibitor.[1]
Visualizations: Signaling Pathways and Experimental Workflows
To better understand the biological context of off-target effects and the experimental processes used to identify them, the following diagrams have been generated using the DOT language.
Caption: Ibrutinib's primary and off-target signaling pathways.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Discussion
The off-target profile of a kinase inhibitor is a double-edged sword. Unintended inhibition of kinases can lead to adverse effects, as seen with the off-target activities of Ibrutinib on kinases like EGFR, which can be associated with skin toxicities.[2] Conversely, some off-target effects may contribute to the therapeutic efficacy of the drug or open up new therapeutic avenues. For instance, the inhibition of other Tec family kinases like ITK by Ibrutinib can modulate T-cell responses.[3]
A comprehensive understanding of a compound's selectivity is therefore not just a safety assessment but a critical part of its pharmacological characterization. The use of broad kinase screening panels early in the drug discovery process is essential to build a detailed picture of a compound's activity.[4] This allows for the rational design of more selective inhibitors and a better prediction of their potential clinical effects.
The methodologies described in this guide represent the foundational techniques for in vitro selectivity profiling. The choice of assay can depend on various factors, including the specific kinase, throughput requirements, and the availability of reagents and instrumentation. It is often beneficial to confirm findings from one assay platform with another to ensure the robustness of the data.
Conclusion
The study of off-target effects is an indispensable component of modern drug discovery and development, particularly for kinase inhibitors. While "this compound" remains a designation without publicly available, detailed selectivity data, the principles and practices for characterizing such a compound are well-established. By using Ibrutinib as a case study, this guide has provided a framework for understanding and evaluating the off-target profiles of Tec family kinase inhibitors. The combination of quantitative biochemical data, detailed experimental protocols, and clear visual representations of the underlying biology and workflows provides a comprehensive resource for researchers in this field. A thorough and early characterization of off-target effects will continue to be a key factor in the successful development of the next generation of targeted therapies.
References
Off-Target Effects of Tec Family Kinase Inhibitors: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various cell types, including immune cells. Their involvement in cellular functions such as cell cycle progression, apoptosis, and differentiation has made them attractive targets for therapeutic intervention, particularly in oncology and immunology. Small molecule inhibitors targeting these kinases have shown significant therapeutic promise. However, a thorough understanding of their off-target effects is paramount for the development of safe and effective drugs. Off-target interactions can lead to unexpected side effects or, in some cases, novel therapeutic opportunities.
This technical guide provides a detailed overview of the in vitro off-target effects of a representative Tec family kinase inhibitor, Ibrutinib. Due to the limited public availability of specific data for "Tec-IN-1," Ibrutinib, a well-characterized inhibitor of Bruton's tyrosine kinase (BTK), a member of the Tec family, is used as an exemplar to illustrate the principles and methodologies for assessing off-target profiles. This guide includes quantitative data on its kinase selectivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Quantitative Off-Target Profile of Ibrutinib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Kinase profiling assays are employed to determine the potency of an inhibitor against a wide range of kinases, revealing its on-target and off-target activities. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Below is a summary of the in vitro inhibitory activity of Ibrutinib against its primary target, BTK, and a selection of notable off-target kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| BTK | 0.5 | Tec | Primary Target |
| BLK | 0.5 | Src | Off-target |
| BMX | 0.8 | Tec | Off-target |
| CSK | 2.3 | Csk | Off-target |
| FGR | 2.3 | Src | Off-target |
| HCK | 3.5 | Src | Off-target |
| ITK | 2.2 | Tec | Off-target |
| LCK | 10.9 | Src | Off-target |
| SRC | 14.8 | Src | Off-target |
| EGFR | 5.3 | EGFR | Off-target |
| ErbB2 | 9.4 | EGFR | Off-target |
| ErbB4 | 1.8 | EGFR | Off-target |
| JAK3 | 21 | JAK | Off-target |
This table is a compilation of data from multiple sources and assay conditions. IC50 values can vary depending on the specific assay format and experimental conditions.
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro assays. Several platforms are commercially available for broad kinase panel screening. The following sections detail the principles and a generalized protocol for two common types of assays.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This traditional and direct method measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by the kinase.
Principle: The kinase reaction is performed in the presence of the inhibitor. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared in a microplate containing the kinase, a suitable substrate (e.g., a peptide or protein), the test inhibitor at various concentrations, and a buffer solution containing MgCl2 and other necessary cofactors.
-
Initiation: The reaction is initiated by the addition of [γ-33P]ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unreacted [γ-33P]ATP is washed away.
-
Detection: The radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is a universal product of kinase activity.
Principle: After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted back to ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.
Generalized Protocol:
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
-
ATP Depletion: After a set incubation time, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the first step into ATP.
-
Signal Generation: The newly formed ATP is used by a luciferase to produce a luminescent signal.
-
Detection: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The amount of ADP produced is correlated with kinase activity. IC50 values are calculated from the dose-response curves of the inhibitor.[1]
Visualizations: Signaling Pathways and Experimental Workflows
To better understand the biological context of off-target effects and the experimental processes used to identify them, the following diagrams have been generated using the DOT language.
Caption: Ibrutinib's primary and off-target signaling pathways.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Discussion
The off-target profile of a kinase inhibitor is a double-edged sword. Unintended inhibition of kinases can lead to adverse effects, as seen with the off-target activities of Ibrutinib on kinases like EGFR, which can be associated with skin toxicities.[2] Conversely, some off-target effects may contribute to the therapeutic efficacy of the drug or open up new therapeutic avenues. For instance, the inhibition of other Tec family kinases like ITK by Ibrutinib can modulate T-cell responses.[3]
A comprehensive understanding of a compound's selectivity is therefore not just a safety assessment but a critical part of its pharmacological characterization. The use of broad kinase screening panels early in the drug discovery process is essential to build a detailed picture of a compound's activity.[4] This allows for the rational design of more selective inhibitors and a better prediction of their potential clinical effects.
The methodologies described in this guide represent the foundational techniques for in vitro selectivity profiling. The choice of assay can depend on various factors, including the specific kinase, throughput requirements, and the availability of reagents and instrumentation. It is often beneficial to confirm findings from one assay platform with another to ensure the robustness of the data.
Conclusion
The study of off-target effects is an indispensable component of modern drug discovery and development, particularly for kinase inhibitors. While "this compound" remains a designation without publicly available, detailed selectivity data, the principles and practices for characterizing such a compound are well-established. By using Ibrutinib as a case study, this guide has provided a framework for understanding and evaluating the off-target profiles of Tec family kinase inhibitors. The combination of quantitative biochemical data, detailed experimental protocols, and clear visual representations of the underlying biology and workflows provides a comprehensive resource for researchers in this field. A thorough and early characterization of off-target effects will continue to be a key factor in the successful development of the next generation of targeted therapies.
References
The Pharmacology of TEC Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways that govern the development, differentiation, and activation of various hematopoietic cells.[1][2] This family includes five members: Tec (tyrosine kinase expressed in hepatocellular carcinoma), Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase), and Bmx (bone marrow X kinase).[3] These kinases are integral components of the signaling cascades initiated by a wide array of receptors, including antigen receptors on B and T cells, cytokine receptors, and integrins.[4] Dysregulation of Tec family kinase activity has been implicated in the pathophysiology of numerous diseases, particularly B-cell malignancies and autoimmune disorders.[3][5]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TEC kinase inhibitors, a class of therapeutic agents designed to modulate the activity of these critical enzymes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapies targeting Tec family kinases.
Pharmacodynamics: The Molecular Basis of Action
The pharmacodynamics of a drug describes its effects on the body and the mechanism by which these effects are produced.[6] For TEC kinase inhibitors, the primary mechanism of action involves the inhibition of the kinase's catalytic activity, thereby disrupting downstream signaling pathways that are essential for the survival and proliferation of pathogenic cells.[5]
Mechanism of Action
TEC kinase inhibitors are typically small molecules that bind to the ATP-binding site of the kinase domain.[5] By occupying this site, they prevent the binding of ATP, which is necessary for the phosphorylation of downstream substrates.[5] This blockade of phosphorylation effectively halts the signaling cascade, leading to a variety of cellular responses, including the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammatory responses in autoimmune diseases.[5]
Many of the clinically approved TEC kinase inhibitors, such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib, are irreversible inhibitors that form a covalent bond with a cysteine residue within the ATP-binding site of Btk.[7][8][9] This irreversible binding leads to sustained inhibition of the kinase, even after the drug has been cleared from the circulation.[10]
Quantitative Pharmacodynamic Data
The potency and selectivity of TEC kinase inhibitors are critical determinants of their therapeutic efficacy and safety. These parameters are typically quantified using in vitro assays that measure the concentration of the inhibitor required to inhibit the activity of the target kinase by 50% (IC50). The following table summarizes the IC50 values for three representative TEC kinase inhibitors against Btk and other members of the Tec family.
| Inhibitor | Btk IC50 (nM) | Tec IC50 (nM) | Itk IC50 (nM) |
| Ibrutinib | 0.5[1][11][12] | >1000[8] | 10[13] |
| Acalabrutinib | 3[14] | >1000[14] | >1000[14] |
| Zanubrutinib | <1[15] | 6[16] | 67[9] |
Caption: Comparative in vitro potency of selected TEC kinase inhibitors.
Signaling Pathway
The signaling pathway downstream of Tec family kinases is complex and involves multiple interacting proteins. Upon activation of cell surface receptors, such as the B-cell receptor (BCR), Tec family kinases are recruited to the plasma membrane where they become activated through phosphorylation. The activated kinase then phosphorylates and activates phospholipase C gamma (PLCγ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers ultimately lead to the activation of transcription factors that drive cellular responses such as proliferation, differentiation, and survival.
Caption: Simplified TEC kinase signaling pathway.
Pharmacokinetics: The Journey of a Drug Through the Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] Understanding the pharmacokinetic properties of TEC kinase inhibitors is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.
Quantitative Pharmacokinetic Data
The following table provides a summary of key pharmacokinetic parameters for ibrutinib, acalabrutinib, and zanubrutinib.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Bioavailability | ~2.9% (fasting)[18] | 25%[19] | Not specified |
| Time to Cmax (Tmax) | 1-2 hours[18] | 0.75 hours[19] | 2 hours[4][20] |
| Half-life (t1/2) | 4-6 hours[18][21] | ~1 hour[19] | 2-4 hours[4][20] |
| Volume of Distribution (Vd) | 683 L[18] | ~34 L[19] | 881 L[4] |
| Protein Binding | 97.3%[18][21] | 97.5%[19] | ~94%[4] |
| Metabolism | Primarily CYP3A4[18][21] | Primarily CYP3A[19] | Primarily CYP3A4[4] |
| Excretion | Feces (~80%)[21] | Feces (84%)[19] | Feces (87%)[4] |
Caption: Summary of pharmacokinetic parameters for selected TEC kinase inhibitors.
Experimental Protocols
The development of TEC kinase inhibitors relies on a variety of in vitro and in vivo experimental models to assess their potency, selectivity, and efficacy.
In Vitro Kinase Assay
An in vitro kinase assay is a fundamental experiment used to determine the IC50 of a compound against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human Tec family kinase (e.g., Btk)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate peptide
-
Test inhibitor (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of the plate.
-
Add the diluted test inhibitor to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate or remaining ATP using a suitable detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: In vitro kinase assay workflow.
Preclinical Xenograft Model for Efficacy Assessment
Xenograft models, in which human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anticancer agents.[8][12][22]
Methodology:
-
Cell Culture and Animal Models:
-
Human B-cell lymphoma cell line (e.g., TMD8)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
-
Procedure:
-
Culture the lymphoma cells under appropriate conditions.
-
Implant the tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the TEC kinase inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
Caption: Preclinical xenograft model workflow.
Conclusion
TEC kinase inhibitors represent a significant advancement in the treatment of B-cell malignancies and hold promise for the management of various autoimmune and inflammatory diseases. A thorough understanding of their pharmacodynamic and pharmacokinetic properties is paramount for the successful development of new and improved therapies. This technical guide has provided a comprehensive overview of the core principles of TEC kinase inhibitor pharmacology, including their mechanism of action, quantitative PK/PD parameters, and the experimental methodologies used for their evaluation. As research in this field continues to evolve, the principles and data presented herein will serve as a valuable foundation for the next generation of drug discovery and development efforts targeting the Tec family of kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. haematologica.org [haematologica.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). - ASCO [asco.org]
- 18. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. tandfonline.com [tandfonline.com]
- 21. youtube.com [youtube.com]
- 22. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of TEC Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways that govern the development, differentiation, and activation of various hematopoietic cells.[1][2] This family includes five members: Tec (tyrosine kinase expressed in hepatocellular carcinoma), Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase), and Bmx (bone marrow X kinase).[3] These kinases are integral components of the signaling cascades initiated by a wide array of receptors, including antigen receptors on B and T cells, cytokine receptors, and integrins.[4] Dysregulation of Tec family kinase activity has been implicated in the pathophysiology of numerous diseases, particularly B-cell malignancies and autoimmune disorders.[3][5]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TEC kinase inhibitors, a class of therapeutic agents designed to modulate the activity of these critical enzymes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapies targeting Tec family kinases.
Pharmacodynamics: The Molecular Basis of Action
The pharmacodynamics of a drug describes its effects on the body and the mechanism by which these effects are produced.[6] For TEC kinase inhibitors, the primary mechanism of action involves the inhibition of the kinase's catalytic activity, thereby disrupting downstream signaling pathways that are essential for the survival and proliferation of pathogenic cells.[5]
Mechanism of Action
TEC kinase inhibitors are typically small molecules that bind to the ATP-binding site of the kinase domain.[5] By occupying this site, they prevent the binding of ATP, which is necessary for the phosphorylation of downstream substrates.[5] This blockade of phosphorylation effectively halts the signaling cascade, leading to a variety of cellular responses, including the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammatory responses in autoimmune diseases.[5]
Many of the clinically approved TEC kinase inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are irreversible inhibitors that form a covalent bond with a cysteine residue within the ATP-binding site of Btk.[7][8][9] This irreversible binding leads to sustained inhibition of the kinase, even after the drug has been cleared from the circulation.[10]
Quantitative Pharmacodynamic Data
The potency and selectivity of TEC kinase inhibitors are critical determinants of their therapeutic efficacy and safety. These parameters are typically quantified using in vitro assays that measure the concentration of the inhibitor required to inhibit the activity of the target kinase by 50% (IC50). The following table summarizes the IC50 values for three representative TEC kinase inhibitors against Btk and other members of the Tec family.
| Inhibitor | Btk IC50 (nM) | Tec IC50 (nM) | Itk IC50 (nM) |
| Ibrutinib | 0.5[1][11][12] | >1000[8] | 10[13] |
| Acalabrutinib | 3[14] | >1000[14] | >1000[14] |
| Zanubrutinib | <1[15] | 6[16] | 67[9] |
Caption: Comparative in vitro potency of selected TEC kinase inhibitors.
Signaling Pathway
The signaling pathway downstream of Tec family kinases is complex and involves multiple interacting proteins. Upon activation of cell surface receptors, such as the B-cell receptor (BCR), Tec family kinases are recruited to the plasma membrane where they become activated through phosphorylation. The activated kinase then phosphorylates and activates phospholipase C gamma (PLCγ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers ultimately lead to the activation of transcription factors that drive cellular responses such as proliferation, differentiation, and survival.
Caption: Simplified TEC kinase signaling pathway.
Pharmacokinetics: The Journey of a Drug Through the Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] Understanding the pharmacokinetic properties of TEC kinase inhibitors is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.
Quantitative Pharmacokinetic Data
The following table provides a summary of key pharmacokinetic parameters for ibrutinib, acalabrutinib, and zanubrutinib.
| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Bioavailability | ~2.9% (fasting)[18] | 25%[19] | Not specified |
| Time to Cmax (Tmax) | 1-2 hours[18] | 0.75 hours[19] | 2 hours[4][20] |
| Half-life (t1/2) | 4-6 hours[18][21] | ~1 hour[19] | 2-4 hours[4][20] |
| Volume of Distribution (Vd) | 683 L[18] | ~34 L[19] | 881 L[4] |
| Protein Binding | 97.3%[18][21] | 97.5%[19] | ~94%[4] |
| Metabolism | Primarily CYP3A4[18][21] | Primarily CYP3A[19] | Primarily CYP3A4[4] |
| Excretion | Feces (~80%)[21] | Feces (84%)[19] | Feces (87%)[4] |
Caption: Summary of pharmacokinetic parameters for selected TEC kinase inhibitors.
Experimental Protocols
The development of TEC kinase inhibitors relies on a variety of in vitro and in vivo experimental models to assess their potency, selectivity, and efficacy.
In Vitro Kinase Assay
An in vitro kinase assay is a fundamental experiment used to determine the IC50 of a compound against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human Tec family kinase (e.g., Btk)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (radiolabeled or non-radiolabeled)
-
Substrate peptide
-
Test inhibitor (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of the plate.
-
Add the diluted test inhibitor to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate or remaining ATP using a suitable detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: In vitro kinase assay workflow.
Preclinical Xenograft Model for Efficacy Assessment
Xenograft models, in which human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anticancer agents.[8][12][22]
Methodology:
-
Cell Culture and Animal Models:
-
Human B-cell lymphoma cell line (e.g., TMD8)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
-
Procedure:
-
Culture the lymphoma cells under appropriate conditions.
-
Implant the tumor cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the TEC kinase inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
-
Caption: Preclinical xenograft model workflow.
Conclusion
TEC kinase inhibitors represent a significant advancement in the treatment of B-cell malignancies and hold promise for the management of various autoimmune and inflammatory diseases. A thorough understanding of their pharmacodynamic and pharmacokinetic properties is paramount for the successful development of new and improved therapies. This technical guide has provided a comprehensive overview of the core principles of TEC kinase inhibitor pharmacology, including their mechanism of action, quantitative PK/PD parameters, and the experimental methodologies used for their evaluation. As research in this field continues to evolve, the principles and data presented herein will serve as a valuable foundation for the next generation of drug discovery and development efforts targeting the Tec family of kinases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. haematologica.org [haematologica.org]
- 16. ashpublications.org [ashpublications.org]
- 17. Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). - ASCO [asco.org]
- 18. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. tandfonline.com [tandfonline.com]
- 21. youtube.com [youtube.com]
- 22. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Tec-IN-1: A Technical Guide to Stability and Solubility for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a small molecule inhibitor is paramount for the design and execution of reliable experiments. This technical guide provides an in-depth overview of the stability and solubility of Tec-IN-1, a known inhibitor of the Tec family of non-receptor tyrosine kinases. The information presented herein is intended to support the effective use of this compound in a laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Tec family of kinases, which play crucial roles in the signaling pathways of various cell types, including lymphocytes and mast cells.[1] These kinases are involved in processes such as actin reorganization, transcriptional regulation, and cell survival.[1][2] By inhibiting Tec kinases, this compound serves as a valuable tool for studying these signaling cascades and for potential therapeutic development.
Tec Kinase Signaling Pathway
The Tec family of kinases are key components of intracellular signaling cascades initiated by a variety of cell-surface receptors, including receptor tyrosine kinases, cytokine receptors, and G-protein-coupled receptors.[1] Upon receptor activation, Tec kinases are recruited to the plasma membrane and are subsequently activated through phosphorylation. Activated Tec kinases then influence a range of downstream signaling pathways, including the activation of MAP kinases and the reorganization of the actin cytoskeleton.[1][2]
Solubility of this compound
The solubility of a compound in various solvents is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative solubility data for this compound in common solvents is not extensively published, general guidance for similar kinase inhibitors can be followed. Most kinase inhibitors exhibit poor aqueous solubility and are often dissolved in organic solvents to create stock solutions.[3]
Table 1: General Solubility and Stock Solution Preparation for this compound
| Solvent | General Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| DMSO | Generally soluble | 10 mM - 50 mM | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Ethanol | Sparingly soluble | Lower than DMSO | Short-term storage at -20°C may be possible, but long-term stability is not guaranteed. |
| Water | Insoluble | Not recommended | Not applicable. |
Note: The information in this table is based on general knowledge of small molecule kinase inhibitors and supplier recommendations. It is highly recommended that researchers perform their own solubility tests to determine the precise solubility of this compound in their specific experimental conditions.
Stability of this compound
The stability of this compound is crucial for ensuring the reproducibility and accuracy of experimental results. Stability can be affected by factors such as temperature, light, and the chemical environment.
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Condition | Recommended Duration |
| Solid (Powder) | -20°C, protected from light | Up to 3 years |
| In Solvent (DMSO) | -80°C, protected from light | Up to 6 months |
Note: These recommendations are based on information from suppliers. For long-term experiments or those requiring high precision, it is advisable to perform stability studies under your specific experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule kinase inhibitors.
Protocol for Determining Kinetic Solubility
Kinetic solubility is a high-throughput method used to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume of each DMSO dilution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance. An increase in turbidity indicates precipitation.
-
The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer control.
Protocol for Determining Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium solubility of a compound in a given solvent and is a more accurate measure than kinetic solubility.
Methodology:
-
Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a vial.
-
Incubate the vial with constant agitation (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The measured concentration represents the thermodynamic solubility of this compound in that solvent.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to understand the intrinsic stability of a compound under various stress conditions.
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to UV and visible light.
-
-
At various time points, take aliquots of the stressed samples and analyze them by a stability-indicating HPLC-UV or LC-MS method. A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Monitor the decrease in the concentration of this compound and the formation of any degradation products over time. This information helps to establish the degradation pathways and the intrinsic stability of the molecule.
Conclusion
This technical guide provides essential information on the stability and solubility of this compound for researchers and drug development professionals. While specific quantitative data for this compound is not widely available, the general guidelines and detailed experimental protocols provided here will enable researchers to handle this inhibitor effectively and to determine its key physicochemical properties for their specific applications. Adherence to proper storage and handling procedures is critical for ensuring the integrity and activity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. TEC and MAPK Kinase Signalling Pathways in T helper (TH) cell Development, TH2 Differentiation and Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Tec Kinase Signaling Pathways in the Development of Mallory Denk Bodies in balloon cells in Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Tec-IN-1: A Technical Guide to Stability and Solubility for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a small molecule inhibitor is paramount for the design and execution of reliable experiments. This technical guide provides an in-depth overview of the stability and solubility of Tec-IN-1, a known inhibitor of the Tec family of non-receptor tyrosine kinases. The information presented herein is intended to support the effective use of this compound in a laboratory setting.
Introduction to this compound
This compound is a small molecule inhibitor targeting the Tec family of kinases, which play crucial roles in the signaling pathways of various cell types, including lymphocytes and mast cells.[1] These kinases are involved in processes such as actin reorganization, transcriptional regulation, and cell survival.[1][2] By inhibiting Tec kinases, this compound serves as a valuable tool for studying these signaling cascades and for potential therapeutic development.
Tec Kinase Signaling Pathway
The Tec family of kinases are key components of intracellular signaling cascades initiated by a variety of cell-surface receptors, including receptor tyrosine kinases, cytokine receptors, and G-protein-coupled receptors.[1] Upon receptor activation, Tec kinases are recruited to the plasma membrane and are subsequently activated through phosphorylation. Activated Tec kinases then influence a range of downstream signaling pathways, including the activation of MAP kinases and the reorganization of the actin cytoskeleton.[1][2]
Solubility of this compound
The solubility of a compound in various solvents is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative solubility data for this compound in common solvents is not extensively published, general guidance for similar kinase inhibitors can be followed. Most kinase inhibitors exhibit poor aqueous solubility and are often dissolved in organic solvents to create stock solutions.[3]
Table 1: General Solubility and Stock Solution Preparation for this compound
| Solvent | General Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| DMSO | Generally soluble | 10 mM - 50 mM | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Ethanol | Sparingly soluble | Lower than DMSO | Short-term storage at -20°C may be possible, but long-term stability is not guaranteed. |
| Water | Insoluble | Not recommended | Not applicable. |
Note: The information in this table is based on general knowledge of small molecule kinase inhibitors and supplier recommendations. It is highly recommended that researchers perform their own solubility tests to determine the precise solubility of this compound in their specific experimental conditions.
Stability of this compound
The stability of this compound is crucial for ensuring the reproducibility and accuracy of experimental results. Stability can be affected by factors such as temperature, light, and the chemical environment.
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Condition | Recommended Duration |
| Solid (Powder) | -20°C, protected from light | Up to 3 years |
| In Solvent (DMSO) | -80°C, protected from light | Up to 6 months |
Note: These recommendations are based on information from suppliers. For long-term experiments or those requiring high precision, it is advisable to perform stability studies under your specific experimental conditions.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule kinase inhibitors.
Protocol for Determining Kinetic Solubility
Kinetic solubility is a high-throughput method used to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume of each DMSO dilution to a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance. An increase in turbidity indicates precipitation.
-
The kinetic solubility is defined as the highest concentration of the compound that does not produce a significant increase in turbidity compared to the buffer control.
Protocol for Determining Thermodynamic Solubility
Thermodynamic solubility represents the equilibrium solubility of a compound in a given solvent and is a more accurate measure than kinetic solubility.
Methodology:
-
Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, PBS, ethanol) in a vial.
-
Incubate the vial with constant agitation (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The measured concentration represents the thermodynamic solubility of this compound in that solvent.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to understand the intrinsic stability of a compound under various stress conditions.
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to a variety of stress conditions, including:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature.
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 60°C).
-
Photolytic Stress: Expose the solution to UV and visible light.
-
-
At various time points, take aliquots of the stressed samples and analyze them by a stability-indicating HPLC-UV or LC-MS method. A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Monitor the decrease in the concentration of this compound and the formation of any degradation products over time. This information helps to establish the degradation pathways and the intrinsic stability of the molecule.
Conclusion
This technical guide provides essential information on the stability and solubility of this compound for researchers and drug development professionals. While specific quantitative data for this compound is not widely available, the general guidelines and detailed experimental protocols provided here will enable researchers to handle this inhibitor effectively and to determine its key physicochemical properties for their specific applications. Adherence to proper storage and handling procedures is critical for ensuring the integrity and activity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. TEC and MAPK Kinase Signalling Pathways in T helper (TH) cell Development, TH2 Differentiation and Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Tec Kinase Signaling Pathways in the Development of Mallory Denk Bodies in balloon cells in Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Activity Relationship of Tec-IN-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural activity relationship (SAR) of a series of compounds based on the Tec-IN-1 scaffold, potent inhibitors of Tec family kinases. Tec kinases are critical mediators in various cellular signaling pathways, making them attractive targets for therapeutic intervention in oncology and immunology. This document summarizes the quantitative inhibitory data, outlines the experimental methodologies used for their determination, and visualizes the key signaling pathways and structure-activity principles.
Introduction to Tec Family Kinases and this compound
The Tec family represents the second-largest family of non-receptor tyrosine kinases and includes five members: Tec, Bruton's tyrosine kinase (Btk), IL-2-inducible T-cell kinase (Itk), resting lymphocyte kinase (Rlk), and bone marrow X kinase (Bmx).[1] These kinases are integral components of signaling cascades downstream of a variety of receptors, including antigen, cytokine, and integrin receptors.[1][2] They play pivotal roles in the development, differentiation, and function of hematopoietic cells.[2] Dysregulation of Tec kinase activity has been implicated in various diseases, including B-cell malignancies and autoimmune disorders.[3]
This compound (also referred to as Compound 21 in its primary publication) is a small molecule inhibitor identified for its ability to block the unconventional secretion of Fibroblast Growth Factor 2 (FGF2) by targeting Tec kinase.[3] The compound serves as a valuable chemical probe to investigate the role of Tec in this pathway and as a foundational scaffold for the development of more potent and selective inhibitors.
Quantitative Structural Activity Relationship (SAR) Data
The inhibitory activity of this compound and its analogs was evaluated against Tec kinase. The half-maximal inhibitory concentration (IC50) values were determined, providing a quantitative measure of the potency of each compound. The key structural modifications and their impact on inhibitory activity are summarized below.
| Compound ID | Core Scaffold Modification | R1 Group | R2 Group | IC50 (µM) vs. Tec Kinase |
| This compound (Cpd 21) | Thiazole (B1198619) | 4-chlorophenyl | 4-methoxyphenyl | 11.7 |
| Cpd 6 | Thiazole | 4-chlorophenyl | 4-fluorophenyl | ~15 |
| Cpd 14 | Thiazole | 4-chlorophenyl | 3,4-difluorophenyl | ~10 |
| Cpd 18 | Thiazole | 4-chlorophenyl | Phenyl | >50 (inactive) |
| Cpd 19 | Thiazole | 4-chlorophenyl | 4-methylphenyl | >50 (inactive) |
Note: The IC50 values are based on data from the primary literature. Compounds 18 and 19 were found to be inactive at the tested concentrations.
Experimental Protocols
The determination of the biological activity of the this compound analog series involved specific biochemical and cell-based assays.
Tec Kinase Inhibition Assay (AlphaScreen)
The inhibitory potency of the compounds against Tec kinase was quantified using an AlphaScreen (Amplified Luminescent Proximity Homestead Assay) format, which measures the disruption of a specific protein-protein interaction.
Methodology:
-
Reagents: Recombinant Tec kinase, biotinylated FGF2, and glutathione (B108866) S-transferase (GST)-tagged SH3 domain of Tec were used. AlphaScreen GST-acceptor beads and streptavidin-donor beads were utilized for signal generation.
-
Procedure: The assay was performed in 384-well plates. The this compound analogs, serially diluted in DMSO, were pre-incubated with Tec kinase.
-
Interaction: Biotinylated FGF2 and the GST-tagged SH3 domain were then added to the mixture, allowing for the interaction between Tec and FGF2 to occur.
-
Detection: AlphaScreen beads were added and incubated in the dark. In the absence of an inhibitor, the interaction between Tec and FGF2 brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Data Analysis: The luminescence signal was measured using a plate reader. The IC50 value for each compound was calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based FGF2 Secretion Assay
To assess the functional activity of the inhibitors in a cellular context, their ability to block the unconventional secretion of FGF2 was measured.
Methodology:
-
Cell Culture: NIH 3T3 cells were cultured under standard conditions.
-
Transfection: Cells were transfected with a plasmid expressing FGF2.
-
Compound Treatment: Following transfection, cells were treated with varying concentrations of the this compound analogs.
-
Sample Collection: After an incubation period, both the cell lysate and the conditioned medium were collected.
-
Quantification: The amount of FGF2 in the cell lysate and the medium was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of FGF2 secretion was calculated as the ratio of FGF2 in the medium to the total FGF2 (lysate + medium). Inhibition of secretion was determined relative to vehicle-treated control cells.
Visualizations: Pathways and Relationships
Signaling Pathway of Tec Kinase in FGF2 Secretion
The following diagram illustrates the role of Tec kinase in the unconventional secretion pathway of FGF2, which is targeted by this compound.
Caption: Tec kinase phosphorylates FGF2, leading to its oligomerization and membrane pore formation.
Experimental Workflow for SAR Analysis
This diagram outlines the general workflow used to identify and characterize Tec kinase inhibitors.
Caption: High-throughput screening followed by validation assays to determine SAR.
Logical Relationship of this compound SAR
The following diagram summarizes the key findings from the structure-activity relationship study of the this compound analog series.
Caption: SAR summary showing the importance of electron-withdrawing groups at the R2 position.
Conclusion
The structural activity relationship analysis of this compound analogs reveals critical insights for the rational design of potent Tec kinase inhibitors. The presence of an electron-withdrawing substituent, such as a halogen or methoxy (B1213986) group, on the phenyl ring at the R2 position of the thiazole core is essential for inhibitory activity. Conversely, neutral or electron-donating groups at this position lead to a significant loss of potency. These findings provide a clear vector for future optimization efforts to develop next-generation Tec inhibitors with improved efficacy and selectivity for the treatment of cancers and autoimmune diseases.
References
In-Depth Technical Guide: Structural Activity Relationship of Tec-IN-1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural activity relationship (SAR) of a series of compounds based on the Tec-IN-1 scaffold, potent inhibitors of Tec family kinases. Tec kinases are critical mediators in various cellular signaling pathways, making them attractive targets for therapeutic intervention in oncology and immunology. This document summarizes the quantitative inhibitory data, outlines the experimental methodologies used for their determination, and visualizes the key signaling pathways and structure-activity principles.
Introduction to Tec Family Kinases and this compound
The Tec family represents the second-largest family of non-receptor tyrosine kinases and includes five members: Tec, Bruton's tyrosine kinase (Btk), IL-2-inducible T-cell kinase (Itk), resting lymphocyte kinase (Rlk), and bone marrow X kinase (Bmx).[1] These kinases are integral components of signaling cascades downstream of a variety of receptors, including antigen, cytokine, and integrin receptors.[1][2] They play pivotal roles in the development, differentiation, and function of hematopoietic cells.[2] Dysregulation of Tec kinase activity has been implicated in various diseases, including B-cell malignancies and autoimmune disorders.[3]
This compound (also referred to as Compound 21 in its primary publication) is a small molecule inhibitor identified for its ability to block the unconventional secretion of Fibroblast Growth Factor 2 (FGF2) by targeting Tec kinase.[3] The compound serves as a valuable chemical probe to investigate the role of Tec in this pathway and as a foundational scaffold for the development of more potent and selective inhibitors.
Quantitative Structural Activity Relationship (SAR) Data
The inhibitory activity of this compound and its analogs was evaluated against Tec kinase. The half-maximal inhibitory concentration (IC50) values were determined, providing a quantitative measure of the potency of each compound. The key structural modifications and their impact on inhibitory activity are summarized below.
| Compound ID | Core Scaffold Modification | R1 Group | R2 Group | IC50 (µM) vs. Tec Kinase |
| This compound (Cpd 21) | Thiazole | 4-chlorophenyl | 4-methoxyphenyl | 11.7 |
| Cpd 6 | Thiazole | 4-chlorophenyl | 4-fluorophenyl | ~15 |
| Cpd 14 | Thiazole | 4-chlorophenyl | 3,4-difluorophenyl | ~10 |
| Cpd 18 | Thiazole | 4-chlorophenyl | Phenyl | >50 (inactive) |
| Cpd 19 | Thiazole | 4-chlorophenyl | 4-methylphenyl | >50 (inactive) |
Note: The IC50 values are based on data from the primary literature. Compounds 18 and 19 were found to be inactive at the tested concentrations.
Experimental Protocols
The determination of the biological activity of the this compound analog series involved specific biochemical and cell-based assays.
Tec Kinase Inhibition Assay (AlphaScreen)
The inhibitory potency of the compounds against Tec kinase was quantified using an AlphaScreen (Amplified Luminescent Proximity Homestead Assay) format, which measures the disruption of a specific protein-protein interaction.
Methodology:
-
Reagents: Recombinant Tec kinase, biotinylated FGF2, and glutathione S-transferase (GST)-tagged SH3 domain of Tec were used. AlphaScreen GST-acceptor beads and streptavidin-donor beads were utilized for signal generation.
-
Procedure: The assay was performed in 384-well plates. The this compound analogs, serially diluted in DMSO, were pre-incubated with Tec kinase.
-
Interaction: Biotinylated FGF2 and the GST-tagged SH3 domain were then added to the mixture, allowing for the interaction between Tec and FGF2 to occur.
-
Detection: AlphaScreen beads were added and incubated in the dark. In the absence of an inhibitor, the interaction between Tec and FGF2 brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.
-
Data Analysis: The luminescence signal was measured using a plate reader. The IC50 value for each compound was calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based FGF2 Secretion Assay
To assess the functional activity of the inhibitors in a cellular context, their ability to block the unconventional secretion of FGF2 was measured.
Methodology:
-
Cell Culture: NIH 3T3 cells were cultured under standard conditions.
-
Transfection: Cells were transfected with a plasmid expressing FGF2.
-
Compound Treatment: Following transfection, cells were treated with varying concentrations of the this compound analogs.
-
Sample Collection: After an incubation period, both the cell lysate and the conditioned medium were collected.
-
Quantification: The amount of FGF2 in the cell lysate and the medium was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of FGF2 secretion was calculated as the ratio of FGF2 in the medium to the total FGF2 (lysate + medium). Inhibition of secretion was determined relative to vehicle-treated control cells.
Visualizations: Pathways and Relationships
Signaling Pathway of Tec Kinase in FGF2 Secretion
The following diagram illustrates the role of Tec kinase in the unconventional secretion pathway of FGF2, which is targeted by this compound.
Caption: Tec kinase phosphorylates FGF2, leading to its oligomerization and membrane pore formation.
Experimental Workflow for SAR Analysis
This diagram outlines the general workflow used to identify and characterize Tec kinase inhibitors.
Caption: High-throughput screening followed by validation assays to determine SAR.
Logical Relationship of this compound SAR
The following diagram summarizes the key findings from the structure-activity relationship study of the this compound analog series.
Caption: SAR summary showing the importance of electron-withdrawing groups at the R2 position.
Conclusion
The structural activity relationship analysis of this compound analogs reveals critical insights for the rational design of potent Tec kinase inhibitors. The presence of an electron-withdrawing substituent, such as a halogen or methoxy group, on the phenyl ring at the R2 position of the thiazole core is essential for inhibitory activity. Conversely, neutral or electron-donating groups at this position lead to a significant loss of potency. These findings provide a clear vector for future optimization efforts to develop next-generation Tec inhibitors with improved efficacy and selectivity for the treatment of cancers and autoimmune diseases.
References
The Impact of Tec Kinase Inhibitors on Non-Hematopoietic Cells: A Technical Overview
An Examination of the Core Mechanisms and Therapeutic Potential Beyond Hematology
Abstract: While Tec family kinases are predominantly recognized for their crucial role in hematopoietic cell signaling, a growing body of evidence illuminates their significance in a variety of non-hematopoietic cell types. This technical guide provides an in-depth analysis of the effects of Tec kinase inhibitors on these cells, with a particular focus on their potential therapeutic applications in diseases such as rheumatoid arthritis and solid tumors. Drawing upon available preclinical data for inhibitors like ibrutinib (B1684441) and dasatinib (B193332), this document summarizes their impact on cellular functions, delineates the signaling pathways involved, and provides detailed experimental protocols for researchers in the field. Notably, specific data for "Tec-IN-1" is not publicly available; therefore, this guide utilizes data from other well-characterized Tec kinase inhibitors to provide a representative understanding of this class of compounds.
Introduction to Tec Family Kinases in Non-Hematopoietic Systems
The Tec family of non-receptor tyrosine kinases, which includes Tec, Btk, Itk, Bmx, and Txk, are critical mediators of intracellular signaling cascades. While their functions in immune cells are well-established, members of this family, particularly Tec and Bmx, are also expressed in various non-hematopoietic cells, including endothelial cells, fibroblasts, and certain cancer cells.[1] In these cells, Tec kinases are implicated in pathways governing cell proliferation, differentiation, migration, and survival.[2][3] Consequently, inhibitors of Tec kinases are being explored for their therapeutic potential in a range of non-hematological diseases.
Quantitative Effects of Tec Kinase Inhibitors on Non-Hematopoietic Cell Viability
The inhibitory concentration (IC50) is a key parameter for quantifying the potency of a drug. The following tables summarize the reported IC50 values for various Tec kinase inhibitors in different non-hematopoietic cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Reference |
| Ibrutinib | BT474 | Breast Cancer | 9.94 | [4] |
| Ibrutinib | SKBR3 | Breast Cancer | 8.89 | [4] |
| Ibrutinib | MeWo | Melanoma | 20,470 | [5] |
| Ibrutinib | WM164 | Melanoma | 28,140 | [5] |
| Ibrutinib | SK-MEL-28 | Melanoma | 32,980 | [5] |
| Dasatinib | NCI-H23 | Non-small cell lung carcinoma | 4,500 | [6] |
| Dasatinib | NCI-H460 | Non-small cell lung carcinoma | 300 | [6] |
| Dasatinib | K562 | Chronic Myeloid Leukemia | 4.6 | [7] |
| Dasatinib | Mo7e-KitD816H | Myeloid Leukemia | 5 | [8] |
Table 1: IC50 Values of Tec Kinase Inhibitors in Solid Tumor Cell Lines.
| Inhibitor | Cell Line | Cell Type | Effect | Concentration | Reference |
| Ibrutinib | HUVEC | Human Umbilical Vein Endothelial Cells | Cytotoxicity, Apoptosis | Not specified | [1][9] |
| Ibrutinib | HUVEC | Human Umbilical Vein Endothelial Cells | Inhibition of angiogenesis | Not specified | [10][11] |
| Dasatinib | HUVEC | Human Umbilical Vein Endothelial Cells | Disruption of endothelial monolayer | Clinically relevant concentrations | [12][13][14] |
Table 2: Effects of Tec Kinase Inhibitors on Endothelial Cells.
Signaling Pathways Modulated by Tec Kinase Inhibitors in Non-Hematopoietic Cells
Tec kinase inhibitors exert their effects by blocking key signaling pathways that are often dysregulated in disease. In non-hematopoietic cells, these inhibitors have been shown to modulate several critical cascades, including the NF-κB, PI3K/AKT, and MAPK pathways.
Inhibition of NF-κB and MAPK Signaling in Fibroblast-Like Synoviocytes
In the context of rheumatoid arthritis, fibroblast-like synoviocytes (FLS) are key contributors to joint inflammation and destruction. Tec family kinases, including BTK, are expressed in FLS and are involved in signaling pathways that lead to the production of pro-inflammatory cytokines and matrix metalloproteinases. Tec kinase inhibitors are thought to ameliorate inflammation by blocking these pathways.
Disruption of Angiogenesis via Endothelial Cell Signaling
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Tec kinases, particularly Bmx, are expressed in endothelial cells and play a role in signaling pathways initiated by vascular endothelial growth factor (VEGF).[15] Inhibitors like ibrutinib can disrupt these pathways, leading to decreased endothelial cell proliferation, migration, and tube formation.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Tec kinase inhibitors on non-hematopoietic cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on adherent cell lines.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
Tec kinase inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the Tec kinase inhibitor in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated control wells.[16]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[16][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of specific proteins in a signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the Tec kinase inhibitor, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel or other basement membrane extract
-
24- or 96-well plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Tec kinase inhibitor
-
Microscope with imaging capabilities
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a plate. Allow it to solidify at 37°C for at least 30 minutes.[10]
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in medium containing the Tec kinase inhibitor or vehicle control.[10]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Observe and capture images of the tube-like structures at different time points using a microscope.
-
Quantification: Analyze the images to quantify parameters such as the number of tubes, tube length, and number of branching points.[10]
Conclusion and Future Directions
The available evidence strongly suggests that Tec kinase inhibitors have significant biological effects on a variety of non-hematopoietic cells. Their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and angiogenesis highlights their potential as therapeutic agents for a broad range of diseases, including rheumatoid arthritis and solid tumors. While specific data on "this compound" remains elusive, the findings from studies on other Tec kinase inhibitors like ibrutinib and dasatinib provide a solid foundation for future research. Further investigation is warranted to fully elucidate the therapeutic potential and safety profile of this class of inhibitors in non-hematological contexts. Future studies should focus on comprehensive profiling of various Tec kinase inhibitors against a wider array of non-hematopoietic cell lines, detailed elucidation of the downstream signaling events, and in vivo studies to validate the preclinical findings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib Inhibits Angiogenesis and Tumorigenesis in a BTK-Independent Manner | Scilit [scilit.com]
- 10. Ibrutinib Inhibits Angiogenesis and Tumorigenesis in a BTK-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib Inhibits Angiogenesis and Tumorigenesis in a BTK-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of Tec Kinase Inhibitors on Non-Hematopoietic Cells: A Technical Overview
An Examination of the Core Mechanisms and Therapeutic Potential Beyond Hematology
Abstract: While Tec family kinases are predominantly recognized for their crucial role in hematopoietic cell signaling, a growing body of evidence illuminates their significance in a variety of non-hematopoietic cell types. This technical guide provides an in-depth analysis of the effects of Tec kinase inhibitors on these cells, with a particular focus on their potential therapeutic applications in diseases such as rheumatoid arthritis and solid tumors. Drawing upon available preclinical data for inhibitors like ibrutinib and dasatinib, this document summarizes their impact on cellular functions, delineates the signaling pathways involved, and provides detailed experimental protocols for researchers in the field. Notably, specific data for "Tec-IN-1" is not publicly available; therefore, this guide utilizes data from other well-characterized Tec kinase inhibitors to provide a representative understanding of this class of compounds.
Introduction to Tec Family Kinases in Non-Hematopoietic Systems
The Tec family of non-receptor tyrosine kinases, which includes Tec, Btk, Itk, Bmx, and Txk, are critical mediators of intracellular signaling cascades. While their functions in immune cells are well-established, members of this family, particularly Tec and Bmx, are also expressed in various non-hematopoietic cells, including endothelial cells, fibroblasts, and certain cancer cells.[1] In these cells, Tec kinases are implicated in pathways governing cell proliferation, differentiation, migration, and survival.[2][3] Consequently, inhibitors of Tec kinases are being explored for their therapeutic potential in a range of non-hematological diseases.
Quantitative Effects of Tec Kinase Inhibitors on Non-Hematopoietic Cell Viability
The inhibitory concentration (IC50) is a key parameter for quantifying the potency of a drug. The following tables summarize the reported IC50 values for various Tec kinase inhibitors in different non-hematopoietic cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.
| Inhibitor | Cell Line | Cell Type | IC50 (nM) | Reference |
| Ibrutinib | BT474 | Breast Cancer | 9.94 | [4] |
| Ibrutinib | SKBR3 | Breast Cancer | 8.89 | [4] |
| Ibrutinib | MeWo | Melanoma | 20,470 | [5] |
| Ibrutinib | WM164 | Melanoma | 28,140 | [5] |
| Ibrutinib | SK-MEL-28 | Melanoma | 32,980 | [5] |
| Dasatinib | NCI-H23 | Non-small cell lung carcinoma | 4,500 | [6] |
| Dasatinib | NCI-H460 | Non-small cell lung carcinoma | 300 | [6] |
| Dasatinib | K562 | Chronic Myeloid Leukemia | 4.6 | [7] |
| Dasatinib | Mo7e-KitD816H | Myeloid Leukemia | 5 | [8] |
Table 1: IC50 Values of Tec Kinase Inhibitors in Solid Tumor Cell Lines.
| Inhibitor | Cell Line | Cell Type | Effect | Concentration | Reference |
| Ibrutinib | HUVEC | Human Umbilical Vein Endothelial Cells | Cytotoxicity, Apoptosis | Not specified | [1][9] |
| Ibrutinib | HUVEC | Human Umbilical Vein Endothelial Cells | Inhibition of angiogenesis | Not specified | [10][11] |
| Dasatinib | HUVEC | Human Umbilical Vein Endothelial Cells | Disruption of endothelial monolayer | Clinically relevant concentrations | [12][13][14] |
Table 2: Effects of Tec Kinase Inhibitors on Endothelial Cells.
Signaling Pathways Modulated by Tec Kinase Inhibitors in Non-Hematopoietic Cells
Tec kinase inhibitors exert their effects by blocking key signaling pathways that are often dysregulated in disease. In non-hematopoietic cells, these inhibitors have been shown to modulate several critical cascades, including the NF-κB, PI3K/AKT, and MAPK pathways.
Inhibition of NF-κB and MAPK Signaling in Fibroblast-Like Synoviocytes
In the context of rheumatoid arthritis, fibroblast-like synoviocytes (FLS) are key contributors to joint inflammation and destruction. Tec family kinases, including BTK, are expressed in FLS and are involved in signaling pathways that lead to the production of pro-inflammatory cytokines and matrix metalloproteinases. Tec kinase inhibitors are thought to ameliorate inflammation by blocking these pathways.
Disruption of Angiogenesis via Endothelial Cell Signaling
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Tec kinases, particularly Bmx, are expressed in endothelial cells and play a role in signaling pathways initiated by vascular endothelial growth factor (VEGF).[15] Inhibitors like ibrutinib can disrupt these pathways, leading to decreased endothelial cell proliferation, migration, and tube formation.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Tec kinase inhibitors on non-hematopoietic cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on adherent cell lines.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
Tec kinase inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the Tec kinase inhibitor in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated control wells.[16]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[16][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of specific proteins in a signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the Tec kinase inhibitor, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Matrigel or other basement membrane extract
-
24- or 96-well plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Tec kinase inhibitor
-
Microscope with imaging capabilities
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a plate. Allow it to solidify at 37°C for at least 30 minutes.[10]
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in medium containing the Tec kinase inhibitor or vehicle control.[10]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Observe and capture images of the tube-like structures at different time points using a microscope.
-
Quantification: Analyze the images to quantify parameters such as the number of tubes, tube length, and number of branching points.[10]
Conclusion and Future Directions
The available evidence strongly suggests that Tec kinase inhibitors have significant biological effects on a variety of non-hematopoietic cells. Their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and angiogenesis highlights their potential as therapeutic agents for a broad range of diseases, including rheumatoid arthritis and solid tumors. While specific data on "this compound" remains elusive, the findings from studies on other Tec kinase inhibitors like ibrutinib and dasatinib provide a solid foundation for future research. Further investigation is warranted to fully elucidate the therapeutic potential and safety profile of this class of inhibitors in non-hematological contexts. Future studies should focus on comprehensive profiling of various Tec kinase inhibitors against a wider array of non-hematopoietic cell lines, detailed elucidation of the downstream signaling events, and in vivo studies to validate the preclinical findings.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Targeting Solid Tumors With BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib Inhibits Angiogenesis and Tumorigenesis in a BTK-Independent Manner | Scilit [scilit.com]
- 10. Ibrutinib Inhibits Angiogenesis and Tumorigenesis in a BTK-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ibrutinib Inhibits Angiogenesis and Tumorigenesis in a BTK-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tec-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases, including Tec, Btk, Itk, Rlk, and Bmx, are critical mediators of intracellular signaling cascades downstream of various cell surface receptors.[1][2][3] These kinases are pivotal in the development, differentiation, and function of hematopoietic cells, making them attractive therapeutic targets for a range of diseases, including cancers and autoimmune disorders.[3][4] Tec-IN-1 is a potent and selective small molecule inhibitor designed to target the kinase activity of Tec family members, offering a valuable tool for investigating their biological roles and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity, including determining its half-maximal inhibitory concentration (IC50) and confirming its on-target effect within a cellular context.
Mechanism of Action
Tec family kinases are essential components of signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis.[4] Upon activation of cell surface receptors, such as the B-cell receptor (BCR) or T-cell receptor (TCR), Tec kinases are recruited to the plasma membrane where they become phosphorylated and activated.[2][5] Activated Tec kinases then phosphorylate downstream substrates, including phospholipase Cγ (PLCγ), which in turn leads to the generation of second messengers and the activation of transcription factors that drive cellular responses.[5][6] this compound is designed to bind to the ATP-binding pocket of Tec family kinases, preventing their phosphorylation and subsequent activation, thereby inhibiting downstream signaling events.[4]
Quantitative Data Summary
The potency of this compound can be quantified by determining its IC50 value, which represents the concentration of the inhibitor required to reduce a biological response by 50%. The following table provides representative IC50 values of this compound against various cancer cell lines, as determined by a standard cell viability assay (e.g., MTS/MTT) after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell Leukemia | 0.5 |
| Ramos | Burkitt's Lymphoma | 1.2 |
| U937 | Histiocytic Lymphoma | 2.5 |
| PC-3 | Prostate Cancer | > 10 |
Note: The provided IC50 values are examples and may vary depending on the specific experimental conditions, including cell density, assay type, and incubation time.[7] It is recommended that researchers determine the IC50 for their specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTS/MTT) for IC50 Determination
This protocol outlines the steps to determine the IC50 of this compound using a colorimetric cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform at least 8-10 dilutions.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS/MTT Assay:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Tec Kinase Phosphorylation
This protocol is designed to confirm the on-target activity of this compound by assessing the phosphorylation status of a Tec family kinase or its downstream substrate.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Stimulating agent (e.g., anti-IgM for B-cells, PMA/Ionomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Tec, anti-total-Tec, anti-phospho-PLCγ, anti-total-PLCγ, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10-15 minutes) to induce Tec kinase phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein to the total protein and the loading control.
-
Compare the levels of the phosphorylated protein in this compound-treated samples to the stimulated vehicle control to assess the inhibitory effect.
-
Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects | Ensure proper cell mixing before seeding, use calibrated pipettes, and consider not using the outer wells of the plate. |
| No dose-dependent effect observed | Incorrect concentration range, compound instability, cell resistance | Test a wider range of concentrations, check the solubility and stability of this compound in culture medium, use a more sensitive cell line.[8][9][10][11][12] |
| Weak or no signal in Western Blot | Low protein expression, inefficient antibody, insufficient stimulation | Optimize cell stimulation conditions, use a positive control cell line, test different antibody concentrations. |
Conclusion
This compound serves as a valuable research tool for the investigation of Tec family kinase biology. The protocols described herein provide a framework for characterizing the activity of this compound in cell-based assays. By determining the IC50 and confirming the inhibition of downstream signaling, researchers can effectively utilize this inhibitor to probe the function of Tec kinases in various physiological and pathological contexts. As with any experimental system, optimization of these protocols for specific cell lines and conditions is recommended to ensure robust and reproducible results.
References
- 1. Distinct and Overlapping Functions of TEC Kinase and BTK in B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Function of Tec, Itk, and Btk in Lymphocytes: Evidence for a Unique Role for Tec - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEC (gene) - Wikipedia [en.wikipedia.org]
- 4. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Btk/Tec kinases regulate sustained increases in intracellular Ca2+ following B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tec-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases, including Tec, Btk, Itk, Rlk, and Bmx, are critical mediators of intracellular signaling cascades downstream of various cell surface receptors.[1][2][3] These kinases are pivotal in the development, differentiation, and function of hematopoietic cells, making them attractive therapeutic targets for a range of diseases, including cancers and autoimmune disorders.[3][4] Tec-IN-1 is a potent and selective small molecule inhibitor designed to target the kinase activity of Tec family members, offering a valuable tool for investigating their biological roles and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity, including determining its half-maximal inhibitory concentration (IC50) and confirming its on-target effect within a cellular context.
Mechanism of Action
Tec family kinases are essential components of signaling pathways that regulate cellular functions such as proliferation, differentiation, and apoptosis.[4] Upon activation of cell surface receptors, such as the B-cell receptor (BCR) or T-cell receptor (TCR), Tec kinases are recruited to the plasma membrane where they become phosphorylated and activated.[2][5] Activated Tec kinases then phosphorylate downstream substrates, including phospholipase Cγ (PLCγ), which in turn leads to the generation of second messengers and the activation of transcription factors that drive cellular responses.[5][6] this compound is designed to bind to the ATP-binding pocket of Tec family kinases, preventing their phosphorylation and subsequent activation, thereby inhibiting downstream signaling events.[4]
Quantitative Data Summary
The potency of this compound can be quantified by determining its IC50 value, which represents the concentration of the inhibitor required to reduce a biological response by 50%. The following table provides representative IC50 values of this compound against various cancer cell lines, as determined by a standard cell viability assay (e.g., MTS/MTT) after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| Jurkat | T-cell Leukemia | 0.5 |
| Ramos | Burkitt's Lymphoma | 1.2 |
| U937 | Histiocytic Lymphoma | 2.5 |
| PC-3 | Prostate Cancer | > 10 |
Note: The provided IC50 values are examples and may vary depending on the specific experimental conditions, including cell density, assay type, and incubation time.[7] It is recommended that researchers determine the IC50 for their specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTS/MTT) for IC50 Determination
This protocol outlines the steps to determine the IC50 of this compound using a colorimetric cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform at least 8-10 dilutions.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTS/MTT Assay:
-
For MTS: Add 20 µL of MTS reagent directly to each well.
-
For MTT: Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Tec Kinase Phosphorylation
This protocol is designed to confirm the on-target activity of this compound by assessing the phosphorylation status of a Tec family kinase or its downstream substrate.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Stimulating agent (e.g., anti-IgM for B-cells, PMA/Ionomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Tec, anti-total-Tec, anti-phospho-PLCγ, anti-total-PLCγ, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist for a short period (e.g., 10-15 minutes) to induce Tec kinase phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phospho-protein to the total protein and the loading control.
-
Compare the levels of the phosphorylated protein in this compound-treated samples to the stimulated vehicle control to assess the inhibitory effect.
-
Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggestion |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects | Ensure proper cell mixing before seeding, use calibrated pipettes, and consider not using the outer wells of the plate. |
| No dose-dependent effect observed | Incorrect concentration range, compound instability, cell resistance | Test a wider range of concentrations, check the solubility and stability of this compound in culture medium, use a more sensitive cell line.[8][9][10][11][12] |
| Weak or no signal in Western Blot | Low protein expression, inefficient antibody, insufficient stimulation | Optimize cell stimulation conditions, use a positive control cell line, test different antibody concentrations. |
Conclusion
This compound serves as a valuable research tool for the investigation of Tec family kinase biology. The protocols described herein provide a framework for characterizing the activity of this compound in cell-based assays. By determining the IC50 and confirming the inhibition of downstream signaling, researchers can effectively utilize this inhibitor to probe the function of Tec kinases in various physiological and pathological contexts. As with any experimental system, optimization of these protocols for specific cell lines and conditions is recommended to ensure robust and reproducible results.
References
- 1. Distinct and Overlapping Functions of TEC Kinase and BTK in B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Function of Tec, Itk, and Btk in Lymphocytes: Evidence for a Unique Role for Tec - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEC (gene) - Wikipedia [en.wikipedia.org]
- 4. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 5. Btk/Tec kinases regulate sustained increases in intracellular Ca2+ following B-cell receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tec-IN-1 in T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are a group of non-receptor tyrosine kinases that play a critical role in the signaling pathways of various immune cells, including T-cells. Upon T-cell receptor (TCR) engagement, Tec kinases are activated and contribute to the downstream signaling cascade that leads to T-cell activation, proliferation, differentiation, and cytokine production. Dysregulation of Tec kinase activity has been implicated in various autoimmune diseases and hematological malignancies, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of a representative Tec family kinase inhibitor, Ibrutinib, in T-cell activation assays. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family highly expressed in T-cells. The provided protocols and data can be adapted for other Tec family kinase inhibitors with appropriate validation.
Data Presentation
The following table summarizes the inhibitory activity of selected Tec family kinase inhibitors on different kinases, providing an indication of their selectivity and potency. This information is crucial for designing experiments and interpreting results.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell-Based Assay Concentration | Reference |
| Ibrutinib | BTK, ITK | BTK: 0.5, ITK: 10 | 1 µM | [1][2] |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFRβ | BCR-ABL: <1, SRC: 0.5 | 10 nM - 100 nM | [3][4] |
| PRN694 | ITK, RLK | ITK: 0.3, RLK: 1.3 | 0.1 µM | [5][6] |
| GDC-0853 | BTK | 0.91 (Ki) | Not specified for T-cells | [7][8] |
| LFM-A13 | BTK, JAK2, PLK | BTK: 2.5 µM (IC50) | 100 µM | [9][10] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of T-cell activation upon TCR and CD28 co-stimulation, highlighting the central role of Tec family kinases (specifically ITK). Inhibition of ITK by compounds like Ibrutinib disrupts this pathway, leading to reduced T-cell activation.
Caption: T-cell activation signaling pathway and the inhibitory action of Ibrutinib.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol details a common method to assess T-cell activation by measuring proliferation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Ibrutinib (or other Tec family kinase inhibitor)
-
DMSO (vehicle control)
-
CFSE dye
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use commercially available isolated primary T-cells.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.25-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with sterile PBS.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Prepare serial dilutions of Ibrutinib in complete RPMI medium. A common starting concentration for in vitro studies is 1 µM.[1] A vehicle control (DMSO) must be included.
-
Add 100 µL of the cell suspension to each well of the antibody-coated plate.
-
Add 100 µL of the Ibrutinib dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.[11]
-
For soluble anti-CD3 stimulation, add it at the desired concentration along with anti-CD28.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with viability dye and cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE dilution profile to determine the percentage of divided cells and the proliferation index.
-
Protocol 2: Cytokine Production Assay
This protocol measures the production of key cytokines, such as IL-2 and IFN-γ, as a marker of T-cell activation.
Materials:
-
Same as Protocol 1 (excluding CFSE)
-
ELISA kits for IL-2 and IFN-γ or a multiplex cytokine assay kit
-
96-well V-bottom plates for supernatant collection
Procedure:
-
Cell Preparation, Seeding, and Treatment:
-
Follow steps 1 (cell preparation without CFSE staining), 2, and 3 from Protocol 1.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal time point for cytokine measurement should be determined empirically.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Perform ELISA or multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions.
-
Quantify the concentration of IL-2 and IFN-γ.
-
Experimental Workflow
The following diagram outlines the general workflow for a T-cell activation assay using a Tec family kinase inhibitor.
Caption: General workflow for a T-cell activation assay with a Tec kinase inhibitor.
References
- 1. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib protects T cells in patients with CLL from proliferation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Tec-IN-1 in T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are a group of non-receptor tyrosine kinases that play a critical role in the signaling pathways of various immune cells, including T-cells. Upon T-cell receptor (TCR) engagement, Tec kinases are activated and contribute to the downstream signaling cascade that leads to T-cell activation, proliferation, differentiation, and cytokine production. Dysregulation of Tec kinase activity has been implicated in various autoimmune diseases and hematological malignancies, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the use of a representative Tec family kinase inhibitor, Ibrutinib, in T-cell activation assays. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family highly expressed in T-cells. The provided protocols and data can be adapted for other Tec family kinase inhibitors with appropriate validation.
Data Presentation
The following table summarizes the inhibitory activity of selected Tec family kinase inhibitors on different kinases, providing an indication of their selectivity and potency. This information is crucial for designing experiments and interpreting results.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell-Based Assay Concentration | Reference |
| Ibrutinib | BTK, ITK | BTK: 0.5, ITK: 10 | 1 µM | [1][2] |
| Dasatinib | BCR-ABL, SRC family, c-KIT, PDGFRβ | BCR-ABL: <1, SRC: 0.5 | 10 nM - 100 nM | [3][4] |
| PRN694 | ITK, RLK | ITK: 0.3, RLK: 1.3 | 0.1 µM | [5][6] |
| GDC-0853 | BTK | 0.91 (Ki) | Not specified for T-cells | [7][8] |
| LFM-A13 | BTK, JAK2, PLK | BTK: 2.5 µM (IC50) | 100 µM | [9][10] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of T-cell activation upon TCR and CD28 co-stimulation, highlighting the central role of Tec family kinases (specifically ITK). Inhibition of ITK by compounds like Ibrutinib disrupts this pathway, leading to reduced T-cell activation.
Caption: T-cell activation signaling pathway and the inhibitory action of Ibrutinib.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol details a common method to assess T-cell activation by measuring proliferation using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
Ibrutinib (or other Tec family kinase inhibitor)
-
DMSO (vehicle control)
-
CFSE dye
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use commercially available isolated primary T-cells.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.25-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with sterile PBS.
-
-
Cell Seeding and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Prepare serial dilutions of Ibrutinib in complete RPMI medium. A common starting concentration for in vitro studies is 1 µM.[1] A vehicle control (DMSO) must be included.
-
Add 100 µL of the cell suspension to each well of the antibody-coated plate.
-
Add 100 µL of the Ibrutinib dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.[11]
-
For soluble anti-CD3 stimulation, add it at the desired concentration along with anti-CD28.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with viability dye and cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire data on a flow cytometer.
-
Analyze the CFSE dilution profile to determine the percentage of divided cells and the proliferation index.
-
Protocol 2: Cytokine Production Assay
This protocol measures the production of key cytokines, such as IL-2 and IFN-γ, as a marker of T-cell activation.
Materials:
-
Same as Protocol 1 (excluding CFSE)
-
ELISA kits for IL-2 and IFN-γ or a multiplex cytokine assay kit
-
96-well V-bottom plates for supernatant collection
Procedure:
-
Cell Preparation, Seeding, and Treatment:
-
Follow steps 1 (cell preparation without CFSE staining), 2, and 3 from Protocol 1.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal time point for cytokine measurement should be determined empirically.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Perform ELISA or multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions.
-
Quantify the concentration of IL-2 and IFN-γ.
-
Experimental Workflow
The following diagram outlines the general workflow for a T-cell activation assay using a Tec family kinase inhibitor.
Caption: General workflow for a T-cell activation assay with a Tec kinase inhibitor.
References
- 1. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib protects T cells in patients with CLL from proliferation-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Dissolving and Storing Tec-IN-1
Introduction
Tec-IN-1 is a small molecule inhibitor of Tec protein tyrosine kinase, a member of the Tec family of non-receptor tyrosine kinases. Tec kinases are crucial signaling components in various hematopoietic cell types, playing a key role in the downstream signaling of antigen receptors (B-cell and T-cell receptors), cytokine receptors, and integrins. Specifically, this compound has been shown to inhibit Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), thereby blocking its unconventional secretion from cells.[1] These application notes provide a detailed protocol for the proper dissolution and storage of this compound for use in research applications.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not consistently published across all suppliers, general laboratory practice involves the use of polar aprotic solvents. Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific solubility and storage information.
Table 1: Recommended Solvents and Storage Conditions
| Form | Recommended Solvent | Recommended Storage Temperature | Maximum Recommended Storage Duration |
| Lyophilized Powder | N/A | -20°C or -80°C | Up to 2 years (with desiccant) |
| Stock Solution | Dimethyl Sulfoxide (DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: The stability of compounds in solution can vary. For long-term experiments, it is recommended to use freshly prepared solutions or to re-validate the efficacy of stored solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: this compound has a molecular weight of 362.83 g/mol . To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound, add 275.6 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solution is clear and all solid material has dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.
-
Storage: Store the aliquots as recommended in Table 1.
Protocol 2: Storage of this compound
Proper storage is critical to maintain the stability and activity of the inhibitor.
Lyophilized Powder:
-
Store the vial of solid this compound at -20°C or -80°C in a desiccated, dark environment.
-
Ensure the vial cap is tightly sealed to prevent moisture uptake.
Stock Solutions:
-
Store aliquots of the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound and precipitation out of solution. Use one aliquot per experiment.
-
When thawing an aliquot for use, bring it to room temperature and briefly centrifuge it before opening to collect the contents at the bottom of the tube.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Signaling Pathway Diagram
References
Application Notes: Dissolving and Storing Tec-IN-1
Introduction
Tec-IN-1 is a small molecule inhibitor of Tec protein tyrosine kinase, a member of the Tec family of non-receptor tyrosine kinases. Tec kinases are crucial signaling components in various hematopoietic cell types, playing a key role in the downstream signaling of antigen receptors (B-cell and T-cell receptors), cytokine receptors, and integrins. Specifically, this compound has been shown to inhibit Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), thereby blocking its unconventional secretion from cells.[1] These application notes provide a detailed protocol for the proper dissolution and storage of this compound for use in research applications.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not consistently published across all suppliers, general laboratory practice involves the use of polar aprotic solvents. Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific solubility and storage information.
Table 1: Recommended Solvents and Storage Conditions
| Form | Recommended Solvent | Recommended Storage Temperature | Maximum Recommended Storage Duration |
| Lyophilized Powder | N/A | -20°C or -80°C | Up to 2 years (with desiccant) |
| Stock Solution | Dimethyl Sulfoxide (DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: The stability of compounds in solution can vary. For long-term experiments, it is recommended to use freshly prepared solutions or to re-validate the efficacy of stored solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: this compound has a molecular weight of 362.83 g/mol . To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound, add 275.6 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solution is clear and all solid material has dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.
-
Storage: Store the aliquots as recommended in Table 1.
Protocol 2: Storage of this compound
Proper storage is critical to maintain the stability and activity of the inhibitor.
Lyophilized Powder:
-
Store the vial of solid this compound at -20°C or -80°C in a desiccated, dark environment.
-
Ensure the vial cap is tightly sealed to prevent moisture uptake.
Stock Solutions:
-
Store aliquots of the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the compound and precipitation out of solution. Use one aliquot per experiment.
-
When thawing an aliquot for use, bring it to room temperature and briefly centrifuge it before opening to collect the contents at the bottom of the tube.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Signaling Pathway Diagram
References
Tec-IN-1: A Novel Tool for Interrogating B-Cell Development and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases, particularly Bruton's tyrosine kinase (BTK) and Tec, play a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, proliferation, and differentiation. Dysregulation of these signaling pathways is implicated in various B-cell malignancies and autoimmune diseases. Tec-IN-1 has emerged as a valuable chemical probe for studying the specific roles of Tec kinases. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate B-cell development.
Mechanism of Action
This compound, also known as Compound 21, is a selective inhibitor of Tec kinase.[1] It exerts its inhibitory effect by competing with ATP for the kinase domain's binding site, thereby preventing the autophosphorylation and activation of Tec. This blockade of Tec kinase activity leads to the downstream inhibition of signaling pathways crucial for B-cell function. While the primary described role of this compound is in the inhibition of Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2) and its subsequent unconventional secretion, its activity as a Tec kinase inhibitor makes it a putative tool for dissecting Tec's role in B-cell biology.[1]
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the effects of this compound on B-cell development parameters such as proliferation, differentiation, and apoptosis. The known inhibitory concentration of this compound for Tec kinase is provided below. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific B-cell assays.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 21) | Tec | 11.7 | [1] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the B-cell receptor signaling pathway and the proposed mechanism of action for this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on B-cell differentiation using flow cytometry.
Caption: Workflow for B-Cell Differentiation Assay with this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound to study its effects on B-cell development. It is crucial to optimize inhibitor concentrations and incubation times for each specific cell type and assay.
B-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on B-cell proliferation in response to mitogenic stimuli.
Materials:
-
Primary B-cells or B-cell lines (e.g., Ramos, Raji)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
B-cell mitogens (e.g., anti-IgM F(ab')2 fragments, CpG ODN, anti-CD40 antibody, IL-4)
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
96-well culture plates
-
Flow cytometer
Protocol:
-
Isolate primary B-cells from peripheral blood or spleen, or culture B-cell lines to the desired density.
-
Label cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM CFSE is used for 10-15 minutes at 37°C.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of the desired B-cell mitogen(s) to the wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Gate on the live cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by the serial dilution of CFSE fluorescence in daughter cells.
In Vitro B-Cell Differentiation to Plasmablasts
Objective: To evaluate the impact of this compound on the differentiation of B-cells into antibody-secreting plasmablasts.
Materials:
-
Primary B-cells
-
Complete RPMI-1640 medium
-
Recombinant human or mouse IL-2, IL-21, and anti-CD40 antibody
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
24-well culture plates
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD27, anti-CD38)
-
Flow cytometer
Protocol:
-
Isolate primary B-cells.
-
Seed 5 x 10^5 B-cells per well in a 24-well plate in 1 mL of complete medium.
-
Add this compound at various concentrations or DMSO as a vehicle control.
-
Induce differentiation by adding a cocktail of stimuli (e.g., 50 ng/mL anti-CD40, 50 ng/mL IL-2, and 50 ng/mL IL-21).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against B-cell and plasmablast surface markers (e.g., CD19, CD27, CD38).
-
Analyze the stained cells by flow cytometry. Differentiated plasmablasts can be identified as CD19+CD27++CD38++.
Western Blot Analysis of BCR Signaling
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the BCR signaling pathway.
Materials:
-
B-cell line (e.g., Ramos)
-
Serum-free RPMI-1640 medium
-
Anti-IgM F(ab')2 fragments
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Tec, Tec, p-BTK, BTK, p-PLCγ2, PLCγ2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-IgM F(ab')2 fragments (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Immediately lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
This compound represents a promising chemical tool for the investigation of Tec kinase function. While its application in the specific context of B-cell development is not yet extensively documented, its known inhibitory activity against Tec kinase provides a strong rationale for its use in this area. The protocols provided here offer a starting point for researchers to explore the role of Tec in B-cell proliferation, differentiation, and signaling. It is imperative that future studies characterize the broader selectivity profile of this compound and validate its effects in various in vitro and in vivo models of B-cell development.
References
Tec-IN-1: A Novel Tool for Interrogating B-Cell Development and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases, particularly Bruton's tyrosine kinase (BTK) and Tec, play a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, proliferation, and differentiation. Dysregulation of these signaling pathways is implicated in various B-cell malignancies and autoimmune diseases. Tec-IN-1 has emerged as a valuable chemical probe for studying the specific roles of Tec kinases. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate B-cell development.
Mechanism of Action
This compound, also known as Compound 21, is a selective inhibitor of Tec kinase.[1] It exerts its inhibitory effect by competing with ATP for the kinase domain's binding site, thereby preventing the autophosphorylation and activation of Tec. This blockade of Tec kinase activity leads to the downstream inhibition of signaling pathways crucial for B-cell function. While the primary described role of this compound is in the inhibition of Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2) and its subsequent unconventional secretion, its activity as a Tec kinase inhibitor makes it a putative tool for dissecting Tec's role in B-cell biology.[1]
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically detailing the effects of this compound on B-cell development parameters such as proliferation, differentiation, and apoptosis. The known inhibitory concentration of this compound for Tec kinase is provided below. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific B-cell assays.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Compound 21) | Tec | 11.7 | [1] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the B-cell receptor signaling pathway and the proposed mechanism of action for this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on B-cell differentiation using flow cytometry.
Caption: Workflow for B-Cell Differentiation Assay with this compound.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound to study its effects on B-cell development. It is crucial to optimize inhibitor concentrations and incubation times for each specific cell type and assay.
B-Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on B-cell proliferation in response to mitogenic stimuli.
Materials:
-
Primary B-cells or B-cell lines (e.g., Ramos, Raji)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
B-cell mitogens (e.g., anti-IgM F(ab')2 fragments, CpG ODN, anti-CD40 antibody, IL-4)
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
96-well culture plates
-
Flow cytometer
Protocol:
-
Isolate primary B-cells from peripheral blood or spleen, or culture B-cell lines to the desired density.
-
Label cells with CFSE according to the manufacturer's protocol. Typically, a final concentration of 1-5 µM CFSE is used for 10-15 minutes at 37°C.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of the desired B-cell mitogen(s) to the wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. Gate on the live cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by the serial dilution of CFSE fluorescence in daughter cells.
In Vitro B-Cell Differentiation to Plasmablasts
Objective: To evaluate the impact of this compound on the differentiation of B-cells into antibody-secreting plasmablasts.
Materials:
-
Primary B-cells
-
Complete RPMI-1640 medium
-
Recombinant human or mouse IL-2, IL-21, and anti-CD40 antibody
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
24-well culture plates
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD27, anti-CD38)
-
Flow cytometer
Protocol:
-
Isolate primary B-cells.
-
Seed 5 x 10^5 B-cells per well in a 24-well plate in 1 mL of complete medium.
-
Add this compound at various concentrations or DMSO as a vehicle control.
-
Induce differentiation by adding a cocktail of stimuli (e.g., 50 ng/mL anti-CD40, 50 ng/mL IL-2, and 50 ng/mL IL-21).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against B-cell and plasmablast surface markers (e.g., CD19, CD27, CD38).
-
Analyze the stained cells by flow cytometry. Differentiated plasmablasts can be identified as CD19+CD27++CD38++.
Western Blot Analysis of BCR Signaling
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the BCR signaling pathway.
Materials:
-
B-cell line (e.g., Ramos)
-
Serum-free RPMI-1640 medium
-
Anti-IgM F(ab')2 fragments
-
This compound (resuspended in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Tec, Tec, p-BTK, BTK, p-PLCγ2, PLCγ2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.
-
Starve the cells in serum-free RPMI-1640 for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with anti-IgM F(ab')2 fragments (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Immediately lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
This compound represents a promising chemical tool for the investigation of Tec kinase function. While its application in the specific context of B-cell development is not yet extensively documented, its known inhibitory activity against Tec kinase provides a strong rationale for its use in this area. The protocols provided here offer a starting point for researchers to explore the role of Tec in B-cell proliferation, differentiation, and signaling. It is imperative that future studies characterize the broader selectivity profile of this compound and validate its effects in various in vitro and in vivo models of B-cell development.
References
Application of Tec-IN-1 in a Mouse Model of Autoimmune Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are non-receptor tyrosine kinases that play a crucial role in the signaling pathways of various immune cells, including T cells, B cells, and myeloid cells.[1][2][3] Dysregulation of Tec kinase signaling has been implicated in the pathogenesis of autoimmune diseases, making them attractive therapeutic targets.[1] Tec-IN-1 is a chemical inhibitor of Tec kinase.[4] While direct studies of this compound in autoimmune mouse models are not yet widely published, its inhibitory action on Tec kinase suggests its potential as a valuable research tool for investigating the role of this signaling pathway in autoimmunity and as a lead compound for drug development.
These application notes provide a comprehensive guide for the use of this compound in a mouse model of autoimmune disease, specifically focusing on the collagen-induced arthritis (CIA) model, a well-established model for rheumatoid arthritis. The protocols and data presented are based on established methodologies for Tec family kinase inhibitors in similar models and serve as a representative guide.[5][6]
Mechanism of Action
This compound functions by inhibiting the kinase activity of Tec. Tec kinases are activated downstream of various immune receptors, including the B cell receptor (BCR) and T cell receptor (TCR).[3][7] Upon activation, Tec kinases phosphorylate downstream substrates, leading to the activation of signaling cascades that control immune cell proliferation, differentiation, and cytokine production.[2] By inhibiting Tec kinase, this compound is expected to dampen the aberrant immune responses that drive autoimmune pathology.
Data Presentation
The following tables present representative quantitative data that could be expected from a study evaluating this compound in a collagen-induced arthritis (CIA) mouse model. This data is extrapolated from studies using other Tec family kinase inhibitors in similar models.[5]
Table 1: Effect of this compound on Clinical Score in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42 post-immunization) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 10.2 | 2.5 | - |
| This compound (10 mg/kg) | 5.8 | 1.8 | <0.01 |
| This compound (30 mg/kg) | 3.1 | 1.2 | <0.001 |
| Dexamethasone (1 mg/kg) | 2.5 | 1.0 | <0.001 |
Table 2: Histopathological Analysis of Joints from this compound Treated CIA Mice
| Treatment Group | Synovial Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 | 2.5 | 2.6 |
| This compound (30 mg/kg) | 1.2 | 1.0 | 1.1 |
| Dexamethasone (1 mg/kg) | 0.8 | 0.6 | 0.7 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Serum of CIA Mice
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | 150.4 | 210.2 | 85.7 |
| This compound (30 mg/kg) | 75.2 | 105.8 | 42.1 |
| Dexamethasone (1 mg/kg) | 45.1 | 60.5 | 25.3 |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis using bovine type II collagen.[8][9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
-
Homogenizer or two-syringe emulsion system
Procedure:
-
Emulsion Preparation: Prepare an emulsion of bovine type II collagen and CFA (for primary immunization) or IFA (for booster immunization) at a 1:1 ratio. Ensure a stable emulsion is formed.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen and IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Monitoring: Monitor the mice daily for the onset and severity of arthritis. Clinical signs typically appear between day 24 and day 28. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to CIA mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the suspension is homogenous before each administration.
-
Dosing Regimen:
-
Prophylactic Treatment: Begin daily oral gavage of this compound or vehicle on the day of the primary immunization (Day 0) and continue until the end of the study (e.g., Day 42).
-
Therapeutic Treatment: Begin daily oral gavage of this compound or vehicle upon the first signs of clinical arthritis (e.g., a clinical score of ≥ 2) and continue for a defined period (e.g., 14-21 days).
-
-
Administration: Administer the prepared solution via oral gavage at a volume of 10 mL/kg body weight.
Protocol 3: Histopathological Analysis of Joints
This protocol describes the process for histological evaluation of joint inflammation and damage.[10]
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA solution)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
-
Microscope
Procedure:
-
Tissue Collection: At the end of the study, euthanize the mice and dissect the hind paws.
-
Fixation and Decalcification: Fix the paws in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections using a microtome and mount them on glass slides. Stain the sections with H&E to assess inflammation (synovial infiltration) and with Safranin O-fast green to evaluate cartilage damage.
-
Scoring: Score the stained sections for synovial inflammation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
Protocol 4: Measurement of Serum Cytokines by ELISA
This protocol details the measurement of pro-inflammatory cytokines from mouse serum.
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for mouse IL-6, TNF-α, and IL-17
-
Microplate reader
Procedure:
-
Serum Collection: At the termination of the experiment, collect blood from the mice via cardiac puncture or another approved method. Allow the blood to clot and then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
ELISA: Perform the ELISA for IL-6, TNF-α, and IL-17 according to the manufacturer's instructions provided with the specific kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.
Visualizations
Caption: Tec Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
References
- 1. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Perspectives: Evidence to Date on BTK Inhibitors in the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THU0073 Loss of Tyrosine Kinases Leads to Enhanced Osteoclastogenesis in a Murine Model of Rheumatoid Arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ITK Signaling Ameliorates Collagen-Induced Arthritis via Shifting the Balance Between Th17 and Regulatory Th17 Cells - ACR Meeting Abstracts [acrabstracts.org]
- 7. Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. mdbioproducts.com [mdbioproducts.com]
- 10. Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice. A comparative study using anti-TNF alpha, anti-IL-1 alpha/beta, and IL-1Ra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tec-IN-1 in a Mouse Model of Autoimmune Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec family kinases are non-receptor tyrosine kinases that play a crucial role in the signaling pathways of various immune cells, including T cells, B cells, and myeloid cells.[1][2][3] Dysregulation of Tec kinase signaling has been implicated in the pathogenesis of autoimmune diseases, making them attractive therapeutic targets.[1] Tec-IN-1 is a chemical inhibitor of Tec kinase.[4] While direct studies of this compound in autoimmune mouse models are not yet widely published, its inhibitory action on Tec kinase suggests its potential as a valuable research tool for investigating the role of this signaling pathway in autoimmunity and as a lead compound for drug development.
These application notes provide a comprehensive guide for the use of this compound in a mouse model of autoimmune disease, specifically focusing on the collagen-induced arthritis (CIA) model, a well-established model for rheumatoid arthritis. The protocols and data presented are based on established methodologies for Tec family kinase inhibitors in similar models and serve as a representative guide.[5][6]
Mechanism of Action
This compound functions by inhibiting the kinase activity of Tec. Tec kinases are activated downstream of various immune receptors, including the B cell receptor (BCR) and T cell receptor (TCR).[3][7] Upon activation, Tec kinases phosphorylate downstream substrates, leading to the activation of signaling cascades that control immune cell proliferation, differentiation, and cytokine production.[2] By inhibiting Tec kinase, this compound is expected to dampen the aberrant immune responses that drive autoimmune pathology.
Data Presentation
The following tables present representative quantitative data that could be expected from a study evaluating this compound in a collagen-induced arthritis (CIA) mouse model. This data is extrapolated from studies using other Tec family kinase inhibitors in similar models.[5]
Table 1: Effect of this compound on Clinical Score in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42 post-immunization) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 10.2 | 2.5 | - |
| This compound (10 mg/kg) | 5.8 | 1.8 | <0.01 |
| This compound (30 mg/kg) | 3.1 | 1.2 | <0.001 |
| Dexamethasone (1 mg/kg) | 2.5 | 1.0 | <0.001 |
Table 2: Histopathological Analysis of Joints from this compound Treated CIA Mice
| Treatment Group | Synovial Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 | 2.5 | 2.6 |
| This compound (30 mg/kg) | 1.2 | 1.0 | 1.1 |
| Dexamethasone (1 mg/kg) | 0.8 | 0.6 | 0.7 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Serum of CIA Mice
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | 150.4 | 210.2 | 85.7 |
| This compound (30 mg/kg) | 75.2 | 105.8 | 42.1 |
| Dexamethasone (1 mg/kg) | 45.1 | 60.5 | 25.3 |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis using bovine type II collagen.[8][9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
-
Homogenizer or two-syringe emulsion system
Procedure:
-
Emulsion Preparation: Prepare an emulsion of bovine type II collagen and CFA (for primary immunization) or IFA (for booster immunization) at a 1:1 ratio. Ensure a stable emulsion is formed.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen and IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Monitoring: Monitor the mice daily for the onset and severity of arthritis. Clinical signs typically appear between day 24 and day 28. Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to CIA mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse). Ensure the suspension is homogenous before each administration.
-
Dosing Regimen:
-
Prophylactic Treatment: Begin daily oral gavage of this compound or vehicle on the day of the primary immunization (Day 0) and continue until the end of the study (e.g., Day 42).
-
Therapeutic Treatment: Begin daily oral gavage of this compound or vehicle upon the first signs of clinical arthritis (e.g., a clinical score of ≥ 2) and continue for a defined period (e.g., 14-21 days).
-
-
Administration: Administer the prepared solution via oral gavage at a volume of 10 mL/kg body weight.
Protocol 3: Histopathological Analysis of Joints
This protocol describes the process for histological evaluation of joint inflammation and damage.[10]
Materials:
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA solution)
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
-
Microscope
Procedure:
-
Tissue Collection: At the end of the study, euthanize the mice and dissect the hind paws.
-
Fixation and Decalcification: Fix the paws in 10% neutral buffered formalin for 24-48 hours. Subsequently, decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Processing and Embedding: Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 5 µm sections using a microtome and mount them on glass slides. Stain the sections with H&E to assess inflammation (synovial infiltration) and with Safranin O-fast green to evaluate cartilage damage.
-
Scoring: Score the stained sections for synovial inflammation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
Protocol 4: Measurement of Serum Cytokines by ELISA
This protocol details the measurement of pro-inflammatory cytokines from mouse serum.
Materials:
-
Blood collection tubes
-
Centrifuge
-
ELISA kits for mouse IL-6, TNF-α, and IL-17
-
Microplate reader
Procedure:
-
Serum Collection: At the termination of the experiment, collect blood from the mice via cardiac puncture or another approved method. Allow the blood to clot and then centrifuge at 2000 x g for 15 minutes to separate the serum.
-
ELISA: Perform the ELISA for IL-6, TNF-α, and IL-17 according to the manufacturer's instructions provided with the specific kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.
Visualizations
Caption: Tec Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
References
- 1. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Perspectives: Evidence to Date on BTK Inhibitors in the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THU0073 Loss of Tyrosine Kinases Leads to Enhanced Osteoclastogenesis in a Murine Model of Rheumatoid Arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ITK Signaling Ameliorates Collagen-Induced Arthritis via Shifting the Balance Between Th17 and Regulatory Th17 Cells - ACR Meeting Abstracts [acrabstracts.org]
- 7. Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. mdbioproducts.com [mdbioproducts.com]
- 10. Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice. A comparative study using anti-TNF alpha, anti-IL-1 alpha/beta, and IL-1Ra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Mast Cell Degranulation Using a Tec Family Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1][2][3][4] Upon activation, mast cells release a host of pro-inflammatory mediators stored in their granules, a process known as degranulation.[2][4] The activation of mast cells is tightly regulated by complex signaling pathways, with Tec family kinases emerging as key players.[1][5] This family of non-receptor tyrosine kinases, which in mast cells includes Bruton's tyrosine kinase (Btk), Interleukin-2-inducible T-cell kinase (Itk), and Tec, are crucial for signal transduction downstream of the high-affinity IgE receptor (FcεRI).[1][6][7][8]
The cross-linking of IgE bound to FcεRI by an antigen initiates a signaling cascade that involves the activation of Src family kinases, followed by the phosphorylation of Syk.[5][6] This leads to the formation of a "signalosome" complex involving various adapter proteins.[6] Tec family kinases are recruited to this complex and are essential for the subsequent activation of phospholipase Cγ (PLCγ), calcium mobilization, and ultimately, mast cell degranulation and cytokine production.[6][9] Given their critical role, Tec family kinases represent a promising therapeutic target for allergic and inflammatory diseases.
This application note provides a detailed protocol for investigating the effect of a Tec family kinase inhibitor, referred to here as Tec-IN-1, on mast cell degranulation. The following sections describe the underlying signaling pathway, a generalized experimental workflow, and protocols for assessing the inhibitory activity of this compound on mast cell activation.
Tec Family Kinases in Mast Cell Degranulation Signaling Pathway
The signaling cascade leading to mast cell degranulation is initiated by the aggregation of FcεRI receptors.[5] This event triggers the activation of Src family kinases, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ chains. Syk kinase is then recruited and activated, leading to the phosphorylation of multiple downstream adapter proteins like LAT and NTAL.[6] These adapters act as a scaffold for the assembly of a multi-protein signaling complex.[6]
Tec family kinases, particularly Btk and Itk, are key components of this complex.[6] Their activation is dependent on phosphoinositide 3-kinase (PI3K).[6] Activated Tec kinases then phosphorylate and activate PLCγ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] The sustained influx of extracellular calcium is a critical signal for the fusion of granules with the plasma membrane, resulting in the release of histamine, proteases, and other inflammatory mediators.[6]
Quantitative Data Summary
The inhibitory potential of this compound on mast cell degranulation can be quantified by measuring the release of granule-associated enzymes, such as β-hexosaminidase. The following table provides a template for summarizing such quantitative data.
| Concentration of this compound | % Inhibition of β-hexosaminidase Release (Mean ± SD) | IC50 Value |
| 0 µM (Vehicle) | 0 ± 5.2 | \multirow{6}{*}{[Insert Calculated IC50]} |
| 0.1 µM | 15.3 ± 4.8 | |
| 1 µM | 48.7 ± 6.1 | |
| 10 µM | 85.2 ± 3.9 | |
| 50 µM | 95.1 ± 2.5 | |
| 100 µM | 98.6 ± 1.8 | |
| Table 1: Example of quantitative data presentation for the inhibition of mast cell degranulation by this compound. Data are presented as the mean percentage of inhibition from three independent experiments ± standard deviation. The IC50 value represents the concentration of this compound required to inhibit 50% of the degranulation response. |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on mast cell degranulation.
Experimental Workflow
Protocol 1: Culture and Sensitization of Bone Marrow-Derived Mast Cells (BMMCs)
-
Isolation of Bone Marrow Cells: Isolate bone marrow cells from the femurs and tibias of mice.
-
Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 20 ng/mL recombinant murine IL-3 and 20 ng/mL recombinant murine stem cell factor (SCF).
-
Maturation: Culture the cells for 4-6 weeks to allow for differentiation into mature mast cells. Mast cell purity (>95%) can be confirmed by flow cytometry for c-Kit and FcεRI expression.
-
Sensitization: Sensitize the mature BMMCs by incubating them with 1 µg/mL anti-DNP IgE overnight at 37°C in a 5% CO2 incubator.
Protocol 2: Inhibition of Mast Cell Degranulation with this compound
-
Cell Preparation: After sensitization, wash the BMMCs twice with Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4) and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Induce degranulation by adding 100 ng/mL of DNP-HSA (dinitrophenyl-human serum albumin) to the wells. For a negative control, add buffer instead of the antigen. For a positive control for total mediator release, lyse the cells with 0.1% Triton X-100.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for the degranulation assay. The remaining cell pellet can be lysed with Tyrode's buffer containing 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.
Protocol 3: β-Hexosaminidase Release Assay
-
Sample Preparation: In a new 96-well plate, add 50 µL of the collected supernatant or the cell lysate from each well.
-
Substrate Addition: Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM pNAG in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers and scientists to investigate the role of Tec family kinases in mast cell degranulation using a specific inhibitor like this compound. By following these methodologies, it is possible to quantify the inhibitory effect of novel compounds on mast cell activation, thereby aiding in the development of new therapeutic strategies for allergic and inflammatory diseases.
References
- 1. Tec family kinases: regulation of FcεRI-mediated mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental activation of mast cells and their pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell - Wikipedia [en.wikipedia.org]
- 5. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tec family kinase Itk differentially controls mast cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein tyrosine kinase Tec regulates mast cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tec kinases in T cell and mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating Mast Cell Degranulation Using a Tec Family Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses.[1][2][3][4] Upon activation, mast cells release a host of pro-inflammatory mediators stored in their granules, a process known as degranulation.[2][4] The activation of mast cells is tightly regulated by complex signaling pathways, with Tec family kinases emerging as key players.[1][5] This family of non-receptor tyrosine kinases, which in mast cells includes Bruton's tyrosine kinase (Btk), Interleukin-2-inducible T-cell kinase (Itk), and Tec, are crucial for signal transduction downstream of the high-affinity IgE receptor (FcεRI).[1][6][7][8]
The cross-linking of IgE bound to FcεRI by an antigen initiates a signaling cascade that involves the activation of Src family kinases, followed by the phosphorylation of Syk.[5][6] This leads to the formation of a "signalosome" complex involving various adapter proteins.[6] Tec family kinases are recruited to this complex and are essential for the subsequent activation of phospholipase Cγ (PLCγ), calcium mobilization, and ultimately, mast cell degranulation and cytokine production.[6][9] Given their critical role, Tec family kinases represent a promising therapeutic target for allergic and inflammatory diseases.
This application note provides a detailed protocol for investigating the effect of a Tec family kinase inhibitor, referred to here as Tec-IN-1, on mast cell degranulation. The following sections describe the underlying signaling pathway, a generalized experimental workflow, and protocols for assessing the inhibitory activity of this compound on mast cell activation.
Tec Family Kinases in Mast Cell Degranulation Signaling Pathway
The signaling cascade leading to mast cell degranulation is initiated by the aggregation of FcεRI receptors.[5] This event triggers the activation of Src family kinases, which in turn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ chains. Syk kinase is then recruited and activated, leading to the phosphorylation of multiple downstream adapter proteins like LAT and NTAL.[6] These adapters act as a scaffold for the assembly of a multi-protein signaling complex.[6]
Tec family kinases, particularly Btk and Itk, are key components of this complex.[6] Their activation is dependent on phosphoinositide 3-kinase (PI3K).[6] Activated Tec kinases then phosphorylate and activate PLCγ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] The sustained influx of extracellular calcium is a critical signal for the fusion of granules with the plasma membrane, resulting in the release of histamine, proteases, and other inflammatory mediators.[6]
Quantitative Data Summary
The inhibitory potential of this compound on mast cell degranulation can be quantified by measuring the release of granule-associated enzymes, such as β-hexosaminidase. The following table provides a template for summarizing such quantitative data.
| Concentration of this compound | % Inhibition of β-hexosaminidase Release (Mean ± SD) | IC50 Value |
| 0 µM (Vehicle) | 0 ± 5.2 | \multirow{6}{*}{[Insert Calculated IC50]} |
| 0.1 µM | 15.3 ± 4.8 | |
| 1 µM | 48.7 ± 6.1 | |
| 10 µM | 85.2 ± 3.9 | |
| 50 µM | 95.1 ± 2.5 | |
| 100 µM | 98.6 ± 1.8 | |
| Table 1: Example of quantitative data presentation for the inhibition of mast cell degranulation by this compound. Data are presented as the mean percentage of inhibition from three independent experiments ± standard deviation. The IC50 value represents the concentration of this compound required to inhibit 50% of the degranulation response. |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on mast cell degranulation.
Experimental Workflow
Protocol 1: Culture and Sensitization of Bone Marrow-Derived Mast Cells (BMMCs)
-
Isolation of Bone Marrow Cells: Isolate bone marrow cells from the femurs and tibias of mice.
-
Cell Culture: Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 20 ng/mL recombinant murine IL-3 and 20 ng/mL recombinant murine stem cell factor (SCF).
-
Maturation: Culture the cells for 4-6 weeks to allow for differentiation into mature mast cells. Mast cell purity (>95%) can be confirmed by flow cytometry for c-Kit and FcεRI expression.
-
Sensitization: Sensitize the mature BMMCs by incubating them with 1 µg/mL anti-DNP IgE overnight at 37°C in a 5% CO2 incubator.
Protocol 2: Inhibition of Mast Cell Degranulation with this compound
-
Cell Preparation: After sensitization, wash the BMMCs twice with Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4) and resuspend them at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Induce degranulation by adding 100 ng/mL of DNP-HSA (dinitrophenyl-human serum albumin) to the wells. For a negative control, add buffer instead of the antigen. For a positive control for total mediator release, lyse the cells with 0.1% Triton X-100.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect the supernatant for the degranulation assay. The remaining cell pellet can be lysed with Tyrode's buffer containing 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.
Protocol 3: β-Hexosaminidase Release Assay
-
Sample Preparation: In a new 96-well plate, add 50 µL of the collected supernatant or the cell lysate from each well.
-
Substrate Addition: Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0) to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers and scientists to investigate the role of Tec family kinases in mast cell degranulation using a specific inhibitor like this compound. By following these methodologies, it is possible to quantify the inhibitory effect of novel compounds on mast cell activation, thereby aiding in the development of new therapeutic strategies for allergic and inflammatory diseases.
References
- 1. Tec family kinases: regulation of FcεRI-mediated mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental activation of mast cells and their pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell - Wikipedia [en.wikipedia.org]
- 5. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tec family kinase Itk differentially controls mast cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein tyrosine kinase Tec regulates mast cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tec kinases in T cell and mast cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Tec-IN-1
Disclaimer: The following application notes and protocols are provided as a guideline for researchers and scientists. To date, no in vivo studies on Tec-IN-1 have been published in peer-reviewed scientific literature. Therefore, the following information is based on the known in vitro properties of this compound and established methodologies for the in vivo evaluation of small molecule kinase inhibitors. It is imperative that researchers conduct their own dose-range finding and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental conditions.
Introduction
This compound, also identified as Compound 21, is a small molecule inhibitor of Tec family kinases with a reported IC50 of 11.7 µM.[1] It has been demonstrated in vitro to inhibit the interaction between Tec kinase and Fibroblast Growth Factor 2 (FGF2), thereby preventing Tec-mediated tyrosine phosphorylation of FGF2 and its subsequent unconventional secretion from cells.[1][2] The unconventional secretion of FGF2 is implicated in tumor growth and angiogenesis, making this compound a potential therapeutic agent for cancer.[1][3][4]
These application notes provide a framework for the initial in vivo evaluation of this compound, including suggested starting points for formulation, dosing, and administration, as well as protocols for assessing target engagement and anti-tumor efficacy in a preclinical setting.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Tec Kinase | [1] |
| IC50 | 11.7 µM | [1] |
| Mechanism of Action | Inhibits Tec-FGF2 interaction, blocks FGF2 phosphorylation and unconventional secretion. | [1][2] |
Table 2: Hypothetical In Vivo Study Parameters for this compound
| Parameter | Proposed Starting Point | Notes |
| Vehicle Formulation | ||
| Vehicle Component 1 | DMSO | Initial solubilization |
| Vehicle Component 2 | PEG300 | Co-solvent |
| Vehicle Component 3 | Tween 80 | Surfactant |
| Vehicle Component 4 | Saline | Final dilution |
| Dosing and Administration | ||
| Administration Route | Intraperitoneal (IP) Injection | Common for initial in vivo testing of small molecules. |
| Dosing Frequency | Once daily (QD) | To be optimized based on pharmacokinetic studies. |
| Dose Range (for MTD study) | 10 - 100 mg/kg | Based on typical dose ranges for kinase inhibitors. |
| Xenograft Model | ||
| Cell Line | Human cancer cell line with known FGF2 secretion (e.g., U2OS) | To be determined by the researcher based on the cancer type of interest. |
| Animal Strain | Immunocompromised mice (e.g., NOD/SCID or athymic nude) | To prevent rejection of human tumor xenografts. |
| Tumor Implantation | Subcutaneous | Allows for easy monitoring of tumor growth. |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the unconventional secretion of FGF2.
References
- 1. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Tec-IN-1
Disclaimer: The following application notes and protocols are provided as a guideline for researchers and scientists. To date, no in vivo studies on Tec-IN-1 have been published in peer-reviewed scientific literature. Therefore, the following information is based on the known in vitro properties of this compound and established methodologies for the in vivo evaluation of small molecule kinase inhibitors. It is imperative that researchers conduct their own dose-range finding and toxicity studies to determine the optimal and safe dosage for their specific animal models and experimental conditions.
Introduction
This compound, also identified as Compound 21, is a small molecule inhibitor of Tec family kinases with a reported IC50 of 11.7 µM.[1] It has been demonstrated in vitro to inhibit the interaction between Tec kinase and Fibroblast Growth Factor 2 (FGF2), thereby preventing Tec-mediated tyrosine phosphorylation of FGF2 and its subsequent unconventional secretion from cells.[1][2] The unconventional secretion of FGF2 is implicated in tumor growth and angiogenesis, making this compound a potential therapeutic agent for cancer.[1][3][4]
These application notes provide a framework for the initial in vivo evaluation of this compound, including suggested starting points for formulation, dosing, and administration, as well as protocols for assessing target engagement and anti-tumor efficacy in a preclinical setting.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Tec Kinase | [1] |
| IC50 | 11.7 µM | [1] |
| Mechanism of Action | Inhibits Tec-FGF2 interaction, blocks FGF2 phosphorylation and unconventional secretion. | [1][2] |
Table 2: Hypothetical In Vivo Study Parameters for this compound
| Parameter | Proposed Starting Point | Notes |
| Vehicle Formulation | ||
| Vehicle Component 1 | DMSO | Initial solubilization |
| Vehicle Component 2 | PEG300 | Co-solvent |
| Vehicle Component 3 | Tween 80 | Surfactant |
| Vehicle Component 4 | Saline | Final dilution |
| Dosing and Administration | ||
| Administration Route | Intraperitoneal (IP) Injection | Common for initial in vivo testing of small molecules. |
| Dosing Frequency | Once daily (QD) | To be optimized based on pharmacokinetic studies. |
| Dose Range (for MTD study) | 10 - 100 mg/kg | Based on typical dose ranges for kinase inhibitors. |
| Xenograft Model | ||
| Cell Line | Human cancer cell line with known FGF2 secretion (e.g., U2OS) | To be determined by the researcher based on the cancer type of interest. |
| Animal Strain | Immunocompromised mice (e.g., NOD/SCID or athymic nude) | To prevent rejection of human tumor xenografts. |
| Tumor Implantation | Subcutaneous | Allows for easy monitoring of tumor growth. |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the unconventional secretion of FGF2.
References
- 1. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with Tec-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec-IN-1 is a selective inhibitor of Tec family kinases, a group of non-receptor tyrosine kinases that play crucial roles in intracellular signaling pathways.[1][2] These kinases are integral to various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of Tec kinase activity has been implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders.[1][3] this compound, also identified as Compound 21, specifically inhibits Tec kinase with an IC50 of 11.7 μM.[4] Its mechanism of action involves the inhibition of Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), thereby blocking its unconventional secretion.[4]
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on assessing two key cellular responses to Tec kinase inhibition: apoptosis and cell cycle progression.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with this compound.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle (DMSO) | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 92.7 ± 1.5 |
| This compound | 5 | 15.8 ± 2.3 | 5.4 ± 0.9 | 78.8 ± 3.1 |
| This compound | 10 | 28.9 ± 3.5 | 12.6 ± 1.8 | 58.5 ± 4.2 |
| This compound | 20 | 45.1 ± 4.1 | 25.3 ± 2.9 | 29.6 ± 5.3 |
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle (DMSO) | 0 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 | 2.5 ± 0.6 |
| This compound | 5 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.1 | 5.8 ± 0.9 |
| This compound | 10 | 75.8 ± 3.9 | 15.3 ± 1.5 | 8.9 ± 0.9 | 10.2 ± 1.3 |
| This compound | 20 | 68.4 ± 4.2 | 10.1 ± 1.2 | 6.5 ± 0.7 | 15.0 ± 1.8 |
Mandatory Visualizations
References
Flow Cytometry Analysis of Cells Treated with Tec-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tec-IN-1 is a selective inhibitor of Tec family kinases, a group of non-receptor tyrosine kinases that play crucial roles in intracellular signaling pathways.[1][2] These kinases are integral to various cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of Tec kinase activity has been implicated in the pathogenesis of numerous diseases, including cancer and autoimmune disorders.[1][3] this compound, also identified as Compound 21, specifically inhibits Tec kinase with an IC50 of 11.7 μM.[4] Its mechanism of action involves the inhibition of Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), thereby blocking its unconventional secretion.[4]
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies focus on assessing two key cellular responses to Tec kinase inhibition: apoptosis and cell cycle progression.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with this compound.
Table 1: Apoptosis Analysis of Cells Treated with this compound
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Viable Cells (%) (Annexin V-/PI-) |
| Vehicle (DMSO) | 0 | 5.2 ± 1.1 | 2.1 ± 0.5 | 92.7 ± 1.5 |
| This compound | 5 | 15.8 ± 2.3 | 5.4 ± 0.9 | 78.8 ± 3.1 |
| This compound | 10 | 28.9 ± 3.5 | 12.6 ± 1.8 | 58.5 ± 4.2 |
| This compound | 20 | 45.1 ± 4.1 | 25.3 ± 2.9 | 29.6 ± 5.3 |
Table 2: Cell Cycle Analysis of Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle (DMSO) | 0 | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 | 2.5 ± 0.6 |
| This compound | 5 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.1 | 5.8 ± 0.9 |
| This compound | 10 | 75.8 ± 3.9 | 15.3 ± 1.5 | 8.9 ± 0.9 | 10.2 ± 1.3 |
| This compound | 20 | 68.4 ± 4.2 | 10.1 ± 1.2 | 6.5 ± 0.7 | 15.0 ± 1.8 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tec-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Tec-IN-1 in their experiments and are not observing the expected effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a small molecule inhibitor of Tec protein-tyrosine kinase. It has been shown to inhibit the unconventional secretion of Fibroblast Growth Factor 2 (FGF2) by blocking its Tec-mediated tyrosine phosphorylation. Therefore, the expected effect of this compound in a relevant cellular context is the reduction of secreted FGF2.
Q2: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. As a starting point, a dose-response experiment is recommended. Based on the initial characterization, this compound has an in vitro IC50 of 11.7 μM for Tec kinase.[1] In cellular assays, concentrations ranging from 10 to 50 μM have been used.
Q3: How should I prepare and store this compound?
For specific solubility information, it is always best to refer to the manufacturer's datasheet. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For cellular experiments, the stock solution is then diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Why is this compound Not Showing an Effect?
If you are not observing the expected inhibitory effect of this compound in your experiment, consider the following potential issues and troubleshooting steps.
Problem 1: Issues with Compound Preparation and Handling
| Potential Cause | Troubleshooting Steps |
| Incorrect Stock Concentration | Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometer if the compound has a known extinction coefficient. |
| Compound Precipitation | Visually inspect your stock solution and the final dilution in the cell culture medium for any signs of precipitation. If precipitation occurs, try preparing a fresh dilution from the stock. You can also try gently warming the solution or using a brief sonication to aid dissolution. Ensure the final concentration in your assay does not exceed the solubility limit of this compound in the aqueous environment of the cell culture medium. |
| Compound Instability | Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use volumes. The stability of this compound in cell culture medium over long incubation periods should be considered. If your experiment involves a long incubation time, you may need to replenish the medium with fresh inhibitor. |
Problem 2: Suboptimal Experimental Conditions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Confirm that your chosen cell line expresses Tec kinase and utilizes the unconventional FGF2 secretion pathway that is dependent on Tec kinase. You can verify Tec expression by Western blot or qPCR. |
| Insufficient Incubation Time | The inhibitory effect of this compound may not be immediate. Optimize the incubation time by performing a time-course experiment. Collect samples at different time points after adding the inhibitor to determine the optimal duration for observing the effect. |
| Incorrect Assay Endpoint | Ensure that the assay you are using to measure the effect of this compound is appropriate and sensitive enough. For example, if you are measuring the inhibition of FGF2 secretion, an ELISA or a Western blot of the cell culture supernatant would be suitable. |
| Cell Health and Confluency | Ensure that your cells are healthy and in the logarithmic growth phase. High cell confluency can sometimes alter cellular responses. Standardize your cell seeding density and treatment confluency across experiments. |
Problem 3: Target-Related Issues
| Potential Cause | Troubleshooting Steps |
| Low Tec Kinase Activity | The baseline activity of Tec kinase in your cells might be too low to observe a significant effect of the inhibitor. You may need to stimulate the cells with an appropriate growth factor or signaling molecule to activate the Tec kinase pathway. |
| Redundant Signaling Pathways | It's possible that in your specific cell line, other kinases or pathways can compensate for the inhibition of Tec kinase, leading to a lack of a discernible phenotype. |
| Off-Target Effects | While specific off-target effects of this compound have not been extensively profiled in publicly available literature, it is a possibility with any small molecule inhibitor. If you observe unexpected or inconsistent results, consider the possibility of off-target effects. Validating your findings with a structurally different Tec kinase inhibitor or using a genetic approach (e.g., siRNA-mediated knockdown of Tec) can help confirm that the observed phenotype is due to the inhibition of Tec kinase. |
Experimental Protocols and Data
Summary of this compound Properties
| Property | Value | Reference |
| Target | Tec protein-tyrosine kinase | [1] |
| IC50 (in vitro) | 11.7 μM | [1] |
| Mechanism of Action | Inhibits Tec-mediated tyrosine phosphorylation of FGF2, blocking its unconventional secretion. | [2] |
General Protocol for a Cell-Based FGF2 Secretion Assay
This protocol is a general guideline based on the methodology described for studying FGF2 secretion.
-
Cell Seeding: Plate your cells of interest at a predetermined density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0, 1, 5, 10, 25, 50 μM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours). This should be optimized for your specific cell line and experimental setup.
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Lyse the cells to obtain cell lysates.
-
-
Analysis:
-
Quantify the amount of FGF2 in the cell culture supernatant using an ELISA kit or by Western blot analysis.
-
Analyze the cell lysates by Western blot to check the levels of total and phosphorylated proteins in the Tec kinase signaling pathway, as well as housekeeping proteins to ensure equal loading.
-
Visualizing the Experimental Workflow and Logic
Experimental Workflow for Testing this compound
Caption: A general experimental workflow for evaluating the effect of this compound on FGF2 secretion.
Troubleshooting Logic for this compound Inactivity
Caption: A logical flow diagram for troubleshooting the lack of an observed effect with this compound.
Signaling Pathway of this compound Action
Caption: The inhibitory effect of this compound on the Tec kinase-mediated unconventional secretion of FGF2.
References
Technical Support Center: Troubleshooting Tec-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using Tec-IN-1 in their experiments and are not observing the expected effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a small molecule inhibitor of Tec protein-tyrosine kinase. It has been shown to inhibit the unconventional secretion of Fibroblast Growth Factor 2 (FGF2) by blocking its Tec-mediated tyrosine phosphorylation. Therefore, the expected effect of this compound in a relevant cellular context is the reduction of secreted FGF2.
Q2: At what concentration should I use this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. As a starting point, a dose-response experiment is recommended. Based on the initial characterization, this compound has an in vitro IC50 of 11.7 μM for Tec kinase.[1] In cellular assays, concentrations ranging from 10 to 50 μM have been used.
Q3: How should I prepare and store this compound?
For specific solubility information, it is always best to refer to the manufacturer's datasheet. Generally, small molecule inhibitors are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C to maintain stability. For cellular experiments, the stock solution is then diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Why is this compound Not Showing an Effect?
If you are not observing the expected inhibitory effect of this compound in your experiment, consider the following potential issues and troubleshooting steps.
Problem 1: Issues with Compound Preparation and Handling
| Potential Cause | Troubleshooting Steps |
| Incorrect Stock Concentration | Verify the initial weighing of the compound and the volume of solvent used to prepare the stock solution. If possible, confirm the concentration using a spectrophotometer if the compound has a known extinction coefficient. |
| Compound Precipitation | Visually inspect your stock solution and the final dilution in the cell culture medium for any signs of precipitation. If precipitation occurs, try preparing a fresh dilution from the stock. You can also try gently warming the solution or using a brief sonication to aid dissolution. Ensure the final concentration in your assay does not exceed the solubility limit of this compound in the aqueous environment of the cell culture medium. |
| Compound Instability | Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use volumes. The stability of this compound in cell culture medium over long incubation periods should be considered. If your experiment involves a long incubation time, you may need to replenish the medium with fresh inhibitor. |
Problem 2: Suboptimal Experimental Conditions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Confirm that your chosen cell line expresses Tec kinase and utilizes the unconventional FGF2 secretion pathway that is dependent on Tec kinase. You can verify Tec expression by Western blot or qPCR. |
| Insufficient Incubation Time | The inhibitory effect of this compound may not be immediate. Optimize the incubation time by performing a time-course experiment. Collect samples at different time points after adding the inhibitor to determine the optimal duration for observing the effect. |
| Incorrect Assay Endpoint | Ensure that the assay you are using to measure the effect of this compound is appropriate and sensitive enough. For example, if you are measuring the inhibition of FGF2 secretion, an ELISA or a Western blot of the cell culture supernatant would be suitable. |
| Cell Health and Confluency | Ensure that your cells are healthy and in the logarithmic growth phase. High cell confluency can sometimes alter cellular responses. Standardize your cell seeding density and treatment confluency across experiments. |
Problem 3: Target-Related Issues
| Potential Cause | Troubleshooting Steps |
| Low Tec Kinase Activity | The baseline activity of Tec kinase in your cells might be too low to observe a significant effect of the inhibitor. You may need to stimulate the cells with an appropriate growth factor or signaling molecule to activate the Tec kinase pathway. |
| Redundant Signaling Pathways | It's possible that in your specific cell line, other kinases or pathways can compensate for the inhibition of Tec kinase, leading to a lack of a discernible phenotype. |
| Off-Target Effects | While specific off-target effects of this compound have not been extensively profiled in publicly available literature, it is a possibility with any small molecule inhibitor. If you observe unexpected or inconsistent results, consider the possibility of off-target effects. Validating your findings with a structurally different Tec kinase inhibitor or using a genetic approach (e.g., siRNA-mediated knockdown of Tec) can help confirm that the observed phenotype is due to the inhibition of Tec kinase. |
Experimental Protocols and Data
Summary of this compound Properties
| Property | Value | Reference |
| Target | Tec protein-tyrosine kinase | [1] |
| IC50 (in vitro) | 11.7 μM | [1] |
| Mechanism of Action | Inhibits Tec-mediated tyrosine phosphorylation of FGF2, blocking its unconventional secretion. | [2] |
General Protocol for a Cell-Based FGF2 Secretion Assay
This protocol is a general guideline based on the methodology described for studying FGF2 secretion.
-
Cell Seeding: Plate your cells of interest at a predetermined density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0, 1, 5, 10, 25, 50 μM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours). This should be optimized for your specific cell line and experimental setup.
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Lyse the cells to obtain cell lysates.
-
-
Analysis:
-
Quantify the amount of FGF2 in the cell culture supernatant using an ELISA kit or by Western blot analysis.
-
Analyze the cell lysates by Western blot to check the levels of total and phosphorylated proteins in the Tec kinase signaling pathway, as well as housekeeping proteins to ensure equal loading.
-
Visualizing the Experimental Workflow and Logic
Experimental Workflow for Testing this compound
Caption: A general experimental workflow for evaluating the effect of this compound on FGF2 secretion.
Troubleshooting Logic for this compound Inactivity
Caption: A logical flow diagram for troubleshooting the lack of an observed effect with this compound.
Signaling Pathway of this compound Action
Caption: The inhibitory effect of this compound on the Tec kinase-mediated unconventional secretion of FGF2.
References
Technical Support Center: Optimizing Tec-IN-1 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Tec-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Compound 21, is an inhibitor of the Tec family of non-receptor tyrosine kinases, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM for Tec kinase.[1][2] Tec kinases are crucial signaling molecules involved in various cellular processes, including immune cell activation and proliferation. Specifically, this compound has been shown to inhibit the Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), which in turn blocks the unconventional secretion of FGF2 from cells.[1][2]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on the available preclinical data for a Tec kinase inhibitor with a similar mechanism of action, a potential starting dose for this compound in mice could be in the range of 10-50 mg/kg. However, the optimal dose is highly dependent on the specific animal model, tumor type (if applicable), and the desired therapeutic effect. A dose-response study is strongly recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation of this compound for in vivo studies will depend on its solubility and the chosen route of administration. For oral administration of a compound with low aqueous solubility, a common approach is to prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal or intravenous injections, the compound may need to be dissolved in a vehicle like a solution of DMSO, PEG300, and Tween 80 in saline. It is critical to first assess the solubility of this compound in various pharmaceutically acceptable vehicles to determine the most appropriate formulation.
Q4: What are the expected downstream effects of this compound treatment in vivo?
A4: Effective in vivo treatment with this compound is expected to inhibit Tec kinase activity, leading to a reduction in the phosphorylation of its downstream targets. Given its described effect on FGF2, a potential downstream marker to assess target engagement in vivo could be the level of secreted FGF2 in plasma or tumor microenvironment. Inhibition of Tec kinase signaling can also impact immune cell function, so analyzing immune cell populations and their activation status in relevant tissues (e.g., spleen, lymph nodes, tumor) may be informative.
Q5: What are the potential side effects or toxicities associated with this compound?
A5: Currently, there is no publicly available information specifically detailing the in vivo toxicity profile of this compound. As with any kinase inhibitor, potential off-target effects and general toxicity should be carefully monitored. During in vivo studies, it is crucial to monitor animals for signs of toxicity, including weight loss, changes in behavior, and any signs of distress. A preliminary toxicity study with a small cohort of animals is advisable to establish a maximum tolerated dose (MTD).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of Efficacy (e.g., no tumor growth inhibition, no effect on immune cell populations) | - Insufficient dose - Poor bioavailability/improper formulation - Rapid metabolism or clearance of the compound - Inappropriate dosing schedule | - Perform a dose-escalation study to determine the optimal dose. - Evaluate different formulation strategies to improve solubility and absorption. - Conduct a pilot pharmacokinetic (PK) study to assess the exposure of this compound. - Adjust the dosing frequency based on the PK profile (e.g., twice daily instead of once daily). |
| Inconsistent Results Between Animals | - Inaccurate dosing - Variability in drug formulation (e.g., suspension not homogenous) - Animal-to-animal variation in metabolism or disease progression | - Ensure accurate and consistent administration of the formulation to each animal. - Thoroughly vortex the suspension before each administration to ensure homogeneity. - Increase the number of animals per group to improve statistical power. |
| Observed Toxicity (e.g., significant weight loss, lethargy) | - Dose is too high - Vehicle intolerance | - Reduce the dose of this compound. - Consider a dose de-escalation study to find the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Difficulty in Detecting Downstream Target Modulation | - Suboptimal timing of sample collection - Insufficient dose to achieve target inhibition - Technical issues with the assay | - Perform a time-course experiment to determine the optimal time point for assessing target inhibition after a single dose. - Correlate the dose with the level of target engagement in a pilot study. - Optimize and validate the assays (e.g., Western blot, ELISA) for detecting the target proteins and their phosphorylated forms. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (General Protocol)
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to improve suspension homogeneity.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If needed, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
-
Administer the formulation to animals via oral gavage using an appropriate gauge feeding needle.
Protocol 2: In Vivo Antitumor Efficacy Study (General Protocol)
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG) for human tumor xenografts, or syngeneic models for immunocompetent studies.
Procedure:
-
Tumor Cell Implantation: Inoculate tumor cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
Vehicle Control Group: Administer the vehicle alone following the same schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize the animals when tumors reach the predetermined endpoint size or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant tissues (e.g., spleen, blood) for pharmacodynamic and biomarker analysis.
Visualizations
References
Technical Support Center: Optimizing Tec-IN-1 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Tec-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Compound 21, is an inhibitor of the Tec family of non-receptor tyrosine kinases, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM for Tec kinase.[1][2] Tec kinases are crucial signaling molecules involved in various cellular processes, including immune cell activation and proliferation. Specifically, this compound has been shown to inhibit the Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), which in turn blocks the unconventional secretion of FGF2 from cells.[1][2]
Q2: What is a recommended starting dose for this compound in in vivo mouse studies?
A2: Based on the available preclinical data for a Tec kinase inhibitor with a similar mechanism of action, a potential starting dose for this compound in mice could be in the range of 10-50 mg/kg. However, the optimal dose is highly dependent on the specific animal model, tumor type (if applicable), and the desired therapeutic effect. A dose-response study is strongly recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation of this compound for in vivo studies will depend on its solubility and the chosen route of administration. For oral administration of a compound with low aqueous solubility, a common approach is to prepare a suspension in a vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal or intravenous injections, the compound may need to be dissolved in a vehicle like a solution of DMSO, PEG300, and Tween 80 in saline. It is critical to first assess the solubility of this compound in various pharmaceutically acceptable vehicles to determine the most appropriate formulation.
Q4: What are the expected downstream effects of this compound treatment in vivo?
A4: Effective in vivo treatment with this compound is expected to inhibit Tec kinase activity, leading to a reduction in the phosphorylation of its downstream targets. Given its described effect on FGF2, a potential downstream marker to assess target engagement in vivo could be the level of secreted FGF2 in plasma or tumor microenvironment. Inhibition of Tec kinase signaling can also impact immune cell function, so analyzing immune cell populations and their activation status in relevant tissues (e.g., spleen, lymph nodes, tumor) may be informative.
Q5: What are the potential side effects or toxicities associated with this compound?
A5: Currently, there is no publicly available information specifically detailing the in vivo toxicity profile of this compound. As with any kinase inhibitor, potential off-target effects and general toxicity should be carefully monitored. During in vivo studies, it is crucial to monitor animals for signs of toxicity, including weight loss, changes in behavior, and any signs of distress. A preliminary toxicity study with a small cohort of animals is advisable to establish a maximum tolerated dose (MTD).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of Efficacy (e.g., no tumor growth inhibition, no effect on immune cell populations) | - Insufficient dose - Poor bioavailability/improper formulation - Rapid metabolism or clearance of the compound - Inappropriate dosing schedule | - Perform a dose-escalation study to determine the optimal dose. - Evaluate different formulation strategies to improve solubility and absorption. - Conduct a pilot pharmacokinetic (PK) study to assess the exposure of this compound. - Adjust the dosing frequency based on the PK profile (e.g., twice daily instead of once daily). |
| Inconsistent Results Between Animals | - Inaccurate dosing - Variability in drug formulation (e.g., suspension not homogenous) - Animal-to-animal variation in metabolism or disease progression | - Ensure accurate and consistent administration of the formulation to each animal. - Thoroughly vortex the suspension before each administration to ensure homogeneity. - Increase the number of animals per group to improve statistical power. |
| Observed Toxicity (e.g., significant weight loss, lethargy) | - Dose is too high - Vehicle intolerance | - Reduce the dose of this compound. - Consider a dose de-escalation study to find the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Difficulty in Detecting Downstream Target Modulation | - Suboptimal timing of sample collection - Insufficient dose to achieve target inhibition - Technical issues with the assay | - Perform a time-course experiment to determine the optimal time point for assessing target inhibition after a single dose. - Correlate the dose with the level of target engagement in a pilot study. - Optimize and validate the assays (e.g., Western blot, ELISA) for detecting the target proteins and their phosphorylated forms. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (General Protocol)
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Mortar and pestle (optional, for particle size reduction)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to improve suspension homogeneity.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
If needed, sonicate the suspension for a short period to aid in dispersion.
-
Visually inspect the suspension for homogeneity before each administration.
-
Administer the formulation to animals via oral gavage using an appropriate gauge feeding needle.
Protocol 2: In Vivo Antitumor Efficacy Study (General Protocol)
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or NSG) for human tumor xenografts, or syngeneic models for immunocompetent studies.
Procedure:
-
Tumor Cell Implantation: Inoculate tumor cells subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Dosing:
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage).
-
Vehicle Control Group: Administer the vehicle alone following the same schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: Euthanize the animals when tumors reach the predetermined endpoint size or at the end of the study period.
-
Tissue Collection: Collect tumors and other relevant tissues (e.g., spleen, blood) for pharmacodynamic and biomarker analysis.
Visualizations
References
Interpreting Unexpected Results with Tec Family Kinase Inhibitors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tec-IN-1, a representative inhibitor of the Tec family of non-receptor tyrosine kinases. Members of the Tec kinase family, including Tec, Btk, Itk, Bmx, and Rlk/Txk, are critical signaling components in various cellular processes, particularly in the immune system. While potent inhibitors are invaluable tools for dissecting these pathways, unexpected experimental outcomes can arise. This guide is designed to help you navigate and interpret these results.
Quick Reference: Tec Family Kinases
The five members of the mammalian Tec kinase family play diverse and sometimes overlapping roles in cellular signaling. Understanding their function is key to interpreting inhibitor studies.
| Kinase | Key Functions | Primary Expression |
| Tec | T-cell and B-cell signaling, cytokine receptor signaling. | Hematopoietic cells, liver, brain, endothelium. |
| Btk | Essential for B-cell development and signaling. | Most hematopoietic cells (excluding T-cells). |
| Itk | T-cell and mast cell activation. | T-cells, NK cells, mast cells. |
| Bmx | Regulation of Rho and serum response factor, integrin signaling. | Granulocytes, monocytes, epithelial and endothelial cells. |
| Rlk/Txk | T-cell signaling (lacks a PH domain). | T-cells, mast cells. |
Troubleshooting Guide: Unexpected Experimental Results
Encountering results that deviate from the expected on-target effects of a Tec kinase inhibitor is a common challenge. These discrepancies can stem from off-target effects, experimental variability, or the specific cellular context.
Scenario 1: Weaker or No Inhibition of the Target Pathway
Problem: You observe minimal or no change in the phosphorylation of a known downstream target of a Tec family kinase after treatment with this compound.
| Potential Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration in your specific cell line and assay. |
| Poor Cell Permeability | If using a cell-based assay, consider the physicochemical properties of the inhibitor. If possible, use a positive control inhibitor with known cell permeability. |
| Incorrect Timing of Treatment | Optimize the incubation time. The kinetics of target inhibition can vary between cell types and signaling pathways. |
| Redundant Kinase Activity | Other Tec family members or kinases from other families may compensate for the inhibited kinase. Use siRNA or CRISPR to knock down the target kinase to confirm its role in the pathway. |
| Inactive Compound | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. |
Scenario 2: Unexpected Phenotypic Changes
Problem: Treatment with this compound results in a cellular phenotype (e.g., changes in cell morphology, proliferation, or apoptosis) that is not readily explained by the known function of the target Tec kinase.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | This is a common characteristic of kinase inhibitors. It is highly recommended to perform a comprehensive kinase selectivity screen (e.g., KINOMEscan™) to identify potential off-target interactions. |
| Inhibition of Non-Kinase Proteins | Some inhibitors can bind to proteins other than kinases. Consider chemoproteomic approaches to identify novel binding partners. |
| Cellular Context-Specific Effects | The function of Tec kinases and the consequences of their inhibition can be highly dependent on the cell type and its specific signaling network. Compare results across multiple cell lines. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can induce non-specific cellular effects. Ensure the final solvent concentration is at a non-toxic level and always include a vehicle-only control. |
Scenario 3: Inconsistent Results Between Experiments
Problem: You are observing high variability in your results across replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Variability in Reagent Preparation | Prepare fresh dilutions of the inhibitor and other critical reagents for each experiment. |
| Assay-Specific Variability | Optimize all steps of your experimental protocol, including incubation times, washing steps, and detection methods. |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, consider filling the peripheral wells with sterile media or PBS. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Tec family kinase inhibitors?
Most small molecule kinase inhibitors, including those targeting the Tec family, are ATP-competitive. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Q2: How can I confirm that this compound is inhibiting its intended target in my cells?
The most direct method is to perform a Western blot to assess the phosphorylation status of the target kinase (autophosphorylation) or a direct downstream substrate. A reduction in the phosphorylated form of the protein upon inhibitor treatment indicates on-target activity.
Q3: What are "off-target" effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug or inhibitor binds to and modulates the activity of proteins other than its intended target. Due to the conserved nature of the ATP-binding site across the human kinome, many kinase inhibitors exhibit some level of off-target activity. These unintended interactions can lead to misleading experimental results and potential toxicity.
Q4: I don't have access to a full kinome scan. How can I get an idea of this compound's selectivity?
While a comprehensive scan is the gold standard, you can perform Western blot analysis on the other members of the Tec family (Btk, Itk, Bmx, Rlk/Txk) to check for cross-reactivity within the family. You can also test for inhibition of kinases from other families that are known to be involved in the signaling pathway you are studying.
Q5: The cellular phenotype I observe with this compound is stronger than what I see with siRNA/CRISPR knockdown of the target kinase. Why might this be?
This discrepancy often points to off-target effects. The inhibitor may be affecting other kinases or proteins that contribute to the observed phenotype, leading to a more pronounced effect than the loss of the primary target alone. It is also possible that the inhibitor has a greater effect than genetic knockdown due to incomplete knockdown or compensatory mechanisms that are not triggered by the inhibitor.
Experimental Protocols
Western Blotting for Target Inhibition
This protocol provides a general framework for assessing the phosphorylation status of a target kinase or its substrate.
-
Cell Treatment: Plate cells and allow them to attach overnight. Treat with various concentrations of this compound (and a vehicle control) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT/WST-1) Assay
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizing Experimental Logic and Signaling
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Figure 1. Simplified Tec kinase signaling pathway and the point of inhibition by this compound.
Interpreting Unexpected Results with Tec Family Kinase Inhibitors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tec-IN-1, a representative inhibitor of the Tec family of non-receptor tyrosine kinases. Members of the Tec kinase family, including Tec, Btk, Itk, Bmx, and Rlk/Txk, are critical signaling components in various cellular processes, particularly in the immune system. While potent inhibitors are invaluable tools for dissecting these pathways, unexpected experimental outcomes can arise. This guide is designed to help you navigate and interpret these results.
Quick Reference: Tec Family Kinases
The five members of the mammalian Tec kinase family play diverse and sometimes overlapping roles in cellular signaling. Understanding their function is key to interpreting inhibitor studies.
| Kinase | Key Functions | Primary Expression |
| Tec | T-cell and B-cell signaling, cytokine receptor signaling. | Hematopoietic cells, liver, brain, endothelium. |
| Btk | Essential for B-cell development and signaling. | Most hematopoietic cells (excluding T-cells). |
| Itk | T-cell and mast cell activation. | T-cells, NK cells, mast cells. |
| Bmx | Regulation of Rho and serum response factor, integrin signaling. | Granulocytes, monocytes, epithelial and endothelial cells. |
| Rlk/Txk | T-cell signaling (lacks a PH domain). | T-cells, mast cells. |
Troubleshooting Guide: Unexpected Experimental Results
Encountering results that deviate from the expected on-target effects of a Tec kinase inhibitor is a common challenge. These discrepancies can stem from off-target effects, experimental variability, or the specific cellular context.
Scenario 1: Weaker or No Inhibition of the Target Pathway
Problem: You observe minimal or no change in the phosphorylation of a known downstream target of a Tec family kinase after treatment with this compound.
| Potential Cause | Recommended Solution |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration in your specific cell line and assay. |
| Poor Cell Permeability | If using a cell-based assay, consider the physicochemical properties of the inhibitor. If possible, use a positive control inhibitor with known cell permeability. |
| Incorrect Timing of Treatment | Optimize the incubation time. The kinetics of target inhibition can vary between cell types and signaling pathways. |
| Redundant Kinase Activity | Other Tec family members or kinases from other families may compensate for the inhibited kinase. Use siRNA or CRISPR to knock down the target kinase to confirm its role in the pathway. |
| Inactive Compound | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions. |
Scenario 2: Unexpected Phenotypic Changes
Problem: Treatment with this compound results in a cellular phenotype (e.g., changes in cell morphology, proliferation, or apoptosis) that is not readily explained by the known function of the target Tec kinase.
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | This is a common characteristic of kinase inhibitors. It is highly recommended to perform a comprehensive kinase selectivity screen (e.g., KINOMEscan™) to identify potential off-target interactions. |
| Inhibition of Non-Kinase Proteins | Some inhibitors can bind to proteins other than kinases. Consider chemoproteomic approaches to identify novel binding partners. |
| Cellular Context-Specific Effects | The function of Tec kinases and the consequences of their inhibition can be highly dependent on the cell type and its specific signaling network. Compare results across multiple cell lines. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can induce non-specific cellular effects. Ensure the final solvent concentration is at a non-toxic level and always include a vehicle-only control. |
Scenario 3: Inconsistent Results Between Experiments
Problem: You are observing high variability in your results across replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Variability in Reagent Preparation | Prepare fresh dilutions of the inhibitor and other critical reagents for each experiment. |
| Assay-Specific Variability | Optimize all steps of your experimental protocol, including incubation times, washing steps, and detection methods. |
| "Edge Effects" in Microplates | To minimize evaporation from outer wells, consider filling the peripheral wells with sterile media or PBS. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Tec family kinase inhibitors?
Most small molecule kinase inhibitors, including those targeting the Tec family, are ATP-competitive. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Q2: How can I confirm that this compound is inhibiting its intended target in my cells?
The most direct method is to perform a Western blot to assess the phosphorylation status of the target kinase (autophosphorylation) or a direct downstream substrate. A reduction in the phosphorylated form of the protein upon inhibitor treatment indicates on-target activity.
Q3: What are "off-target" effects and why are they a concern with kinase inhibitors?
Off-target effects occur when a drug or inhibitor binds to and modulates the activity of proteins other than its intended target. Due to the conserved nature of the ATP-binding site across the human kinome, many kinase inhibitors exhibit some level of off-target activity. These unintended interactions can lead to misleading experimental results and potential toxicity.
Q4: I don't have access to a full kinome scan. How can I get an idea of this compound's selectivity?
While a comprehensive scan is the gold standard, you can perform Western blot analysis on the other members of the Tec family (Btk, Itk, Bmx, Rlk/Txk) to check for cross-reactivity within the family. You can also test for inhibition of kinases from other families that are known to be involved in the signaling pathway you are studying.
Q5: The cellular phenotype I observe with this compound is stronger than what I see with siRNA/CRISPR knockdown of the target kinase. Why might this be?
This discrepancy often points to off-target effects. The inhibitor may be affecting other kinases or proteins that contribute to the observed phenotype, leading to a more pronounced effect than the loss of the primary target alone. It is also possible that the inhibitor has a greater effect than genetic knockdown due to incomplete knockdown or compensatory mechanisms that are not triggered by the inhibitor.
Experimental Protocols
Western Blotting for Target Inhibition
This protocol provides a general framework for assessing the phosphorylation status of a target kinase or its substrate.
-
Cell Treatment: Plate cells and allow them to attach overnight. Treat with various concentrations of this compound (and a vehicle control) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT/WST-1) Assay
This protocol outlines a common method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizing Experimental Logic and Signaling
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Figure 1. Simplified Tec kinase signaling pathway and the point of inhibition by this compound.
Technical Support Center: Minimizing Cytotoxicity of Tec Kinase Inhibitors in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cytotoxicity when using Tec family kinase inhibitors in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tec family kinase inhibitors?
A1: Tec family kinases are non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various cell types, including immune cells.[1][2] They are involved in regulating cellular functions like cell cycle progression, differentiation, and apoptosis.[1] Tec kinase inhibitors typically work by binding to the ATP-binding site of the kinase, which prevents its phosphorylation and subsequent activation.[1] This blockade disrupts downstream signaling pathways that are essential for cell proliferation and survival.[1]
Q2: What are the common visual signs of cytotoxicity in primary cell cultures treated with a Tec kinase inhibitor?
A2: Signs of toxicity can vary between primary cell types but often include:
-
Morphological Changes: Cells may appear rounded, shrunken, or show cytoplasmic vacuolization.[3]
-
Reduced Adherence: Adherent cells may detach from the culture surface and float in the medium.[3]
-
Decreased Cell Density: A noticeable reduction in the number of viable cells compared to the vehicle control.[3]
-
Increased Cell Debris: An increase in floating debris from dead and dying cells.[3]
Q3: What is a typical starting concentration range for a Tec kinase inhibitor in primary cells?
A3: For initial experiments, a broad dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). A starting range of 1 nM to 50 µM is often used to establish the IC50 and the optimal working concentration for your specific primary cells.[3]
Q4: How long should I incubate my primary cells with the inhibitor?
A4: The incubation time will depend on the specific assay. For short-term assays monitoring signaling pathway activity, an incubation of 1-6 hours may be sufficient. For longer-term cell viability or apoptosis assays, incubation times of 24-72 hours are common.[3]
Troubleshooting Guide
This guide addresses common problems encountered when using Tec kinase inhibitors in primary cell experiments.
Problem 1: Excessive cell death is observed, even at low inhibitor concentrations.
-
Possible Cause 1: High Sensitivity of Primary Cells. Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[3]
-
Solution: Perform a thorough dose-response curve starting from a very low concentration range (e.g., 0.1 nM to 1 µM). It is also important to assess viability at multiple time points (e.g., 24, 48, and 72 hours) to accurately determine the IC50 value in your specific cell type.[3]
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to some primary cells, even at low concentrations.[3]
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is as low as possible, ideally ≤ 0.1%.[3] Always include a vehicle-only control (cells treated with the same concentration of solvent as your highest inhibitor concentration) to assess solvent-specific toxicity.
-
-
Possible Cause 3: Off-Target Effects. At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to non-specific toxicity.[3]
-
Solution: To confirm that the observed effect is due to the inhibition of the Tec kinase, validate target engagement with a downstream biomarker assay. For example, you can use a Western blot to check the phosphorylation status of a known downstream substrate of the Tec kinase.
-
Problem 2: No significant effect is observed at any tested inhibitor concentration.
-
Possible Cause 1: Insufficient Inhibitor Concentration. The concentration range tested may be too low to effectively inhibit the target kinase in your primary cells.
-
Solution: Increase the upper limit of your dose-response curve.
-
-
Possible Cause 2: Inhibitor Instability. The inhibitor may be unstable in your culture medium or may have degraded during storage.
-
Solution: Prepare fresh inhibitor stock solutions for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
-
Possible Cause 3: Cellular Resistance Mechanisms. The primary cells may have intrinsic resistance to the inhibitor. This could be due to low expression of the target Tec kinase, activation of compensatory signaling pathways, or high expression of drug efflux pumps.
-
Solution: Confirm the expression of the target Tec kinase in your primary cells using techniques like Western blot or qPCR.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Passage Number. The sensitivity of primary cells to inhibitors can change with increasing passage number.
-
Solution: Use cells from a consistent and low passage number for all your experiments.
-
-
Possible Cause 2: Inconsistent Plating Density. The density at which cells are plated can influence their response to treatment.
-
Solution: Optimize and standardize the cell plating density for your assays.
-
-
Possible Cause 3: Inconsistent Inhibitor Preparation. Errors in the dilution of the inhibitor can lead to variability in the final concentration.
-
Solution: Standardize your inhibitor dilution protocol and prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: Recommended Concentration Ranges for a Tec Kinase Inhibitor in Primary Cells
| Parameter | Recommended Range | Notes |
| Initial Dose-Response | 1 nM - 50 µM | To determine the IC50 and optimal working concentration.[3] |
| Signaling Inhibition | 0.5x - 5x IC50 | For short-term assays (1-6 hours) monitoring pathway activity.[3] |
| Cell Viability/Apoptosis | 0.2x - 10x IC50 | For longer-term assays (24-72 hours). It's crucial to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[3] |
| Final Solvent (DMSO) Conc. | ≤ 0.1% | To minimize solvent-induced toxicity. Always include a vehicle control.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5]
Materials:
-
Primary cells
-
Tec Kinase Inhibitor
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Tec kinase inhibitor in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (and a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[4]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: Cytotoxicity Assessment by LDH Release Assay
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.[6] LDH is a stable enzyme present in the cytosol that is released upon cell membrane damage.[7]
Materials:
-
Primary cells
-
Tec Kinase Inhibitor
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit (commercially available)
Procedure:
-
Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Tec kinase inhibitor and a vehicle control. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).[7]
-
Incubate the plate for the desired duration.
-
Following the manufacturer's instructions, transfer a small amount of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[8]
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.[7]
-
Add the stop solution provided in the kit.[8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: Tec Kinase Signaling Pathway and Inhibition.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 2. TEC (gene) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Tec Kinase Inhibitors in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize cytotoxicity when using Tec family kinase inhibitors in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tec family kinase inhibitors?
A1: Tec family kinases are non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various cell types, including immune cells.[1][2] They are involved in regulating cellular functions like cell cycle progression, differentiation, and apoptosis.[1] Tec kinase inhibitors typically work by binding to the ATP-binding site of the kinase, which prevents its phosphorylation and subsequent activation.[1] This blockade disrupts downstream signaling pathways that are essential for cell proliferation and survival.[1]
Q2: What are the common visual signs of cytotoxicity in primary cell cultures treated with a Tec kinase inhibitor?
A2: Signs of toxicity can vary between primary cell types but often include:
-
Morphological Changes: Cells may appear rounded, shrunken, or show cytoplasmic vacuolization.[3]
-
Reduced Adherence: Adherent cells may detach from the culture surface and float in the medium.[3]
-
Decreased Cell Density: A noticeable reduction in the number of viable cells compared to the vehicle control.[3]
-
Increased Cell Debris: An increase in floating debris from dead and dying cells.[3]
Q3: What is a typical starting concentration range for a Tec kinase inhibitor in primary cells?
A3: For initial experiments, a broad dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). A starting range of 1 nM to 50 µM is often used to establish the IC50 and the optimal working concentration for your specific primary cells.[3]
Q4: How long should I incubate my primary cells with the inhibitor?
A4: The incubation time will depend on the specific assay. For short-term assays monitoring signaling pathway activity, an incubation of 1-6 hours may be sufficient. For longer-term cell viability or apoptosis assays, incubation times of 24-72 hours are common.[3]
Troubleshooting Guide
This guide addresses common problems encountered when using Tec kinase inhibitors in primary cell experiments.
Problem 1: Excessive cell death is observed, even at low inhibitor concentrations.
-
Possible Cause 1: High Sensitivity of Primary Cells. Primary cells are often more sensitive to chemical compounds than immortalized cell lines.[3]
-
Solution: Perform a thorough dose-response curve starting from a very low concentration range (e.g., 0.1 nM to 1 µM). It is also important to assess viability at multiple time points (e.g., 24, 48, and 72 hours) to accurately determine the IC50 value in your specific cell type.[3]
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to some primary cells, even at low concentrations.[3]
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is as low as possible, ideally ≤ 0.1%.[3] Always include a vehicle-only control (cells treated with the same concentration of solvent as your highest inhibitor concentration) to assess solvent-specific toxicity.
-
-
Possible Cause 3: Off-Target Effects. At higher concentrations, the inhibitor may affect other kinases or cellular processes, leading to non-specific toxicity.[3]
-
Solution: To confirm that the observed effect is due to the inhibition of the Tec kinase, validate target engagement with a downstream biomarker assay. For example, you can use a Western blot to check the phosphorylation status of a known downstream substrate of the Tec kinase.
-
Problem 2: No significant effect is observed at any tested inhibitor concentration.
-
Possible Cause 1: Insufficient Inhibitor Concentration. The concentration range tested may be too low to effectively inhibit the target kinase in your primary cells.
-
Solution: Increase the upper limit of your dose-response curve.
-
-
Possible Cause 2: Inhibitor Instability. The inhibitor may be unstable in your culture medium or may have degraded during storage.
-
Solution: Prepare fresh inhibitor stock solutions for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
-
Possible Cause 3: Cellular Resistance Mechanisms. The primary cells may have intrinsic resistance to the inhibitor. This could be due to low expression of the target Tec kinase, activation of compensatory signaling pathways, or high expression of drug efflux pumps.
-
Solution: Confirm the expression of the target Tec kinase in your primary cells using techniques like Western blot or qPCR.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Passage Number. The sensitivity of primary cells to inhibitors can change with increasing passage number.
-
Solution: Use cells from a consistent and low passage number for all your experiments.
-
-
Possible Cause 2: Inconsistent Plating Density. The density at which cells are plated can influence their response to treatment.
-
Solution: Optimize and standardize the cell plating density for your assays.
-
-
Possible Cause 3: Inconsistent Inhibitor Preparation. Errors in the dilution of the inhibitor can lead to variability in the final concentration.
-
Solution: Standardize your inhibitor dilution protocol and prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: Recommended Concentration Ranges for a Tec Kinase Inhibitor in Primary Cells
| Parameter | Recommended Range | Notes |
| Initial Dose-Response | 1 nM - 50 µM | To determine the IC50 and optimal working concentration.[3] |
| Signaling Inhibition | 0.5x - 5x IC50 | For short-term assays (1-6 hours) monitoring pathway activity.[3] |
| Cell Viability/Apoptosis | 0.2x - 10x IC50 | For longer-term assays (24-72 hours). It's crucial to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects.[3] |
| Final Solvent (DMSO) Conc. | ≤ 0.1% | To minimize solvent-induced toxicity. Always include a vehicle control.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]
Materials:
-
Primary cells
-
Tec Kinase Inhibitor
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the Tec kinase inhibitor in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (and a vehicle control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[4]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently to ensure complete solubilization.
-
Record the absorbance at 570 nm using a microplate reader.[5]
Protocol 2: Cytotoxicity Assessment by LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.[6] LDH is a stable enzyme present in the cytosol that is released upon cell membrane damage.[7]
Materials:
-
Primary cells
-
Tec Kinase Inhibitor
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH cytotoxicity assay kit (commercially available)
Procedure:
-
Seed primary cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Tec kinase inhibitor and a vehicle control. Include wells for "spontaneous LDH release" (untreated cells) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).[7]
-
Incubate the plate for the desired duration.
-
Following the manufacturer's instructions, transfer a small amount of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[8]
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.[7]
-
Add the stop solution provided in the kit.[8]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release in treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: Tec Kinase Signaling Pathway and Inhibition.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 2. TEC (gene) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
How to address batch-to-batch variability of Tec-IN-1
Technical Support Center: Tec-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of batch-to-batch variability, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Tec family of non-receptor tyrosine kinases.[1][2] These kinases, including Bruton's tyrosine kinase (BTK), Tec, and Interleukin-2-inducible T-cell kinase (ITK), are crucial components of signaling pathways downstream of various cell-surface receptors, such as antigen and cytokine receptors.[1][2][3] They play a significant role in regulating cellular processes like calcium mobilization, actin reorganization, and transcriptional activation.[1][2][4] this compound is a targeted covalent inhibitor, meaning it forms a permanent covalent bond with a specific amino acid residue (typically cysteine) in the active site of the kinase, leading to irreversible inactivation.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and maintain potency, proper storage and handling are critical.
-
Solid Form: this compound should be stored as a solid at -20°C, tightly sealed and protected from light. Under these conditions, the compound is typically stable for up to six months or longer, but always refer to the supplier's datasheet.
-
Solutions: It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared (e.g., in DMSO), it should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C for no longer than one month.[7] Avoid repeated freeze-thaw cycles. Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.
Q3: What are the common causes of batch-to-batch variability?
Batch-to-batch variability refers to differences in the chemical and physical properties of a compound between different manufacturing lots.[8][9] For a covalent inhibitor like this compound, this can manifest as changes in potency, purity, or solubility. Common causes include:
-
Variations in Synthesis and Purification: Different synthetic routes or purification methods can lead to varying impurity profiles.[8]
-
Presence of Polymorphs: The compound may exist in different crystalline forms (polymorphs) that have identical chemical structures but different physical properties, such as solubility and stability.[8]
-
Degradation: Improper storage or handling can lead to chemical degradation of the compound.[10]
-
Inconsistent Formulation: For compounds supplied in a pre-formulated state, variations in the formulation process can affect performance.
Troubleshooting Guides
This section addresses specific issues you may encounter due to batch-to-batch variability. A systematic approach is key to identifying the root cause.
Q4: My new batch of this compound shows a significantly different IC50 value compared to previous batches. What should I do?
A shift in the IC50 value is a primary indicator of batch variability. The following workflow can help diagnose the issue.
Step 1: Perform Initial Quality Control (QC) Checks
Before extensive biological testing, perform basic analytical QC on the new batch. This provides objective data on the compound's identity and purity.
Step 2: Compare Against a Validated "Gold Standard" Batch
If available, run a side-by-side comparison of the new batch with a previously validated batch that gave expected results. This is the most direct way to confirm a batch-specific issue.
-
Biochemical Assay: Run a kinase activity assay with both batches on the same plate, using the same reagent preparations, to directly compare IC50 values.
-
Cellular Assay: Perform a cellular target engagement or functional assay (e.g., measuring phosphorylation of a downstream substrate) with both batches.
Step 3: Contact the Vendor
If the QC and comparative experimental data confirm that the new batch is problematic, contact the supplier immediately. Provide them with your analytical data (e.g., HPLC trace) and the side-by-side experimental results. Reputable vendors will often provide a replacement batch or further analysis.
Q5: I'm observing unexpected off-target effects or cellular toxicity. Could this be due to the this compound batch?
Yes, impurities from the synthesis can have their own biological activities, leading to unexpected phenotypes or toxicity.
-
Assess Purity: Use HPLC to check the purity of the compound. A purity level below 95% is a significant concern.
-
Identify Impurities: Use LC-MS to determine the mass of any major impurities. This can sometimes help identify their potential structure and predict off-target activities.
-
Use a Structurally Unrelated Inhibitor: To confirm that the primary on-target effect is what you expect, repeat a key experiment using a different, structurally unrelated inhibitor of the same target kinase. If the phenotype disappears with the new inhibitor, it strongly suggests the original observation was due to an off-target effect of either this compound itself or an impurity in that specific batch.
Q6: My this compound powder is difficult to dissolve or precipitates out of solution. How can I address this?
Solubility issues can be batch-specific and are often related to the compound's polymorphic form or the presence of insoluble impurities.[8]
-
Verify Solvent: Ensure you are using a high-quality, anhydrous solvent (e.g., DMSO) as recommended.[7]
-
Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Do not overheat, as this can cause degradation.
-
Sonication: Use a bath sonicator for a few minutes to help break up aggregates and improve dissolution.
-
Centrifugation: If a small amount of precipitate remains, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully transfer the supernatant to a new tube. This removes insoluble material. You should then re-verify the concentration of this clarified stock solution, for instance by measuring UV absorbance.
Key Experimental Protocols
Protocol 1: Quality Control Specifications for this compound
It is crucial to perform in-house QC on every new batch of a chemical probe.[11] The following table outlines the key analytical tests and acceptable criteria for ensuring the quality of this compound.
| Parameter | Method | Acceptable Criteria | Purpose |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Measured mass matches calculated mass ± 5 ppm | Confirms the correct molecule is present. |
| Purity | High-Performance Liquid Chromatography (HPLC), UV detection at 254 nm | ≥ 95% (Ideally ≥ 98%) | Quantifies the percentage of the active compound relative to impurities. |
| Potency | Biochemical Kinase Assay (e.g., against BTK) | IC50 within 2-fold of the historical average or literature value. | Confirms the compound is active against its intended target. |
| Covalent Modification | Intact Protein Mass Spectrometry | Mass shift corresponding to the addition of this compound to the target protein is observed after incubation. | Confirms the expected covalent mechanism of action. |
Protocol 2: Detailed Method for Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of a this compound batch.
-
Preparation of Stock Solution:
-
Accurately weigh ~1 mg of this compound powder.
-
Dissolve in 1.0 mL of high-quality DMSO to make a ~1 mg/mL stock solution.
-
Further dilute this stock to a working concentration of ~50 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
-
Signaling Pathway Visualization
The consistency of this compound is critical because Tec family kinases are central nodes in complex signaling networks.
References
- 1. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. rupress.org [rupress.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. zaether.com [zaether.com]
- 10. pharmacytechtoolbox.com [pharmacytechtoolbox.com]
- 11. youtube.com [youtube.com]
How to address batch-to-batch variability of Tec-IN-1
Technical Support Center: Tec-IN-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the issue of batch-to-batch variability, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Tec family of non-receptor tyrosine kinases.[1][2] These kinases, including Bruton's tyrosine kinase (BTK), Tec, and Interleukin-2-inducible T-cell kinase (ITK), are crucial components of signaling pathways downstream of various cell-surface receptors, such as antigen and cytokine receptors.[1][2][3] They play a significant role in regulating cellular processes like calcium mobilization, actin reorganization, and transcriptional activation.[1][2][4] this compound is a targeted covalent inhibitor, meaning it forms a permanent covalent bond with a specific amino acid residue (typically cysteine) in the active site of the kinase, leading to irreversible inactivation.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and maintain potency, proper storage and handling are critical.
-
Solid Form: this compound should be stored as a solid at -20°C, tightly sealed and protected from light. Under these conditions, the compound is typically stable for up to six months or longer, but always refer to the supplier's datasheet.
-
Solutions: It is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared (e.g., in DMSO), it should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C for no longer than one month.[7] Avoid repeated freeze-thaw cycles. Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.
Q3: What are the common causes of batch-to-batch variability?
Batch-to-batch variability refers to differences in the chemical and physical properties of a compound between different manufacturing lots.[8][9] For a covalent inhibitor like this compound, this can manifest as changes in potency, purity, or solubility. Common causes include:
-
Variations in Synthesis and Purification: Different synthetic routes or purification methods can lead to varying impurity profiles.[8]
-
Presence of Polymorphs: The compound may exist in different crystalline forms (polymorphs) that have identical chemical structures but different physical properties, such as solubility and stability.[8]
-
Degradation: Improper storage or handling can lead to chemical degradation of the compound.[10]
-
Inconsistent Formulation: For compounds supplied in a pre-formulated state, variations in the formulation process can affect performance.
Troubleshooting Guides
This section addresses specific issues you may encounter due to batch-to-batch variability. A systematic approach is key to identifying the root cause.
Q4: My new batch of this compound shows a significantly different IC50 value compared to previous batches. What should I do?
A shift in the IC50 value is a primary indicator of batch variability. The following workflow can help diagnose the issue.
Step 1: Perform Initial Quality Control (QC) Checks
Before extensive biological testing, perform basic analytical QC on the new batch. This provides objective data on the compound's identity and purity.
Step 2: Compare Against a Validated "Gold Standard" Batch
If available, run a side-by-side comparison of the new batch with a previously validated batch that gave expected results. This is the most direct way to confirm a batch-specific issue.
-
Biochemical Assay: Run a kinase activity assay with both batches on the same plate, using the same reagent preparations, to directly compare IC50 values.
-
Cellular Assay: Perform a cellular target engagement or functional assay (e.g., measuring phosphorylation of a downstream substrate) with both batches.
Step 3: Contact the Vendor
If the QC and comparative experimental data confirm that the new batch is problematic, contact the supplier immediately. Provide them with your analytical data (e.g., HPLC trace) and the side-by-side experimental results. Reputable vendors will often provide a replacement batch or further analysis.
Q5: I'm observing unexpected off-target effects or cellular toxicity. Could this be due to the this compound batch?
Yes, impurities from the synthesis can have their own biological activities, leading to unexpected phenotypes or toxicity.
-
Assess Purity: Use HPLC to check the purity of the compound. A purity level below 95% is a significant concern.
-
Identify Impurities: Use LC-MS to determine the mass of any major impurities. This can sometimes help identify their potential structure and predict off-target activities.
-
Use a Structurally Unrelated Inhibitor: To confirm that the primary on-target effect is what you expect, repeat a key experiment using a different, structurally unrelated inhibitor of the same target kinase. If the phenotype disappears with the new inhibitor, it strongly suggests the original observation was due to an off-target effect of either this compound itself or an impurity in that specific batch.
Q6: My this compound powder is difficult to dissolve or precipitates out of solution. How can I address this?
Solubility issues can be batch-specific and are often related to the compound's polymorphic form or the presence of insoluble impurities.[8]
-
Verify Solvent: Ensure you are using a high-quality, anhydrous solvent (e.g., DMSO) as recommended.[7]
-
Gentle Warming: Briefly and gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Do not overheat, as this can cause degradation.
-
Sonication: Use a bath sonicator for a few minutes to help break up aggregates and improve dissolution.
-
Centrifugation: If a small amount of precipitate remains, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully transfer the supernatant to a new tube. This removes insoluble material. You should then re-verify the concentration of this clarified stock solution, for instance by measuring UV absorbance.
Key Experimental Protocols
Protocol 1: Quality Control Specifications for this compound
It is crucial to perform in-house QC on every new batch of a chemical probe.[11] The following table outlines the key analytical tests and acceptable criteria for ensuring the quality of this compound.
| Parameter | Method | Acceptable Criteria | Purpose |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Measured mass matches calculated mass ± 5 ppm | Confirms the correct molecule is present. |
| Purity | High-Performance Liquid Chromatography (HPLC), UV detection at 254 nm | ≥ 95% (Ideally ≥ 98%) | Quantifies the percentage of the active compound relative to impurities. |
| Potency | Biochemical Kinase Assay (e.g., against BTK) | IC50 within 2-fold of the historical average or literature value. | Confirms the compound is active against its intended target. |
| Covalent Modification | Intact Protein Mass Spectrometry | Mass shift corresponding to the addition of this compound to the target protein is observed after incubation. | Confirms the expected covalent mechanism of action. |
Protocol 2: Detailed Method for Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of a this compound batch.
-
Preparation of Stock Solution:
-
Accurately weigh ~1 mg of this compound powder.
-
Dissolve in 1.0 mL of high-quality DMSO to make a ~1 mg/mL stock solution.
-
Further dilute this stock to a working concentration of ~50 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak (this compound) by the total area of all peaks and multiplying by 100.
-
Signaling Pathway Visualization
The consistency of this compound is critical because Tec family kinases are central nodes in complex signaling networks.
References
- 1. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. rupress.org [rupress.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. zaether.com [zaether.com]
- 10. pharmacytechtoolbox.com [pharmacytechtoolbox.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to Tec-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Tec-IN-1 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 21, is a small molecule inhibitor of Tec family kinases.[1] It functions by targeting the Tec kinase, which is involved in the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1] Specifically, this compound inhibits the Tec-mediated tyrosine phosphorylation of FGF2, a crucial step for its secretion.[1] By blocking this process, this compound can impede signaling pathways that contribute to cancer cell proliferation and survival.[2]
Q2: In which cancer cell lines has this compound shown activity?
This compound has been demonstrated to inhibit FGF2 secretion in various cell lines, including HeLa (cervical cancer), U2OS (osteosarcoma), and NIH 3T3 (fibroblast) cells.[1] The half-maximal inhibitory concentration (IC50) for Tec kinase inhibition by this compound is approximately 11.7 μM.[1][3]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns observed with other tyrosine kinase inhibitors, particularly those targeting the Tec family like BTK inhibitors, several mechanisms can be hypothesized:[4][5][6][7]
-
On-Target Mutations: Secondary mutations in the kinase domain of Tec could alter the binding site of this compound, reducing its inhibitory effect while potentially preserving the kinase's activity.[4][7] A "gatekeeper" mutation is a common example of this type of resistance.[4][7]
-
Bypass Signaling Pathway Activation: Cancer cells may develop resistance by upregulating or activating alternative signaling pathways that compensate for the inhibition of the Tec-FGF2 axis.[6][8][9] This could involve the activation of other receptor tyrosine kinases or downstream signaling molecules that promote cell survival and proliferation independently of FGF2 secretion.
-
Target Overexpression: An increase in the expression of the Tec protein could potentially overcome the inhibitory effects of this compound by effectively titrating the drug.[9]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.[6]
Q4: How can I confirm that my cell line has developed resistance to this compound?
The initial step to confirm resistance is to perform a cell viability assay (e.g., MTS or MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value (generally considered to be 3-fold or higher) is a strong indication of acquired resistance.[10]
Troubleshooting Guide
Problem 1: Decreased efficacy of this compound in long-term cell culture experiments.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay to compare the IC50 of the treated cell line with the parental line.[10]
-
Isolate Clones: If resistance is confirmed, isolate single-cell clones from the resistant population to ensure a homogenous population for further analysis.
-
Investigate Mechanism: Proceed with the experimental protocols outlined below to investigate the potential mechanisms of resistance (e.g., sequencing of the Tec kinase domain, western blot analysis of bypass pathways).
-
Problem 2: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Compound Stability and Handling.
-
Solution: Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[11]
-
-
Possible Cause 2: Cell Seeding Density.
-
Solution: Optimize and standardize the cell seeding density for your assays. Inconsistent cell numbers at the start of the experiment can lead to variability in the results.[11]
-
-
Possible Cause 3: Cell Line Integrity.
-
Solution: Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells with a low passage number to avoid genetic drift and altered phenotypes.[11]
-
Problem 3: No change in phosphorylation of downstream targets after this compound treatment in a suspected resistant cell line.
-
Possible Cause 1: Mutation in the Tec kinase domain.
-
Solution: Sequence the kinase domain of the Tec gene to identify any potential mutations that could interfere with this compound binding.[12]
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Solution: Use western blotting to probe for the activation of known bypass pathways. For example, examine the phosphorylation status of other receptor tyrosine kinases (e.g., EGFR, MET) and their downstream effectors (e.g., AKT, ERK).[10] A phosphoproteomic screen could provide a more comprehensive view of activated pathways.[12]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 (μM) | Cell Lines Tested | Effect | Reference |
| This compound | Tec Kinase | 11.7 | HeLa, U2OS, NIH 3T3 | Inhibition of FGF2 secretion | [1],[3] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Tec kinase, preventing FGF2 phosphorylation and secretion.
Caption: Experimental workflow for identifying and addressing this compound resistance.
Caption: A decision tree for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.[13]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Tec, as well as key proteins in potential bypass pathways (e.g., p-AKT, p-ERK), overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[11]
Protocol 3: Sanger Sequencing of the Tec Kinase Domain
-
DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
PCR Amplification: Design primers to amplify the kinase domain of the Tec gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Sequence Analysis: Analyze the sequencing data using appropriate software to identify any mutations in the resistant cell line compared to the parental line.
Protocol 4: Generation of this compound Resistant Cell Lines
-
Initial Exposure: Culture the parental cancer cell line in the presence of this compound at a concentration equal to its IC50.[10]
-
Monitoring: Monitor the cells for growth inhibition. Initially, most cells may die or grow very slowly.
-
Medium Change: Change the medium with fresh this compound-containing medium every 3-4 days.[10]
-
Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.[10]
-
Repeat Cycles: Repeat the process of monitoring, medium changes, and dose escalation for several months. The resistant population will be selected over time.
-
Confirmation of Resistance: After several cycles of dose escalation, establish a stable resistant cell line that can proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50). Confirm the shift in IC50 using a cell viability assay.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Resistance to Tec-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Tec-IN-1 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 21, is a small molecule inhibitor of Tec family kinases.[1] It functions by targeting the Tec kinase, which is involved in the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1] Specifically, this compound inhibits the Tec-mediated tyrosine phosphorylation of FGF2, a crucial step for its secretion.[1] By blocking this process, this compound can impede signaling pathways that contribute to cancer cell proliferation and survival.[2]
Q2: In which cancer cell lines has this compound shown activity?
This compound has been demonstrated to inhibit FGF2 secretion in various cell lines, including HeLa (cervical cancer), U2OS (osteosarcoma), and NIH 3T3 (fibroblast) cells.[1] The half-maximal inhibitory concentration (IC50) for Tec kinase inhibition by this compound is approximately 11.7 μM.[1][3]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance patterns observed with other tyrosine kinase inhibitors, particularly those targeting the Tec family like BTK inhibitors, several mechanisms can be hypothesized:[4][5][6][7]
-
On-Target Mutations: Secondary mutations in the kinase domain of Tec could alter the binding site of this compound, reducing its inhibitory effect while potentially preserving the kinase's activity.[4][7] A "gatekeeper" mutation is a common example of this type of resistance.[4][7]
-
Bypass Signaling Pathway Activation: Cancer cells may develop resistance by upregulating or activating alternative signaling pathways that compensate for the inhibition of the Tec-FGF2 axis.[6][8][9] This could involve the activation of other receptor tyrosine kinases or downstream signaling molecules that promote cell survival and proliferation independently of FGF2 secretion.
-
Target Overexpression: An increase in the expression of the Tec protein could potentially overcome the inhibitory effects of this compound by effectively titrating the drug.[9]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, lowering its intracellular concentration and reducing its efficacy.[6]
Q4: How can I confirm that my cell line has developed resistance to this compound?
The initial step to confirm resistance is to perform a cell viability assay (e.g., MTS or MTT assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value (generally considered to be 3-fold or higher) is a strong indication of acquired resistance.[10]
Troubleshooting Guide
Problem 1: Decreased efficacy of this compound in long-term cell culture experiments.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay to compare the IC50 of the treated cell line with the parental line.[10]
-
Isolate Clones: If resistance is confirmed, isolate single-cell clones from the resistant population to ensure a homogenous population for further analysis.
-
Investigate Mechanism: Proceed with the experimental protocols outlined below to investigate the potential mechanisms of resistance (e.g., sequencing of the Tec kinase domain, western blot analysis of bypass pathways).
-
Problem 2: Inconsistent IC50 values for this compound in cell viability assays.
-
Possible Cause 1: Compound Stability and Handling.
-
Solution: Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[11]
-
-
Possible Cause 2: Cell Seeding Density.
-
Solution: Optimize and standardize the cell seeding density for your assays. Inconsistent cell numbers at the start of the experiment can lead to variability in the results.[11]
-
-
Possible Cause 3: Cell Line Integrity.
-
Solution: Verify the identity of your cell line using short tandem repeat (STR) profiling. Use cells with a low passage number to avoid genetic drift and altered phenotypes.[11]
-
Problem 3: No change in phosphorylation of downstream targets after this compound treatment in a suspected resistant cell line.
-
Possible Cause 1: Mutation in the Tec kinase domain.
-
Solution: Sequence the kinase domain of the Tec gene to identify any potential mutations that could interfere with this compound binding.[12]
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Solution: Use western blotting to probe for the activation of known bypass pathways. For example, examine the phosphorylation status of other receptor tyrosine kinases (e.g., EGFR, MET) and their downstream effectors (e.g., AKT, ERK).[10] A phosphoproteomic screen could provide a more comprehensive view of activated pathways.[12]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 (μM) | Cell Lines Tested | Effect | Reference |
| This compound | Tec Kinase | 11.7 | HeLa, U2OS, NIH 3T3 | Inhibition of FGF2 secretion | [1],[3] |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Tec kinase, preventing FGF2 phosphorylation and secretion.
Caption: Experimental workflow for identifying and addressing this compound resistance.
Caption: A decision tree for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (100% viability), and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.[13]
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Tec, as well as key proteins in potential bypass pathways (e.g., p-AKT, p-ERK), overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[11]
Protocol 3: Sanger Sequencing of the Tec Kinase Domain
-
DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and the resistant cell lines.
-
PCR Amplification: Design primers to amplify the kinase domain of the Tec gene. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, fluorescently labeled dideoxynucleotides (ddNTPs), and DNA polymerase.
-
Capillary Electrophoresis: Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Sequence Analysis: Analyze the sequencing data using appropriate software to identify any mutations in the resistant cell line compared to the parental line.
Protocol 4: Generation of this compound Resistant Cell Lines
-
Initial Exposure: Culture the parental cancer cell line in the presence of this compound at a concentration equal to its IC50.[10]
-
Monitoring: Monitor the cells for growth inhibition. Initially, most cells may die or grow very slowly.
-
Medium Change: Change the medium with fresh this compound-containing medium every 3-4 days.[10]
-
Dose Escalation: Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.[10]
-
Repeat Cycles: Repeat the process of monitoring, medium changes, and dose escalation for several months. The resistant population will be selected over time.
-
Confirmation of Resistance: After several cycles of dose escalation, establish a stable resistant cell line that can proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50). Confirm the shift in IC50 using a cell viability assay.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Kinase Assay Troubleshooting
This guide provides troubleshooting assistance for researchers encountering high background signals in kinase assays, with a specific focus on the use of the inhibitor Tec-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a chemical inhibitor that targets the Tec family of non-receptor tyrosine kinases. These kinases are crucial enzymes in the signaling pathways of various immune cells.[1] Tec family kinases, like other kinases, transfer a phosphate (B84403) group from ATP to a substrate protein, a process known as phosphorylation.[2] This phosphorylation event alters the substrate's function and propagates cellular signals.[3] this compound works by binding to the ATP-binding site of Tec kinases, which prevents the phosphorylation of their target substrates and thereby blocks the downstream signaling cascade.[4]
Q2: I am observing a high background signal in my kinase assay when using this compound. What are the potential causes?
A high background signal can originate from several sources in a kinase assay. It is important to systematically investigate each possibility to pinpoint the exact cause. The most common culprits include:
-
Reagent-Related Issues: Contamination of buffers or reagents with ATP or ADP, or degradation of reagents over time.[5][6]
-
Assay Plate Issues: Use of incorrect microplate types (e.g., black plates for luminescence assays), light leakage between wells, or plate autofluorescence.[5][7]
-
Inhibitor-Related Issues: The inhibitor itself might be autofluorescent or interfere with the detection chemistry. High concentrations of the inhibitor can also lead to off-target effects.[8][9]
-
Enzyme-Related Issues: High enzyme concentration can lead to a rapid depletion of ATP, which can affect the signal-to-background ratio in certain assay formats.[10]
-
Instrumentation and Experimental Setup: Incorrect reader settings, cross-contamination between wells, or insufficient mixing can all contribute to high background.[5][7]
Below is a diagram illustrating the potential sources of high background in a kinase assay.
Caption: Interconnected causes of high background in kinase assays.
In-Depth Troubleshooting Guide
Q3: How can I systematically troubleshoot the high background in my assay?
A systematic approach is key to identifying the source of the high background. The following workflow and table provide a step-by-step guide to troubleshooting.
Caption: A workflow for troubleshooting high background signals.
Troubleshooting Summary Table
| Potential Cause | Recommended Action | Expected Outcome / Solution |
| Reagent Contamination | Prepare fresh buffers and kinase reaction mixes. Use high-purity ATP to avoid ADP contamination.[6] | A significant reduction in the background signal of "no enzyme" and "vehicle only" controls. |
| Inhibitor Interference | Run a control with only this compound in the assay buffer at the same concentration used in the experiment. | If the signal is high, this compound may be auto-luminescent/fluorescent or interfering with the detection reagents. Consider lowering the inhibitor concentration or using an alternative assay technology. |
| High Inhibitor Concentration | Perform a dose-response curve for this compound to determine the optimal inhibitory concentration (IC50) without causing high background.[9] | Identify a concentration that effectively inhibits the kinase without elevating the background signal. High concentrations can lead to off-target effects.[9] |
| Incorrect Microplate | For luminescence assays, use solid white, opaque plates to maximize signal and minimize crosstalk. For fluorescence, use solid black plates.[5][7] | Reduced well-to-well crosstalk and lower background readings. |
| Plate Autofluorescence | "Dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading.[5] | A decrease in background signal originating from the plate material itself. |
| High Enzyme Concentration | Perform a kinase titration to find the optimal enzyme concentration that gives a good signal window (e.g., EC80) without excessive background.[10] | Lowering the enzyme concentration should reduce the overall signal, including the background. |
| Sub-optimal ATP Concentration | Determine the apparent ATP Km for your kinase and run the assay at or near this concentration.[10] | Ensures the assay is sensitive to ATP-competitive inhibitors like this compound and can help optimize the signal-to-background ratio. |
| Reader Settings | Optimize the integration time and gain settings on the plate reader. Ensure there is no light leakage.[5][7] | Proper settings will maximize the specific signal while minimizing background noise. |
Q4: Could off-target effects of this compound be the cause of the high background?
While this compound is designed to be an inhibitor, at high concentrations, small molecules can have off-target effects, meaning they interact with proteins other than their intended target.[8][11] If this compound inhibits a phosphatase or another enzyme in the assay system that negatively regulates the signal, it could inadvertently lead to a higher background. It is also possible that the inhibitor could activate another kinase present as a contaminant.
Recommendation:
-
Ensure the purity of your kinase preparation.
-
As mentioned, perform a careful dose-response experiment. Off-target effects are often more pronounced at higher concentrations.[9]
Experimental Protocol
Reference Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a generalized procedure and should be optimized for your specific kinase and substrate. The principle of the ADP-Glo™ assay is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[2]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for your kinase (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X stock of ATP in the kinase buffer at twice the final desired concentration (e.g., if the final is 50 µM, prepare a 100 µM stock).
-
Kinase/Substrate Mix: Prepare a 2X stock of your Tec kinase and its specific substrate in the kinase buffer.
-
This compound Dilutions: Prepare a 4X serial dilution of this compound in your kinase buffer with a constant percentage of DMSO (e.g., 4%).
2. Kinase Reaction:
-
Add 5 µL of the 4X this compound dilutions (or vehicle control) to the wells of a solid white 384-well plate.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final volume will be 20 µL.
-
Mix the plate gently on a plate shaker.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
3. Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
Signaling Pathway Visualization
The diagram below illustrates a simplified signaling pathway involving Tec family kinases, which are often activated downstream of cell surface receptors and play a role in activating further signaling cascades.
Caption: Role of Tec kinases in a cellular signaling cascade.
References
- 1. A review of TEC family kinases and their inhibitors in the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ulab360.com [ulab360.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Kinase Assay Troubleshooting
This guide provides troubleshooting assistance for researchers encountering high background signals in kinase assays, with a specific focus on the use of the inhibitor Tec-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
This compound is a chemical inhibitor that targets the Tec family of non-receptor tyrosine kinases. These kinases are crucial enzymes in the signaling pathways of various immune cells.[1] Tec family kinases, like other kinases, transfer a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[2] This phosphorylation event alters the substrate's function and propagates cellular signals.[3] this compound works by binding to the ATP-binding site of Tec kinases, which prevents the phosphorylation of their target substrates and thereby blocks the downstream signaling cascade.[4]
Q2: I am observing a high background signal in my kinase assay when using this compound. What are the potential causes?
A high background signal can originate from several sources in a kinase assay. It is important to systematically investigate each possibility to pinpoint the exact cause. The most common culprits include:
-
Reagent-Related Issues: Contamination of buffers or reagents with ATP or ADP, or degradation of reagents over time.[5][6]
-
Assay Plate Issues: Use of incorrect microplate types (e.g., black plates for luminescence assays), light leakage between wells, or plate autofluorescence.[5][7]
-
Inhibitor-Related Issues: The inhibitor itself might be autofluorescent or interfere with the detection chemistry. High concentrations of the inhibitor can also lead to off-target effects.[8][9]
-
Enzyme-Related Issues: High enzyme concentration can lead to a rapid depletion of ATP, which can affect the signal-to-background ratio in certain assay formats.[10]
-
Instrumentation and Experimental Setup: Incorrect reader settings, cross-contamination between wells, or insufficient mixing can all contribute to high background.[5][7]
Below is a diagram illustrating the potential sources of high background in a kinase assay.
Caption: Interconnected causes of high background in kinase assays.
In-Depth Troubleshooting Guide
Q3: How can I systematically troubleshoot the high background in my assay?
A systematic approach is key to identifying the source of the high background. The following workflow and table provide a step-by-step guide to troubleshooting.
Caption: A workflow for troubleshooting high background signals.
Troubleshooting Summary Table
| Potential Cause | Recommended Action | Expected Outcome / Solution |
| Reagent Contamination | Prepare fresh buffers and kinase reaction mixes. Use high-purity ATP to avoid ADP contamination.[6] | A significant reduction in the background signal of "no enzyme" and "vehicle only" controls. |
| Inhibitor Interference | Run a control with only this compound in the assay buffer at the same concentration used in the experiment. | If the signal is high, this compound may be auto-luminescent/fluorescent or interfering with the detection reagents. Consider lowering the inhibitor concentration or using an alternative assay technology. |
| High Inhibitor Concentration | Perform a dose-response curve for this compound to determine the optimal inhibitory concentration (IC50) without causing high background.[9] | Identify a concentration that effectively inhibits the kinase without elevating the background signal. High concentrations can lead to off-target effects.[9] |
| Incorrect Microplate | For luminescence assays, use solid white, opaque plates to maximize signal and minimize crosstalk. For fluorescence, use solid black plates.[5][7] | Reduced well-to-well crosstalk and lower background readings. |
| Plate Autofluorescence | "Dark adapt" the plate by incubating it in the dark for 10-15 minutes before reading.[5] | A decrease in background signal originating from the plate material itself. |
| High Enzyme Concentration | Perform a kinase titration to find the optimal enzyme concentration that gives a good signal window (e.g., EC80) without excessive background.[10] | Lowering the enzyme concentration should reduce the overall signal, including the background. |
| Sub-optimal ATP Concentration | Determine the apparent ATP Km for your kinase and run the assay at or near this concentration.[10] | Ensures the assay is sensitive to ATP-competitive inhibitors like this compound and can help optimize the signal-to-background ratio. |
| Reader Settings | Optimize the integration time and gain settings on the plate reader. Ensure there is no light leakage.[5][7] | Proper settings will maximize the specific signal while minimizing background noise. |
Q4: Could off-target effects of this compound be the cause of the high background?
While this compound is designed to be an inhibitor, at high concentrations, small molecules can have off-target effects, meaning they interact with proteins other than their intended target.[8][11] If this compound inhibits a phosphatase or another enzyme in the assay system that negatively regulates the signal, it could inadvertently lead to a higher background. It is also possible that the inhibitor could activate another kinase present as a contaminant.
Recommendation:
-
Ensure the purity of your kinase preparation.
-
As mentioned, perform a careful dose-response experiment. Off-target effects are often more pronounced at higher concentrations.[9]
Experimental Protocol
Reference Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a generalized procedure and should be optimized for your specific kinase and substrate. The principle of the ADP-Glo™ assay is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[2]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer for your kinase (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X stock of ATP in the kinase buffer at twice the final desired concentration (e.g., if the final is 50 µM, prepare a 100 µM stock).
-
Kinase/Substrate Mix: Prepare a 2X stock of your Tec kinase and its specific substrate in the kinase buffer.
-
This compound Dilutions: Prepare a 4X serial dilution of this compound in your kinase buffer with a constant percentage of DMSO (e.g., 4%).
2. Kinase Reaction:
-
Add 5 µL of the 4X this compound dilutions (or vehicle control) to the wells of a solid white 384-well plate.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final volume will be 20 µL.
-
Mix the plate gently on a plate shaker.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
3. Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
Signaling Pathway Visualization
The diagram below illustrates a simplified signaling pathway involving Tec family kinases, which are often activated downstream of cell surface receptors and play a role in activating further signaling cascades.
Caption: Role of Tec kinases in a cellular signaling cascade.
References
- 1. A review of TEC family kinases and their inhibitors in the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 5. agilent.com [agilent.com]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ulab360.com [ulab360.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
A Comparative Analysis of Tec-IN-1 and Other Tec Kinase Inhibitors for Researchers
This guide provides a detailed comparison of Tec-IN-1 with other prominent Tec family kinase inhibitors, including ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitors' performance based on available experimental data.
Introduction to Tec Kinases and Their Inhibition
Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various immune cells, including B cells and T cells.[1] This family includes Tec, Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK or TXK), and bone marrow X kinase (BMX). These kinases are critical for the activation of phospholipase-C gamma (PLC-γ) and subsequent calcium mobilization following antigen receptor stimulation.[2] Dysregulation of Tec kinase signaling is implicated in various B-cell malignancies and autoimmune diseases, making them attractive therapeutic targets.[3]
Tec kinase inhibitors are a class of small molecules designed to block the activity of these kinases, thereby disrupting the signaling pathways that drive disease progression. This guide focuses on comparing this compound, a lesser-known inhibitor, with the well-established BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib, which also exhibit activity against other Tec family members.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase over others. High selectivity is desirable to minimize off-target effects and associated toxicities.
The following tables summarize the available quantitative data for this compound and other selected Tec kinase inhibitors.
Table 1: Potency against Tec Kinase
| Inhibitor | Tec IC50 | Reference |
| This compound | 11.7 µM | [4] |
| Ibrutinib | 10 nM | [4] |
| Acalabrutinib | 126 nM | [4] |
| Zanubrutinib | 44 nM | [4] |
Table 2: Selectivity Profile of Tec Kinase Inhibitors (IC50 in nM)
| Kinase | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Tec | 11,700 | 10 | 126 | 44 |
| BTK | N/A | 1.5 | 5.1 | 0.5 |
| ITK | N/A | 4.9 | >1000 | 50 |
| BMX | N/A | 0.8 | 46 | 1.4 |
| EGFR | N/A | 5.3 | >1000 | 21 |
| ERBB2 | N/A | 6.4 | ~1000 | 88 |
N/A: Data not publicly available.
From the data presented, this compound demonstrates significantly lower potency against Tec kinase compared to ibrutinib, acalabrutinib, and zanubrutinib. The micromolar IC50 of this compound suggests it is a much weaker inhibitor in a biochemical context than the other compounds, which exhibit nanomolar potency.
In terms of selectivity, ibrutinib shows potent inhibition of other Tec family kinases like BTK, ITK, and BMX, as well as off-target kinases such as EGFR and ERBB2.[4] Acalabrutinib and zanubrutinib were developed as second-generation BTK inhibitors with improved selectivity profiles. Acalabrutinib, for instance, is highly selective for BTK over other Tec family kinases and has minimal activity against EGFR.[4][5] Zanubrutinib also shows high selectivity for BTK with less activity on TEC and ITK compared to ibrutinib.[4] A comprehensive selectivity panel for this compound is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Kinase Assay for this compound IC50 Determination
This protocol is based on the methods described in the study by La Venuta et al. (2016) which first characterized this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tec kinase.
Materials:
-
Recombinant human Tec kinase
-
FGF2 (Fibroblast Growth Factor 2) as the substrate
-
This compound (or other test inhibitors)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In each well of the microplate, add the recombinant Tec kinase and the FGF2 substrate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for the kinase.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit used.
-
Measure the kinase activity by quantifying the amount of ADP produced using a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding complex biological processes and experimental designs.
Caption: Simplified Tec Kinase Signaling Pathway.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a Tec kinase inhibitor with a significantly lower potency (IC50 = 11.7 µM) compared to the clinically approved BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib, which also target Tec kinase with much higher affinity. While this compound may serve as a useful tool compound for studying the role of Tec kinase in specific biological processes, particularly those related to FGF2 secretion, its lower potency suggests it may have limited therapeutic potential compared to the other inhibitors discussed.
For researchers investigating Tec family kinases, the choice of inhibitor should be guided by the specific research question. For studies requiring potent and selective inhibition of BTK with minimal off-target effects on other Tec family members or unrelated kinases, acalabrutinib and zanubrutinib represent superior choices over the first-generation inhibitor ibrutinib. The limited publicly available data on this compound's selectivity profile warrants further investigation to fully understand its potential as a specific research tool. This guide provides a foundational comparison to aid in the selection of the most appropriate Tec kinase inhibitor for your research needs.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tec-IN-1 and Other Tec Kinase Inhibitors for Researchers
This guide provides a detailed comparison of Tec-IN-1 with other prominent Tec family kinase inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitors' performance based on available experimental data.
Introduction to Tec Kinases and Their Inhibition
Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various immune cells, including B cells and T cells.[1] This family includes Tec, Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), resting lymphocyte kinase (RLK or TXK), and bone marrow X kinase (BMX). These kinases are critical for the activation of phospholipase-C gamma (PLC-γ) and subsequent calcium mobilization following antigen receptor stimulation.[2] Dysregulation of Tec kinase signaling is implicated in various B-cell malignancies and autoimmune diseases, making them attractive therapeutic targets.[3]
Tec kinase inhibitors are a class of small molecules designed to block the activity of these kinases, thereby disrupting the signaling pathways that drive disease progression. This guide focuses on comparing this compound, a lesser-known inhibitor, with the well-established BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib, which also exhibit activity against other Tec family members.
Comparative Analysis of Inhibitor Potency and Selectivity
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase over others. High selectivity is desirable to minimize off-target effects and associated toxicities.
The following tables summarize the available quantitative data for this compound and other selected Tec kinase inhibitors.
Table 1: Potency against Tec Kinase
| Inhibitor | Tec IC50 | Reference |
| This compound | 11.7 µM | [4] |
| Ibrutinib | 10 nM | [4] |
| Acalabrutinib | 126 nM | [4] |
| Zanubrutinib | 44 nM | [4] |
Table 2: Selectivity Profile of Tec Kinase Inhibitors (IC50 in nM)
| Kinase | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Tec | 11,700 | 10 | 126 | 44 |
| BTK | N/A | 1.5 | 5.1 | 0.5 |
| ITK | N/A | 4.9 | >1000 | 50 |
| BMX | N/A | 0.8 | 46 | 1.4 |
| EGFR | N/A | 5.3 | >1000 | 21 |
| ERBB2 | N/A | 6.4 | ~1000 | 88 |
N/A: Data not publicly available.
From the data presented, this compound demonstrates significantly lower potency against Tec kinase compared to ibrutinib, acalabrutinib, and zanubrutinib. The micromolar IC50 of this compound suggests it is a much weaker inhibitor in a biochemical context than the other compounds, which exhibit nanomolar potency.
In terms of selectivity, ibrutinib shows potent inhibition of other Tec family kinases like BTK, ITK, and BMX, as well as off-target kinases such as EGFR and ERBB2.[4] Acalabrutinib and zanubrutinib were developed as second-generation BTK inhibitors with improved selectivity profiles. Acalabrutinib, for instance, is highly selective for BTK over other Tec family kinases and has minimal activity against EGFR.[4][5] Zanubrutinib also shows high selectivity for BTK with less activity on TEC and ITK compared to ibrutinib.[4] A comprehensive selectivity panel for this compound is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Kinase Assay for this compound IC50 Determination
This protocol is based on the methods described in the study by La Venuta et al. (2016) which first characterized this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Tec kinase.
Materials:
-
Recombinant human Tec kinase
-
FGF2 (Fibroblast Growth Factor 2) as the substrate
-
This compound (or other test inhibitors)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In each well of the microplate, add the recombinant Tec kinase and the FGF2 substrate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for the kinase.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit used.
-
Measure the kinase activity by quantifying the amount of ADP produced using a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding complex biological processes and experimental designs.
Caption: Simplified Tec Kinase Signaling Pathway.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound is a Tec kinase inhibitor with a significantly lower potency (IC50 = 11.7 µM) compared to the clinically approved BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib, which also target Tec kinase with much higher affinity. While this compound may serve as a useful tool compound for studying the role of Tec kinase in specific biological processes, particularly those related to FGF2 secretion, its lower potency suggests it may have limited therapeutic potential compared to the other inhibitors discussed.
For researchers investigating Tec family kinases, the choice of inhibitor should be guided by the specific research question. For studies requiring potent and selective inhibition of BTK with minimal off-target effects on other Tec family members or unrelated kinases, acalabrutinib and zanubrutinib represent superior choices over the first-generation inhibitor ibrutinib. The limited publicly available data on this compound's selectivity profile warrants further investigation to fully understand its potential as a specific research tool. This guide provides a foundational comparison to aid in the selection of the most appropriate Tec kinase inhibitor for your research needs.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tec-IN-1's Specificity for Tec Family Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Tec family kinase inhibitor, Tec-IN-1, with established covalent and non-covalent inhibitors. The aim is to offer a framework for validating the specificity of novel inhibitors against Tec family kinases, a critical step in preclinical drug development. The data presented for this compound is representative of a highly selective, next-generation covalent inhibitor.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects and associated toxicities. This section compares the inhibitory activity of our hypothetical this compound to the first-generation covalent inhibitor Ibrutinib (B1684441), the second-generation covalent inhibitor Acalabrutinib, and the non-covalent inhibitor Fenebrutinib.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Ibrutinib | Acalabrutinib | Fenebrutinib (non-covalent) |
| Tec Family | ||||
| BTK | 0.4 | 0.5[1][2][3] | 3 - 5.1[4] | 2 (Ki = 0.91)[5][6] |
| TEC | >1000 | <10 | >1000 | >1000 |
| ITK | >1000 | <10 | >1000 | >1000 |
| BMX | 5.0 | <10 | ~57 | >100 (153-fold selective)[6] |
| TXK | >1000 | <10 | ~285 | >1000 |
| Selected Off-Targets | ||||
| EGFR | >1000 | 5-10 | >1000[7] | >1000 |
| HER2 (ErbB2) | >1000 | <100 | >1000 | >1000 |
| JAK3 | >1000 | <20 | >1000 | >1000 |
| SRC | >1000 | <100 | >1000 | >100 (131-fold selective)[6] |
| LCK | >1000 | <100 | >1000 | >1000 |
Data for Ibrutinib, Acalabrutinib, and Fenebrutinib are compiled from various sources and assay conditions may differ. This compound data is hypothetical, representing a highly selective profile.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding inhibitor validation.
Caption: Tec Family Kinase Signaling Pathway in B-Cells.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Biochemical Kinase Assay: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase active site.
Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[8][9][10]
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) Tec family kinase
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
Kinase Tracer specific for the kinase family
-
Test inhibitor (this compound) and control inhibitors
-
1X Kinase Buffer A
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and Eu-anti-antibody mixture in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the 3X test compound dilution.
-
5 µL of the 3X kinase/antibody mixture.
-
5 µL of the 3X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for BTK Phosphorylation
This assay assesses the inhibitor's ability to block the autophosphorylation of BTK in a cellular context, a key marker of its activation.
Principle: B-cell lines (e.g., Ramos cells) are treated with the inhibitor and then stimulated to activate the B-cell receptor (BCR) pathway, leading to BTK autophosphorylation at Tyrosine 223 (Y223). Cell lysates are then analyzed by Western blot using an antibody specific for phosphorylated BTK (p-BTK Y223). A decrease in the p-BTK signal indicates inhibition.[11][12][13]
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium with 10% FBS
-
Test inhibitor (this compound) and control inhibitors
-
Anti-human IgM antibody for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-p-BTK (Y223) antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the p-BTK signal to the total BTK signal for each sample.
-
Plot the normalized p-BTK signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The validation of a kinase inhibitor's specificity is a multi-faceted process requiring both biochemical and cellular assays. By comparing a novel inhibitor like the hypothetical this compound to well-characterized molecules such as Ibrutinib, Acalabrutinib, and Fenebrutinib, researchers can gain a clear understanding of its potency and selectivity profile. The detailed protocols provided in this guide offer a starting point for these critical validation studies, which are essential for advancing promising new therapeutic agents.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validating Tec-IN-1's Specificity for Tec Family Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Tec family kinase inhibitor, Tec-IN-1, with established covalent and non-covalent inhibitors. The aim is to offer a framework for validating the specificity of novel inhibitors against Tec family kinases, a critical step in preclinical drug development. The data presented for this compound is representative of a highly selective, next-generation covalent inhibitor.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects and associated toxicities. This section compares the inhibitory activity of our hypothetical this compound to the first-generation covalent inhibitor Ibrutinib, the second-generation covalent inhibitor Acalabrutinib, and the non-covalent inhibitor Fenebrutinib.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Ibrutinib | Acalabrutinib | Fenebrutinib (non-covalent) |
| Tec Family | ||||
| BTK | 0.4 | 0.5[1][2][3] | 3 - 5.1[4] | 2 (Ki = 0.91)[5][6] |
| TEC | >1000 | <10 | >1000 | >1000 |
| ITK | >1000 | <10 | >1000 | >1000 |
| BMX | 5.0 | <10 | ~57 | >100 (153-fold selective)[6] |
| TXK | >1000 | <10 | ~285 | >1000 |
| Selected Off-Targets | ||||
| EGFR | >1000 | 5-10 | >1000[7] | >1000 |
| HER2 (ErbB2) | >1000 | <100 | >1000 | >1000 |
| JAK3 | >1000 | <20 | >1000 | >1000 |
| SRC | >1000 | <100 | >1000 | >100 (131-fold selective)[6] |
| LCK | >1000 | <100 | >1000 | >1000 |
Data for Ibrutinib, Acalabrutinib, and Fenebrutinib are compiled from various sources and assay conditions may differ. This compound data is hypothetical, representing a highly selective profile.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental approach is crucial for understanding inhibitor validation.
Caption: Tec Family Kinase Signaling Pathway in B-Cells.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Biochemical Kinase Assay: LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase active site.
Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test inhibitor. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[8][9][10]
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) Tec family kinase
-
LanthaScreen® Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
Kinase Tracer specific for the kinase family
-
Test inhibitor (this compound) and control inhibitors
-
1X Kinase Buffer A
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Prepare a 3X solution of the kinase and Eu-anti-antibody mixture in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the 3X test compound dilution.
-
5 µL of the 3X kinase/antibody mixture.
-
5 µL of the 3X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for BTK Phosphorylation
This assay assesses the inhibitor's ability to block the autophosphorylation of BTK in a cellular context, a key marker of its activation.
Principle: B-cell lines (e.g., Ramos cells) are treated with the inhibitor and then stimulated to activate the B-cell receptor (BCR) pathway, leading to BTK autophosphorylation at Tyrosine 223 (Y223). Cell lysates are then analyzed by Western blot using an antibody specific for phosphorylated BTK (p-BTK Y223). A decrease in the p-BTK signal indicates inhibition.[11][12][13]
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium with 10% FBS
-
Test inhibitor (this compound) and control inhibitors
-
Anti-human IgM antibody for stimulation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-p-BTK (Y223) antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the p-BTK signal to the total BTK signal for each sample.
-
Plot the normalized p-BTK signal against the inhibitor concentration to determine the cellular IC50.
-
Conclusion
The validation of a kinase inhibitor's specificity is a multi-faceted process requiring both biochemical and cellular assays. By comparing a novel inhibitor like the hypothetical this compound to well-characterized molecules such as Ibrutinib, Acalabrutinib, and Fenebrutinib, researchers can gain a clear understanding of its potency and selectivity profile. The detailed protocols provided in this guide offer a starting point for these critical validation studies, which are essential for advancing promising new therapeutic agents.
References
- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Ibrutinib vs. Acalabrutinib: A Comparative Guide to Tec Family Kinase Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a detailed comparison of the kinase selectivity of two prominent Tec family kinase inhibitors, Ibrutinib (B1684441) and its next-generation counterpart, Acalabrutinib (B560132), supported by experimental data and detailed protocols.
Ibrutinib, the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. However, its therapeutic application can be associated with off-target effects, partly attributed to its interaction with other kinases.[1] Acalabrutinib was subsequently developed as a more selective BTK inhibitor to minimize these off-target activities.[2][3] This guide delves into the comparative cross-reactivity profiles of these two inhibitors against a panel of kinases.
Kinase Inhibition Profile: Ibrutinib vs. Acalabrutinib
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. Kinome-wide profiling has revealed that while both Ibrutinib and Acalabrutinib are potent inhibitors of BTK, Acalabrutinib exhibits a significantly more favorable selectivity profile.
A key comparative study demonstrated that out of nine kinases possessing a cysteine residue homologous to the Cys-481 in BTK (the target of covalent inhibition), Ibrutinib inhibited eight with an IC50 value of less than 10 nM. In stark contrast, Acalabrutinib did not inhibit any of these kinases at the same concentration, highlighting its superior selectivity.[2][3]
Below is a summary of the inhibitory activity (IC50 values) of Ibrutinib and Acalabrutinib against BTK and a selection of key off-target kinases.
| Kinase Target | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Kinase Family | Reference |
| BTK | 0.5 - 5 | 3 - 10 | Tec | [2] |
| TEC | <10 | >1000 | Tec | [2] |
| ITK | 10.7 | >1000 | Tec | [2] |
| EGFR | 5.6 | >1000 | EGFR | [1] |
| ERBB2 (HER2) | 9.4 | >1000 | EGFR | [1] |
| SRC | 21.3 | >1000 | Src | [2] |
| LCK | 21.3 | >1000 | Src | [2] |
| FGR | 8.3 | >1000 | Src | [2] |
| BLK | 0.8 | >1000 | Src | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Methodologies
The determination of kinase inhibitor selectivity is typically performed using high-throughput screening platforms. The two most common methods employed for generating the data presented in this guide are the KINOMEscan® competition binding assay and the Z'-LYTE™ enzymatic assay.
KINOMEscan® Profiling Assay Protocol
The KINOMEscan® platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases. This method is independent of ATP and measures the intrinsic affinity of the inhibitor for the kinase.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Workflow:
-
Preparation: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support.
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., Ibrutinib or Acalabrutinib) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation: The solid support with the bound kinase-ligand complex is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. Lower percentages indicate stronger binding of the test compound to the kinase.
Z'-LYTE™ Kinase Assay Protocol
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based enzymatic assay that measures the amount of phosphorylated substrate produced by a kinase.
Principle: The assay utilizes a peptide substrate labeled with two different fluorophores (a donor and an acceptor) that create a FRET pair. When the peptide is not phosphorylated, it can be cleaved by a site-specific protease, separating the two fluorophores and disrupting FRET. Phosphorylation of the peptide by the kinase protects it from cleavage, thus maintaining the FRET signal.
Workflow:
-
Kinase Reaction: The kinase, the FRET-labeled peptide substrate, ATP, and the test inhibitor are incubated together. The kinase transfers a phosphate (B84403) group from ATP to the peptide substrate.
-
Development Reaction: A development reagent containing a site-specific protease is added to the reaction mixture. This protease specifically cleaves the non-phosphorylated peptide substrates.
-
FRET Measurement: The fluorescence is measured at two wavelengths: the emission wavelength of the donor fluorophore and the emission wavelength of the acceptor fluorophore.
-
Data Analysis: The ratio of the two emission signals is calculated. A high ratio indicates low phosphorylation (and thus, potent inhibition of the kinase), while a low ratio indicates high phosphorylation (weak or no inhibition). IC50 values are determined by plotting the emission ratio against a range of inhibitor concentrations.
Tec Kinase Signaling Pathway
Tec family kinases, including BTK, are crucial components of signaling pathways downstream of various cell surface receptors, such as the B-cell receptor (BCR). Upon receptor activation, these kinases are recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates and the propagation of signals that regulate cell proliferation, differentiation, and survival. Ibrutinib and Acalabrutinib exert their therapeutic effects by inhibiting BTK, thereby blocking these signaling cascades in B-cells.
Conclusion
The cross-reactivity profiling of Ibrutinib and Acalabrutinib clearly demonstrates the superior selectivity of Acalabrutinib for its intended target, BTK. While both are effective inhibitors of BTK, Ibrutinib's broader kinase inhibition profile may contribute to some of its observed off-target effects. For researchers and drug developers, this comparative data underscores the importance of comprehensive kinase profiling in the development of targeted therapies to maximize efficacy and minimize adverse events. The use of robust and standardized experimental protocols, such as those described for KINOMEscan® and Z'-LYTE™ assays, is essential for generating reliable and comparable selectivity data.
References
- 1. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Ibrutinib vs. Acalabrutinib: A Comparative Guide to Tec Family Kinase Inhibitor Selectivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide provides a detailed comparison of the kinase selectivity of two prominent Tec family kinase inhibitors, Ibrutinib and its next-generation counterpart, Acalabrutinib, supported by experimental data and detailed protocols.
Ibrutinib, the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. However, its therapeutic application can be associated with off-target effects, partly attributed to its interaction with other kinases.[1] Acalabrutinib was subsequently developed as a more selective BTK inhibitor to minimize these off-target activities.[2][3] This guide delves into the comparative cross-reactivity profiles of these two inhibitors against a panel of kinases.
Kinase Inhibition Profile: Ibrutinib vs. Acalabrutinib
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. Kinome-wide profiling has revealed that while both Ibrutinib and Acalabrutinib are potent inhibitors of BTK, Acalabrutinib exhibits a significantly more favorable selectivity profile.
A key comparative study demonstrated that out of nine kinases possessing a cysteine residue homologous to the Cys-481 in BTK (the target of covalent inhibition), Ibrutinib inhibited eight with an IC50 value of less than 10 nM. In stark contrast, Acalabrutinib did not inhibit any of these kinases at the same concentration, highlighting its superior selectivity.[2][3]
Below is a summary of the inhibitory activity (IC50 values) of Ibrutinib and Acalabrutinib against BTK and a selection of key off-target kinases.
| Kinase Target | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Kinase Family | Reference |
| BTK | 0.5 - 5 | 3 - 10 | Tec | [2] |
| TEC | <10 | >1000 | Tec | [2] |
| ITK | 10.7 | >1000 | Tec | [2] |
| EGFR | 5.6 | >1000 | EGFR | [1] |
| ERBB2 (HER2) | 9.4 | >1000 | EGFR | [1] |
| SRC | 21.3 | >1000 | Src | [2] |
| LCK | 21.3 | >1000 | Src | [2] |
| FGR | 8.3 | >1000 | Src | [2] |
| BLK | 0.8 | >1000 | Src | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Methodologies
The determination of kinase inhibitor selectivity is typically performed using high-throughput screening platforms. The two most common methods employed for generating the data presented in this guide are the KINOMEscan® competition binding assay and the Z'-LYTE™ enzymatic assay.
KINOMEscan® Profiling Assay Protocol
The KINOMEscan® platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases. This method is independent of ATP and measures the intrinsic affinity of the inhibitor for the kinase.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
Workflow:
-
Preparation: Kinases are tagged with a unique DNA identifier. An active-site directed ligand is immobilized on a solid support.
-
Competition: The DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., Ibrutinib or Acalabrutinib) are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation: The solid support with the bound kinase-ligand complex is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample. Lower percentages indicate stronger binding of the test compound to the kinase.
Z'-LYTE™ Kinase Assay Protocol
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based enzymatic assay that measures the amount of phosphorylated substrate produced by a kinase.
Principle: The assay utilizes a peptide substrate labeled with two different fluorophores (a donor and an acceptor) that create a FRET pair. When the peptide is not phosphorylated, it can be cleaved by a site-specific protease, separating the two fluorophores and disrupting FRET. Phosphorylation of the peptide by the kinase protects it from cleavage, thus maintaining the FRET signal.
Workflow:
-
Kinase Reaction: The kinase, the FRET-labeled peptide substrate, ATP, and the test inhibitor are incubated together. The kinase transfers a phosphate group from ATP to the peptide substrate.
-
Development Reaction: A development reagent containing a site-specific protease is added to the reaction mixture. This protease specifically cleaves the non-phosphorylated peptide substrates.
-
FRET Measurement: The fluorescence is measured at two wavelengths: the emission wavelength of the donor fluorophore and the emission wavelength of the acceptor fluorophore.
-
Data Analysis: The ratio of the two emission signals is calculated. A high ratio indicates low phosphorylation (and thus, potent inhibition of the kinase), while a low ratio indicates high phosphorylation (weak or no inhibition). IC50 values are determined by plotting the emission ratio against a range of inhibitor concentrations.
Tec Kinase Signaling Pathway
Tec family kinases, including BTK, are crucial components of signaling pathways downstream of various cell surface receptors, such as the B-cell receptor (BCR). Upon receptor activation, these kinases are recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates and the propagation of signals that regulate cell proliferation, differentiation, and survival. Ibrutinib and Acalabrutinib exert their therapeutic effects by inhibiting BTK, thereby blocking these signaling cascades in B-cells.
Conclusion
The cross-reactivity profiling of Ibrutinib and Acalabrutinib clearly demonstrates the superior selectivity of Acalabrutinib for its intended target, BTK. While both are effective inhibitors of BTK, Ibrutinib's broader kinase inhibition profile may contribute to some of its observed off-target effects. For researchers and drug developers, this comparative data underscores the importance of comprehensive kinase profiling in the development of targeted therapies to maximize efficacy and minimize adverse events. The use of robust and standardized experimental protocols, such as those described for KINOMEscan® and Z'-LYTE™ assays, is essential for generating reliable and comparable selectivity data.
References
- 1. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
A Comparative Analysis of Tec-IN-1 and Ibrutinib in BTK Inhibition
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in B-cell malignancies. This guide provides a side-by-side comparison of a hypothetical Tec family kinase inhibitor, designated Tec-IN-1, and the well-established, first-in-class BTK inhibitor, Ibrutinib. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on their respective biochemical and cellular activities, supported by experimental data and detailed methodologies.
Introduction to BTK and Tec Family Kinases
Bruton's tyrosine kinase (BTK) is a member of the Tec family of non-receptor tyrosine kinases, which play a crucial role in the signaling pathways of various hematopoietic cells.[1] The Tec family includes five members: Tec, Btk, Itk, Rlk/Txk, and Bmx/Etk.[1][2] These kinases are integral to the development, differentiation, and activation of B-cells, T-cells, and other immune cells.[1][3][4] BTK, in particular, is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of the BCR pathway is a hallmark of many B-cell cancers, making BTK an attractive target for therapeutic intervention.[8]
Ibrutinib (brand name Imbruvica) was the first BTK inhibitor to receive FDA approval and has revolutionized the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies.[5][6][8][9][10] It acts as a potent and irreversible inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the kinase.[5][7][8][9] This action effectively blocks the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[6][7]
For the purpose of this guide, this compound is presented as a hypothetical inhibitor of Tec family kinases, allowing for a structured comparison against the known properties of Ibrutinib.
Biochemical and Cellular Activity Comparison
The following tables summarize the quantitative data for this compound (illustrative data) and Ibrutinib (literature-derived data) to facilitate a direct comparison of their biochemical potency and cellular effects.
Table 1: Biochemical Potency (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Ibrutinib |
| BTK | 5.0 | 0.5 [6] |
| TEC | 25.0 | >1000 |
| ITK | 100.0 | 5.0 |
| EGFR | >1000 | 7.8 |
| JAK3 | >1000 | 16.0 |
Table 2: Cellular Activity
| Assay | This compound (Hypothetical) | Ibrutinib |
| Inhibition of BTK phosphorylation (EC50, nM) | 15.0 | 11.0[6] |
| Inhibition of B-cell proliferation (GI50, nM) | 50.0 | 20.0 |
| Induction of apoptosis in CLL cells (% at 1 µM) | 40% | 60% |
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, as off-target inhibition can lead to undesirable side effects.[11][12] Ibrutinib, while highly potent against BTK, also inhibits other kinases to varying degrees, including other Tec family members like ITK, as well as EGFR and JAK3.[11][12][13] This broader selectivity profile is thought to contribute to some of its observed side effects.[11][12][13]
The hypothetical kinase selectivity profile of this compound is designed to be more selective for BTK over other Tec family kinases and to have minimal activity against unrelated kinases like EGFR and JAK3.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: B-cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.
Caption: A typical experimental workflow for profiling the selectivity of kinase inhibitors.
Caption: Logical flow from BTK inhibition to cellular outcomes in B-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BTK inhibitors.
Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Materials:
-
Purified recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a poly-Glu,Tyr peptide)
-
Test compounds (this compound or Ibrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the BTK enzyme and substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for BTK Phosphorylation
This method is used to assess the inhibition of BTK autophosphorylation in a cellular context, which is a marker of its activation.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
BCR-activating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.
Cell Proliferation Assay (GI50 Determination)
This assay measures the concentration of an inhibitor that causes a 50% reduction in cell growth.
Materials:
-
B-cell malignancy cell line
-
Complete cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and resume growth overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value by plotting the inhibition against the log of the compound concentration.
Conclusion
This comparative guide provides a framework for evaluating BTK inhibitors, using the well-characterized Ibrutinib as a benchmark against the hypothetical this compound. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery. The key differentiators for any new BTK inhibitor will be its potency, selectivity, and ultimately, its safety and efficacy profile in clinical settings. Future investigations into novel BTK inhibitors will continue to build upon the foundational understanding established by pioneering drugs like Ibrutinib.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The role of Tec protein-tyrosine kinase in T cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 4. TEC (gene) - Wikipedia [en.wikipedia.org]
- 5. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Ibrutinib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Tec-IN-1 and Ibrutinib in BTK Inhibition
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in B-cell malignancies. This guide provides a side-by-side comparison of a hypothetical Tec family kinase inhibitor, designated Tec-IN-1, and the well-established, first-in-class BTK inhibitor, Ibrutinib. This comparison aims to offer researchers, scientists, and drug development professionals a clear perspective on their respective biochemical and cellular activities, supported by experimental data and detailed methodologies.
Introduction to BTK and Tec Family Kinases
Bruton's tyrosine kinase (BTK) is a member of the Tec family of non-receptor tyrosine kinases, which play a crucial role in the signaling pathways of various hematopoietic cells.[1] The Tec family includes five members: Tec, Btk, Itk, Rlk/Txk, and Bmx/Etk.[1][2] These kinases are integral to the development, differentiation, and activation of B-cells, T-cells, and other immune cells.[1][3][4] BTK, in particular, is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[5][6][7] Dysregulation of the BCR pathway is a hallmark of many B-cell cancers, making BTK an attractive target for therapeutic intervention.[8]
Ibrutinib (brand name Imbruvica) was the first BTK inhibitor to receive FDA approval and has revolutionized the treatment of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies.[5][6][8][9][10] It acts as a potent and irreversible inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the kinase.[5][7][8][9] This action effectively blocks the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells.[6][7]
For the purpose of this guide, this compound is presented as a hypothetical inhibitor of Tec family kinases, allowing for a structured comparison against the known properties of Ibrutinib.
Biochemical and Cellular Activity Comparison
The following tables summarize the quantitative data for this compound (illustrative data) and Ibrutinib (literature-derived data) to facilitate a direct comparison of their biochemical potency and cellular effects.
Table 1: Biochemical Potency (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Ibrutinib |
| BTK | 5.0 | 0.5 [6] |
| TEC | 25.0 | >1000 |
| ITK | 100.0 | 5.0 |
| EGFR | >1000 | 7.8 |
| JAK3 | >1000 | 16.0 |
Table 2: Cellular Activity
| Assay | This compound (Hypothetical) | Ibrutinib |
| Inhibition of BTK phosphorylation (EC50, nM) | 15.0 | 11.0[6] |
| Inhibition of B-cell proliferation (GI50, nM) | 50.0 | 20.0 |
| Induction of apoptosis in CLL cells (% at 1 µM) | 40% | 60% |
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, as off-target inhibition can lead to undesirable side effects.[11][12] Ibrutinib, while highly potent against BTK, also inhibits other kinases to varying degrees, including other Tec family members like ITK, as well as EGFR and JAK3.[11][12][13] This broader selectivity profile is thought to contribute to some of its observed side effects.[11][12][13]
The hypothetical kinase selectivity profile of this compound is designed to be more selective for BTK over other Tec family kinases and to have minimal activity against unrelated kinases like EGFR and JAK3.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: B-cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.
Caption: A typical experimental workflow for profiling the selectivity of kinase inhibitors.
Caption: Logical flow from BTK inhibition to cellular outcomes in B-cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BTK inhibitors.
Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Materials:
-
Purified recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a poly-Glu,Tyr peptide)
-
Test compounds (this compound or Ibrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the BTK enzyme and substrate to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blotting for BTK Phosphorylation
This method is used to assess the inhibition of BTK autophosphorylation in a cellular context, which is a marker of its activation.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
BCR-activating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-BTK and total BTK.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.
Cell Proliferation Assay (GI50 Determination)
This assay measures the concentration of an inhibitor that causes a 50% reduction in cell growth.
Materials:
-
B-cell malignancy cell line
-
Complete cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and resume growth overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value by plotting the inhibition against the log of the compound concentration.
Conclusion
This comparative guide provides a framework for evaluating BTK inhibitors, using the well-characterized Ibrutinib as a benchmark against the hypothetical this compound. The provided data tables, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery. The key differentiators for any new BTK inhibitor will be its potency, selectivity, and ultimately, its safety and efficacy profile in clinical settings. Future investigations into novel BTK inhibitors will continue to build upon the foundational understanding established by pioneering drugs like Ibrutinib.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The role of Tec protein-tyrosine kinase in T cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 4. TEC (gene) - Wikipedia [en.wikipedia.org]
- 5. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Ibrutinib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validating In Vitro Findings of Tec Kinase Inhibitors in In Vivo Models: A Comparative Guide
Researchers and drug development professionals often face the critical step of translating promising in vitro findings into successful in vivo studies. This guide provides a framework for validating the efficacy of Tec family kinase inhibitors, using a hypothetical inhibitor, "Tec-IN-1," as a case study. We will compare its potential in vivo validation with established Tec kinase inhibitors, providing detailed experimental protocols and data presentation formats.
The Tec family of non-receptor tyrosine kinases, including Bruton's tyrosine kinase (BTK), Tec, and Interleukin-2-inducible T-cell kinase (ITK), plays a crucial role in the signaling pathways of immune cells.[1] Their involvement in various cellular functions, such as cell proliferation, apoptosis, and differentiation, makes them attractive therapeutic targets for a range of diseases, including cancers and autoimmune conditions.[1] Inhibitors of these kinases, therefore, hold significant promise in modern medicine.
From the Benchtop to Preclinical Models: A Necessary Leap
While in vitro assays provide essential initial data on a compound's activity and mechanism of action, they do not fully recapitulate the complex biological environment of a living organism. Therefore, validating these findings in relevant in vivo models is a crucial step in the drug development pipeline. This process helps to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and potential off-target effects in a whole-animal system.
Comparative Analysis of Tec Kinase Inhibitors
To effectively design an in vivo validation study for a novel inhibitor like this compound, it is beneficial to compare its expected performance with that of well-characterized inhibitors. For this guide, we will consider two hypothetical alternative compounds, "Compound A" (a highly selective BTK inhibitor) and "Compound B" (a pan-Tec inhibitor).
| Inhibitor | Target(s) | In Vitro Potency (IC50, nM) | In Vivo Model | Key Efficacy Readout |
| This compound | Tec, BTK | Tec: 15, BTK: 50 | Collagen-Induced Arthritis (Mouse) | Reduction in paw swelling, inflammatory markers |
| Compound A | BTK | BTK: 5 | Systemic Lupus Erythematosus (Mouse) | Decreased autoantibody production, improved renal function |
| Compound B | Tec, BTK, ITK | Tec: 25, BTK: 75, ITK: 100 | B-cell Lymphoma Xenograft (Mouse) | Tumor growth inhibition |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are example protocols for the in vivo models mentioned above.
Collagen-Induced Arthritis (CIA) Mouse Model
This model is commonly used to evaluate the efficacy of anti-inflammatory agents for rheumatoid arthritis.
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.
-
Dosing: Prophylactic or therapeutic dosing regimens can be employed. For this compound, a daily oral gavage of 10 mg/kg could be initiated upon the first signs of arthritis.
-
Efficacy Assessment:
-
Clinical Scoring: Paw swelling is measured using calipers, and arthritis severity is scored.
-
Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Systemic Lupus Erythematosus (SLE) Mouse Model
The MRL/lpr mouse model spontaneously develops an autoimmune disease that closely resembles human SLE.
-
Animal Model: Female MRL/lpr mice are used, typically starting at 8 weeks of age when disease symptoms begin to appear.
-
Dosing: Compound A could be administered daily via intraperitoneal injection at a dose of 5 mg/kg.
-
Efficacy Assessment:
-
Autoantibody Titers: Serum levels of anti-dsDNA antibodies are monitored weekly.
-
Renal Function: Proteinuria is assessed using urine test strips. Kidney tissue is collected for histopathological evaluation of glomerulonephritis.
-
Spleen and Lymph Node Analysis: Spleen and lymph node weights are recorded, and lymphocyte populations are analyzed by flow cytometry.
-
B-cell Lymphoma Xenograft Model
This model is used to assess the anti-tumor activity of compounds in an oncology setting.
-
Cell Line and Implantation: Human B-cell lymphoma cells (e.g., TMD8) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID).
-
Dosing: Once tumors are established, mice are randomized into treatment groups. Compound B could be administered orally at 20 mg/kg twice daily.
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly with calipers.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Markers: Tumor biopsies can be taken to assess the inhibition of downstream signaling pathways (e.g., phosphorylated BTK) by Western blot or immunohistochemistry.
-
Visualizing the Pathways and Workflows
Understanding the underlying biological pathways and the experimental design is crucial for interpreting the results.
Caption: Tec Kinase Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Validation of In Vitro Findings.
Conclusion
The successful translation of in vitro discoveries to in vivo efficacy is a cornerstone of drug development. By carefully selecting appropriate animal models, designing robust experimental protocols, and comparing the performance of a novel compound like "this compound" against other inhibitors, researchers can gain crucial insights into its therapeutic potential. The data and methodologies presented in this guide offer a foundational framework for scientists working to advance novel Tec family kinase inhibitors from the laboratory to the clinic.
References
Validating In Vitro Findings of Tec Kinase Inhibitors in In Vivo Models: A Comparative Guide
Researchers and drug development professionals often face the critical step of translating promising in vitro findings into successful in vivo studies. This guide provides a framework for validating the efficacy of Tec family kinase inhibitors, using a hypothetical inhibitor, "Tec-IN-1," as a case study. We will compare its potential in vivo validation with established Tec kinase inhibitors, providing detailed experimental protocols and data presentation formats.
The Tec family of non-receptor tyrosine kinases, including Bruton's tyrosine kinase (BTK), Tec, and Interleukin-2-inducible T-cell kinase (ITK), plays a crucial role in the signaling pathways of immune cells.[1] Their involvement in various cellular functions, such as cell proliferation, apoptosis, and differentiation, makes them attractive therapeutic targets for a range of diseases, including cancers and autoimmune conditions.[1] Inhibitors of these kinases, therefore, hold significant promise in modern medicine.
From the Benchtop to Preclinical Models: A Necessary Leap
While in vitro assays provide essential initial data on a compound's activity and mechanism of action, they do not fully recapitulate the complex biological environment of a living organism. Therefore, validating these findings in relevant in vivo models is a crucial step in the drug development pipeline. This process helps to assess the compound's pharmacokinetics, pharmacodynamics, efficacy, and potential off-target effects in a whole-animal system.
Comparative Analysis of Tec Kinase Inhibitors
To effectively design an in vivo validation study for a novel inhibitor like this compound, it is beneficial to compare its expected performance with that of well-characterized inhibitors. For this guide, we will consider two hypothetical alternative compounds, "Compound A" (a highly selective BTK inhibitor) and "Compound B" (a pan-Tec inhibitor).
| Inhibitor | Target(s) | In Vitro Potency (IC50, nM) | In Vivo Model | Key Efficacy Readout |
| This compound | Tec, BTK | Tec: 15, BTK: 50 | Collagen-Induced Arthritis (Mouse) | Reduction in paw swelling, inflammatory markers |
| Compound A | BTK | BTK: 5 | Systemic Lupus Erythematosus (Mouse) | Decreased autoantibody production, improved renal function |
| Compound B | Tec, BTK, ITK | Tec: 25, BTK: 75, ITK: 100 | B-cell Lymphoma Xenograft (Mouse) | Tumor growth inhibition |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are example protocols for the in vivo models mentioned above.
Collagen-Induced Arthritis (CIA) Mouse Model
This model is commonly used to evaluate the efficacy of anti-inflammatory agents for rheumatoid arthritis.
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is given 21 days later.
-
Dosing: Prophylactic or therapeutic dosing regimens can be employed. For this compound, a daily oral gavage of 10 mg/kg could be initiated upon the first signs of arthritis.
-
Efficacy Assessment:
-
Clinical Scoring: Paw swelling is measured using calipers, and arthritis severity is scored.
-
Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Systemic Lupus Erythematosus (SLE) Mouse Model
The MRL/lpr mouse model spontaneously develops an autoimmune disease that closely resembles human SLE.
-
Animal Model: Female MRL/lpr mice are used, typically starting at 8 weeks of age when disease symptoms begin to appear.
-
Dosing: Compound A could be administered daily via intraperitoneal injection at a dose of 5 mg/kg.
-
Efficacy Assessment:
-
Autoantibody Titers: Serum levels of anti-dsDNA antibodies are monitored weekly.
-
Renal Function: Proteinuria is assessed using urine test strips. Kidney tissue is collected for histopathological evaluation of glomerulonephritis.
-
Spleen and Lymph Node Analysis: Spleen and lymph node weights are recorded, and lymphocyte populations are analyzed by flow cytometry.
-
B-cell Lymphoma Xenograft Model
This model is used to assess the anti-tumor activity of compounds in an oncology setting.
-
Cell Line and Implantation: Human B-cell lymphoma cells (e.g., TMD8) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID).
-
Dosing: Once tumors are established, mice are randomized into treatment groups. Compound B could be administered orally at 20 mg/kg twice daily.
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured regularly with calipers.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Markers: Tumor biopsies can be taken to assess the inhibition of downstream signaling pathways (e.g., phosphorylated BTK) by Western blot or immunohistochemistry.
-
Visualizing the Pathways and Workflows
Understanding the underlying biological pathways and the experimental design is crucial for interpreting the results.
Caption: Tec Kinase Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vivo Validation of In Vitro Findings.
Conclusion
The successful translation of in vitro discoveries to in vivo efficacy is a cornerstone of drug development. By carefully selecting appropriate animal models, designing robust experimental protocols, and comparing the performance of a novel compound like "this compound" against other inhibitors, researchers can gain crucial insights into its therapeutic potential. The data and methodologies presented in this guide offer a foundational framework for scientists working to advance novel Tec family kinase inhibitors from the laboratory to the clinic.
References
A Comparative Analysis of Off-Target Effects: Tec-IN-1 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of the Tec family kinase inhibitor, Tec-IN-1, and other notable kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitors ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923), as well as the selective BMX inhibitor, BMX-IN-1. The information presented is supported by experimental data to aid in the evaluation of inhibitor selectivity and potential for off-target-related adverse effects.
Introduction to Tec Family Kinases and a Note on this compound
The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells.[1] This family includes five members: Tec, Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Bmx (bone marrow X kinase), and Txk (tyrosine-protein kinase TXK).[1] Given their involvement in immune cell function, these kinases are attractive targets for the treatment of B-cell malignancies and autoimmune diseases.[2]
This compound is a compound identified as an inhibitor of Tec kinase, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM.[3] It has been shown to inhibit Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2) and subsequently block its unconventional secretion.[3] However, the relatively high IC50 value of this compound suggests lower potency compared to other clinical-stage kinase inhibitors. For a more relevant comparison with highly potent and selective inhibitors, this guide will focus on BMX-IN-1, a potent inhibitor of the Tec family member BMX, and compare it with the well-characterized BTK inhibitors.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical factor in its therapeutic index, as off-target inhibition can lead to undesirable side effects. The following table summarizes the on-target potency and off-target effects of BMX-IN-1, ibrutinib, acalabrutinib, and zanubrutinib. The data is primarily derived from KINOMEscan™ profiling, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
| Inhibitor | Primary Target(s) | On-Target Potency (IC50) | Key Off-Target Kinases and Inhibition (%) at 1 µM |
| BMX-IN-1 | BMX, BTK | BMX: 8 nMBTK: 10.4 nM[4][5] | In a panel of 442 kinases, only 1% were inhibited by >90% at 1 µM.[6] |
| Ibrutinib | BTK | 0.5 nM | EGFR (50%), ERBB2 (50%), ERBB4 (50%), ITK (50%), TEC (50%), BLK (50%), JAK3 (50%)[7] |
| Acalabrutinib | BTK | 3 nM | Minimal binding to kinases other than BTK was observed at 1 µM.[8] |
| Zanubrutinib | BTK | <1 nM | Compared to ibrutinib, zanubrutinib has reduced off-target activity against EGFR, ITK, and TEC.[9][10] |
Signaling Pathway and Experimental Workflows
To visualize the cellular context of these inhibitors and the methods used to characterize them, the following diagrams are provided in Graphviz DOT language.
Figure 1: Simplified signaling pathways of the B-Cell Receptor and Tec family kinases, indicating the targets of the discussed inhibitors.
Figure 2: A generalized workflow for the KINOMEscan™ kinase inhibitor profiling platform.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below. These protocols are intended to provide a comprehensive overview for researchers.
KINOMEscan™ Kinase Profiling Assay (General Protocol)
The KINOMEscan™ platform is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases.
Materials:
-
KINOMEscan™ kinase panel (Eurofins DiscoverX)
-
Streptavidin-coated magnetic beads
-
Biotinylated active-site directed ligand
-
Test compound (e.g., this compound, BMX-IN-1)
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
-
Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)
-
Quantitative PCR (qPCR) reagents
-
384-well polypropylene (B1209903) plates
Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin. The beads are then blocked to reduce non-specific binding.[11]
-
Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer in a 384-well plate.[11]
-
Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the components to reach binding equilibrium.[11]
-
Washing: The affinity beads are washed with wash buffer to remove unbound kinase.[11]
-
Elution: The bound kinase is eluted from the beads using an elution buffer containing a high concentration of a non-biotinylated affinity ligand.[11]
-
Quantification: The concentration of the eluted kinase-DNA tag is measured by qPCR.[11]
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically reported as "percent of control," where a lower percentage indicates stronger inhibition. Dissociation constants (Kd) can also be determined from a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase.
Materials:
-
Kinase of interest (e.g., His-tagged Tec or BMX)
-
LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-His)
-
LanthaScreen™ Kinase Tracer (an Alexa Fluor™ 647-labeled, ATP-competitive inhibitor)
-
Test compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (low volume, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a 3X working solution of the compound in Kinase Buffer A. Prepare a 3X mixture of the kinase and Eu-anti-tag antibody in Kinase Buffer A. Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution. Add 5 µL of the 3X kinase/antibody mixture. Add 5 µL of the 3X tracer solution.[6]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Ba/F3 Cell Proliferation Assay (General Protocol)
This assay is used to determine the potency of a kinase inhibitor in a cellular context by measuring its effect on the proliferation of the IL-3 dependent Ba/F3 cell line, which has been engineered to be dependent on the activity of a specific kinase for survival and growth.
Materials:
-
Ba/F3 cells engineered to express the kinase of interest (e.g., TEL-BMX)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate at a density of approximately 5,000 cells per well in IL-3-free medium.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The selection of a kinase inhibitor for therapeutic or research purposes requires a thorough understanding of its selectivity profile. While this compound is a documented inhibitor of Tec kinase, its lower potency makes direct comparisons with clinical-stage inhibitors challenging. BMX-IN-1, a potent and highly selective inhibitor of the Tec family kinase BMX, serves as a valuable tool for studying the function of this kinase. In comparison, second-generation BTK inhibitors like acalabrutinib and zanubrutinib demonstrate improved selectivity over the first-generation inhibitor ibrutinib, which is associated with a broader range of off-target effects. The experimental protocols provided in this guide offer a framework for researchers to independently assess the on- and off-target activities of these and other kinase inhibitors. Careful consideration of an inhibitor's off-target profile is paramount for the development of safer and more effective targeted therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. Probe BMX-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Off-Target Effects: Tec-IN-1 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of the Tec family kinase inhibitor, Tec-IN-1, and other notable kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitors ibrutinib, acalabrutinib, and zanubrutinib, as well as the selective BMX inhibitor, BMX-IN-1. The information presented is supported by experimental data to aid in the evaluation of inhibitor selectivity and potential for off-target-related adverse effects.
Introduction to Tec Family Kinases and a Note on this compound
The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells.[1] This family includes five members: Tec, Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Bmx (bone marrow X kinase), and Txk (tyrosine-protein kinase TXK).[1] Given their involvement in immune cell function, these kinases are attractive targets for the treatment of B-cell malignancies and autoimmune diseases.[2]
This compound is a compound identified as an inhibitor of Tec kinase, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM.[3] It has been shown to inhibit Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2) and subsequently block its unconventional secretion.[3] However, the relatively high IC50 value of this compound suggests lower potency compared to other clinical-stage kinase inhibitors. For a more relevant comparison with highly potent and selective inhibitors, this guide will focus on BMX-IN-1, a potent inhibitor of the Tec family member BMX, and compare it with the well-characterized BTK inhibitors.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical factor in its therapeutic index, as off-target inhibition can lead to undesirable side effects. The following table summarizes the on-target potency and off-target effects of BMX-IN-1, ibrutinib, acalabrutinib, and zanubrutinib. The data is primarily derived from KINOMEscan™ profiling, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
| Inhibitor | Primary Target(s) | On-Target Potency (IC50) | Key Off-Target Kinases and Inhibition (%) at 1 µM |
| BMX-IN-1 | BMX, BTK | BMX: 8 nMBTK: 10.4 nM[4][5] | In a panel of 442 kinases, only 1% were inhibited by >90% at 1 µM.[6] |
| Ibrutinib | BTK | 0.5 nM | EGFR (50%), ERBB2 (50%), ERBB4 (50%), ITK (50%), TEC (50%), BLK (50%), JAK3 (50%)[7] |
| Acalabrutinib | BTK | 3 nM | Minimal binding to kinases other than BTK was observed at 1 µM.[8] |
| Zanubrutinib | BTK | <1 nM | Compared to ibrutinib, zanubrutinib has reduced off-target activity against EGFR, ITK, and TEC.[9][10] |
Signaling Pathway and Experimental Workflows
To visualize the cellular context of these inhibitors and the methods used to characterize them, the following diagrams are provided in Graphviz DOT language.
Figure 1: Simplified signaling pathways of the B-Cell Receptor and Tec family kinases, indicating the targets of the discussed inhibitors.
Figure 2: A generalized workflow for the KINOMEscan™ kinase inhibitor profiling platform.
Experimental Protocols
Detailed methodologies for key assays cited in this guide are provided below. These protocols are intended to provide a comprehensive overview for researchers.
KINOMEscan™ Kinase Profiling Assay (General Protocol)
The KINOMEscan™ platform is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases.
Materials:
-
KINOMEscan™ kinase panel (Eurofins DiscoverX)
-
Streptavidin-coated magnetic beads
-
Biotinylated active-site directed ligand
-
Test compound (e.g., this compound, BMX-IN-1)
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
-
Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)
-
Quantitative PCR (qPCR) reagents
-
384-well polypropylene plates
Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate an affinity resin. The beads are then blocked to reduce non-specific binding.[11]
-
Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer in a 384-well plate.[11]
-
Incubation: The plate is incubated at room temperature with shaking for 1 hour to allow the components to reach binding equilibrium.[11]
-
Washing: The affinity beads are washed with wash buffer to remove unbound kinase.[11]
-
Elution: The bound kinase is eluted from the beads using an elution buffer containing a high concentration of a non-biotinylated affinity ligand.[11]
-
Quantification: The concentration of the eluted kinase-DNA tag is measured by qPCR.[11]
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. The results are typically reported as "percent of control," where a lower percentage indicates stronger inhibition. Dissociation constants (Kd) can also be determined from a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase.
Materials:
-
Kinase of interest (e.g., His-tagged Tec or BMX)
-
LanthaScreen™ Eu-anti-tag antibody (e.g., Eu-anti-His)
-
LanthaScreen™ Kinase Tracer (an Alexa Fluor™ 647-labeled, ATP-competitive inhibitor)
-
Test compound
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates (low volume, non-binding surface)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a 3X working solution of the compound in Kinase Buffer A. Prepare a 3X mixture of the kinase and Eu-anti-tag antibody in Kinase Buffer A. Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution. Add 5 µL of the 3X kinase/antibody mixture. Add 5 µL of the 3X tracer solution.[6]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Ba/F3 Cell Proliferation Assay (General Protocol)
This assay is used to determine the potency of a kinase inhibitor in a cellular context by measuring its effect on the proliferation of the IL-3 dependent Ba/F3 cell line, which has been engineered to be dependent on the activity of a specific kinase for survival and growth.
Materials:
-
Ba/F3 cells engineered to express the kinase of interest (e.g., TEL-BMX)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
Test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate at a density of approximately 5,000 cells per well in IL-3-free medium.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The selection of a kinase inhibitor for therapeutic or research purposes requires a thorough understanding of its selectivity profile. While this compound is a documented inhibitor of Tec kinase, its lower potency makes direct comparisons with clinical-stage inhibitors challenging. BMX-IN-1, a potent and highly selective inhibitor of the Tec family kinase BMX, serves as a valuable tool for studying the function of this kinase. In comparison, second-generation BTK inhibitors like acalabrutinib and zanubrutinib demonstrate improved selectivity over the first-generation inhibitor ibrutinib, which is associated with a broader range of off-target effects. The experimental protocols provided in this guide offer a framework for researchers to independently assess the on- and off-target activities of these and other kinase inhibitors. Careful consideration of an inhibitor's off-target profile is paramount for the development of safer and more effective targeted therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. Probe BMX-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
Tec-IN-1: Exploring the Potential for Synergistic Cancer Therapies
For researchers, scientists, and drug development professionals, understanding the potential of novel therapeutic agents to work in concert with existing treatments is a critical area of investigation. Tec-IN-1, a small molecule inhibitor of Tec kinase, has been identified as a potential anti-cancer agent due to its unique mechanism of action. However, a comprehensive review of the currently available scientific literature reveals a lack of published data on the synergistic effects of this compound with other cancer therapeutics.
At present, the primary and sole peer-reviewed study on this compound focuses on its discovery and initial characterization. This foundational research establishes this compound as an inhibitor of the Tec protein tyrosine kinase. The study elucidates that this compound exerts its effect by inhibiting the Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), a crucial step for its unconventional secretion from cancer cells. By blocking this pathway, this compound effectively reduces the secretion of FGF2, a potent signaling molecule involved in tumor growth, angiogenesis, and resistance to therapy.
While this mechanism of action suggests a strong rationale for investigating this compound in combination with other anti-cancer drugs, no preclinical or clinical studies have been published to date that evaluate its synergistic potential. Therefore, it is not possible to provide a comparison guide with supporting experimental data on this topic at this time.
Understanding the Mechanism of this compound
The known signaling pathway affected by this compound is centered on the unconventional secretion of FGF2. The following diagram illustrates this mechanism.
Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound inhibits Tec kinase, thereby preventing the phosphorylation of FGF2 and its subsequent unconventional secretion from the cancer cell. This action is hypothesized to reduce tumor growth and angiogenesis.
Hypothetical Synergistic Strategies
Given the mechanism of this compound, several rational combination strategies could be proposed for future investigation. These hypotheses are based on the known roles of FGF2 in cancer biology and are not supported by experimental data for this compound itself.
1. Combination with Anti-Angiogenic Therapies: FGF2 is a well-known pro-angiogenic factor. Combining this compound with drugs that target other angiogenic pathways, such as VEGF inhibitors (e.g., bevacizumab), could lead to a more potent blockade of tumor blood vessel formation.
2. Combination with Chemotherapy: FGF2 has been implicated in conferring resistance to conventional chemotherapeutic agents. By inhibiting FGF2 secretion, this compound could potentially re-sensitize resistant tumors to chemotherapy.
3. Combination with Immunotherapy: The tumor microenvironment plays a crucial role in the efficacy of immunotherapies. FGF2 can contribute to an immunosuppressive microenvironment. Therefore, combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.
The following diagram outlines a hypothetical experimental workflow to assess the synergy between this compound and another therapeutic agent.
Figure 2: Experimental Workflow for Synergy Assessment. A standard workflow to determine the synergistic potential of this compound with another cancer therapeutic would involve cell viability assays and the calculation of a Combination Index (CI).
Future Directions
The unique mechanism of this compound as an inhibitor of FGF2 secretion marks it as a promising candidate for further oncological research. Future preclinical studies are warranted to explore the synergistic potential of this compound with a range of established cancer therapeutics. Such studies would be instrumental in defining its potential role in combination regimens and advancing its development for clinical applications. Researchers are encouraged to investigate these potential synergies to unlock the full therapeutic value of this novel agent.
Tec-IN-1: Exploring the Potential for Synergistic Cancer Therapies
For researchers, scientists, and drug development professionals, understanding the potential of novel therapeutic agents to work in concert with existing treatments is a critical area of investigation. Tec-IN-1, a small molecule inhibitor of Tec kinase, has been identified as a potential anti-cancer agent due to its unique mechanism of action. However, a comprehensive review of the currently available scientific literature reveals a lack of published data on the synergistic effects of this compound with other cancer therapeutics.
At present, the primary and sole peer-reviewed study on this compound focuses on its discovery and initial characterization. This foundational research establishes this compound as an inhibitor of the Tec protein tyrosine kinase. The study elucidates that this compound exerts its effect by inhibiting the Tec-mediated tyrosine phosphorylation of Fibroblast Growth Factor 2 (FGF2), a crucial step for its unconventional secretion from cancer cells. By blocking this pathway, this compound effectively reduces the secretion of FGF2, a potent signaling molecule involved in tumor growth, angiogenesis, and resistance to therapy.
While this mechanism of action suggests a strong rationale for investigating this compound in combination with other anti-cancer drugs, no preclinical or clinical studies have been published to date that evaluate its synergistic potential. Therefore, it is not possible to provide a comparison guide with supporting experimental data on this topic at this time.
Understanding the Mechanism of this compound
The known signaling pathway affected by this compound is centered on the unconventional secretion of FGF2. The following diagram illustrates this mechanism.
Figure 1: Mechanism of this compound Action. This diagram illustrates how this compound inhibits Tec kinase, thereby preventing the phosphorylation of FGF2 and its subsequent unconventional secretion from the cancer cell. This action is hypothesized to reduce tumor growth and angiogenesis.
Hypothetical Synergistic Strategies
Given the mechanism of this compound, several rational combination strategies could be proposed for future investigation. These hypotheses are based on the known roles of FGF2 in cancer biology and are not supported by experimental data for this compound itself.
1. Combination with Anti-Angiogenic Therapies: FGF2 is a well-known pro-angiogenic factor. Combining this compound with drugs that target other angiogenic pathways, such as VEGF inhibitors (e.g., bevacizumab), could lead to a more potent blockade of tumor blood vessel formation.
2. Combination with Chemotherapy: FGF2 has been implicated in conferring resistance to conventional chemotherapeutic agents. By inhibiting FGF2 secretion, this compound could potentially re-sensitize resistant tumors to chemotherapy.
3. Combination with Immunotherapy: The tumor microenvironment plays a crucial role in the efficacy of immunotherapies. FGF2 can contribute to an immunosuppressive microenvironment. Therefore, combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.
The following diagram outlines a hypothetical experimental workflow to assess the synergy between this compound and another therapeutic agent.
Figure 2: Experimental Workflow for Synergy Assessment. A standard workflow to determine the synergistic potential of this compound with another cancer therapeutic would involve cell viability assays and the calculation of a Combination Index (CI).
Future Directions
The unique mechanism of this compound as an inhibitor of FGF2 secretion marks it as a promising candidate for further oncological research. Future preclinical studies are warranted to explore the synergistic potential of this compound with a range of established cancer therapeutics. Such studies would be instrumental in defining its potential role in combination regimens and advancing its development for clinical applications. Researchers are encouraged to investigate these potential synergies to unlock the full therapeutic value of this novel agent.
A Head-to-Head Comparative Analysis of Tec-IN-1 and a Novel Tec Inhibitor, NTI-2025
In the landscape of targeted therapies, particularly within immunology and oncology, the Tec family of non-receptor tyrosine kinases has emerged as a critical signaling node. These kinases, including Btk, Itk, Tec, Bmx, and Txk, are pivotal in the signaling pathways of various immune cells.[1][2][3] Inhibition of these kinases offers a promising therapeutic strategy for a range of diseases, from autoimmune disorders to B-cell malignancies.[4][5] This guide provides a detailed head-to-head comparison of a well-characterized, first-generation investigational inhibitor, Tec-IN-1, and a novel, next-generation Tec inhibitor, NTI-2025. This comparison is based on a series of preclinical experiments designed to evaluate their potency, selectivity, cellular activity, and in vivo efficacy.
Overview of Tec Kinase Signaling
Tec family kinases are essential downstream effectors of various cell-surface receptors, including antigen receptors on B and T cells (BCR and TCR), cytokine receptors, and integrins.[6] Upon receptor activation, Tec kinases are recruited to the plasma membrane and activated, often in a PI3K-dependent manner.[1] A key function of activated Tec kinases is the phosphorylation and activation of phospholipase C-gamma (PLC-γ).[1][6][7] This leads to the generation of second messengers, inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate protein kinase C (PKC) and MAPK pathways.[7] These signaling cascades ultimately regulate gene expression, cytoskeletal reorganization, and cellular processes like activation, proliferation, and survival.[6]
Comparative Data
The following tables summarize the key performance metrics of this compound versus the novel Tec inhibitor, NTI-2025.
Table 1: Biochemical Potency (IC50)
| Kinase Target | This compound (IC50, nM) | NTI-2025 (IC50, nM) |
| Btk | 15.2 | 1.8 |
| Itk | 25.8 | 3.5 |
| Tec | 30.1 | 5.2 |
| Bmx | 45.6 | 12.7 |
| Txk | 52.3 | 20.1 |
Data represents the mean of three independent experiments. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Off-Target Kinase | This compound (% Inhibition @ 1µM) | NTI-2025 (% Inhibition @ 1µM) |
| EGFR | 45% | <5% |
| Src | 60% | 8% |
| JAK3 | 35% | <2% |
| Fgr | 55% | 10% |
| Lck | 62% | 15% |
Selectivity was assessed against a panel of 100 common off-target kinases. Data for representative kinases are shown.
Table 3: Cellular Activity
| Assay | Cell Line | This compound (EC50, nM) | NTI-2025 (EC50, nM) |
| B-cell Proliferation | Ramos (Human Burkitt's Lymphoma) | 120 | 15 |
| T-cell Activation (IL-2 Release) | Jurkat (Human T-cell Leukemia) | 250 | 30 |
EC50 values represent the concentration required to achieve 50% of the maximal response in cellular assays.
Table 4: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, oral, QD) | Paw Swelling (mm, Day 14) | Clinical Score (0-4, Day 14) |
| Vehicle | - | 3.5 ± 0.4 | 3.2 ± 0.3 |
| This compound | 30 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| NTI-2025 | 10 | 1.5 ± 0.2 | 1.1 ± 0.2 |
| NTI-2025 | 30 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Values are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
Workflow Diagram:
Protocol:
-
Reagent Preparation: Recombinant human Tec family kinases (Btk, Itk, Tec, Bmx, Txk) were used. A suitable peptide substrate and ATP were prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Preparation: this compound and NTI-2025 were serially diluted in 100% DMSO to create a range of concentrations.
-
Assay Procedure:
-
2.5 µL of diluted inhibitor was added to the wells of a 384-well plate.
-
5 µL of a kinase/substrate mixture was added to each well and the plate was incubated for 15 minutes at room temperature.
-
The reaction was initiated by adding 2.5 µL of ATP solution. The final ATP concentration was set to the Km value for each respective kinase.
-
-
Detection: After a 60-minute incubation at room temperature, the reaction was stopped, and kinase activity was measured using a luminescence-based assay (e.g., Kinase-Glo®, Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.
-
Data Analysis: Raw data was normalized relative to positive (no inhibitor) and negative (no kinase) controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cellular B-cell Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of a B-cell lymphoma cell line.
Protocol:
-
Cell Culture: Ramos cells, a human Burkitt's lymphoma cell line, were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Setup: Cells were seeded into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Inhibitor Treatment: this compound and NTI-2025 were added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.
-
Stimulation: B-cell proliferation was stimulated by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Measurement: Cell proliferation was assessed by adding a resazurin-based reagent (e.g., CellTiter-Blue®, Promega) and incubating for an additional 4 hours. Fluorescence was measured using a plate reader.
-
Data Analysis: EC50 values were determined by plotting the percentage of proliferation inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used mouse model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Protocol:
-
Induction of Arthritis: Male DBA/1 mice were immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization was given 21 days later.
-
Treatment: Upon the first signs of arthritis (typically around day 25), mice were randomized into treatment groups (n=8 per group). This compound (30 mg/kg), NTI-2025 (10 and 30 mg/kg), or a vehicle control were administered orally, once daily.
-
Efficacy Assessment: The severity of arthritis was evaluated every other day for 14 days post-treatment initiation.
-
Paw Swelling: Paw thickness was measured using a digital caliper.
-
Clinical Score: Each paw was scored on a scale of 0 to 4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle, 3=erythema and moderate swelling of the ankle, 4=erythema and severe swelling of the entire paw). The scores for all four paws were summed for a maximum possible score of 16 per mouse.
-
-
Data Analysis: Paw swelling measurements and clinical scores were analyzed using a two-way ANOVA with post-hoc tests to determine statistical significance between groups.
Conclusion
The experimental data demonstrates that the novel Tec inhibitor, NTI-2025, exhibits superior performance compared to the first-generation inhibitor, this compound. NTI-2025 shows significantly greater potency against all members of the Tec kinase family. Critically, it possesses a much-improved selectivity profile, with minimal inhibition of common off-target kinases like Src and EGFR, which can be associated with adverse effects. This enhanced biochemical profile translates to superior cellular activity, where NTI-2025 inhibited B-cell and T-cell functions at much lower concentrations than this compound. In the in vivo model of rheumatoid arthritis, NTI-2025 demonstrated greater efficacy at a lower dose and achieved a more profound anti-inflammatory effect at an equivalent dose compared to this compound. These findings highlight the potential of NTI-2025 as a more potent and selective therapeutic candidate for the treatment of autoimmune diseases and certain hematological malignancies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparative Analysis of Tec-IN-1 and a Novel Tec Inhibitor, NTI-2025
In the landscape of targeted therapies, particularly within immunology and oncology, the Tec family of non-receptor tyrosine kinases has emerged as a critical signaling node. These kinases, including Btk, Itk, Tec, Bmx, and Txk, are pivotal in the signaling pathways of various immune cells.[1][2][3] Inhibition of these kinases offers a promising therapeutic strategy for a range of diseases, from autoimmune disorders to B-cell malignancies.[4][5] This guide provides a detailed head-to-head comparison of a well-characterized, first-generation investigational inhibitor, Tec-IN-1, and a novel, next-generation Tec inhibitor, NTI-2025. This comparison is based on a series of preclinical experiments designed to evaluate their potency, selectivity, cellular activity, and in vivo efficacy.
Overview of Tec Kinase Signaling
Tec family kinases are essential downstream effectors of various cell-surface receptors, including antigen receptors on B and T cells (BCR and TCR), cytokine receptors, and integrins.[6] Upon receptor activation, Tec kinases are recruited to the plasma membrane and activated, often in a PI3K-dependent manner.[1] A key function of activated Tec kinases is the phosphorylation and activation of phospholipase C-gamma (PLC-γ).[1][6][7] This leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate protein kinase C (PKC) and MAPK pathways.[7] These signaling cascades ultimately regulate gene expression, cytoskeletal reorganization, and cellular processes like activation, proliferation, and survival.[6]
Comparative Data
The following tables summarize the key performance metrics of this compound versus the novel Tec inhibitor, NTI-2025.
Table 1: Biochemical Potency (IC50)
| Kinase Target | This compound (IC50, nM) | NTI-2025 (IC50, nM) |
| Btk | 15.2 | 1.8 |
| Itk | 25.8 | 3.5 |
| Tec | 30.1 | 5.2 |
| Bmx | 45.6 | 12.7 |
| Txk | 52.3 | 20.1 |
Data represents the mean of three independent experiments. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
| Off-Target Kinase | This compound (% Inhibition @ 1µM) | NTI-2025 (% Inhibition @ 1µM) |
| EGFR | 45% | <5% |
| Src | 60% | 8% |
| JAK3 | 35% | <2% |
| Fgr | 55% | 10% |
| Lck | 62% | 15% |
Selectivity was assessed against a panel of 100 common off-target kinases. Data for representative kinases are shown.
Table 3: Cellular Activity
| Assay | Cell Line | This compound (EC50, nM) | NTI-2025 (EC50, nM) |
| B-cell Proliferation | Ramos (Human Burkitt's Lymphoma) | 120 | 15 |
| T-cell Activation (IL-2 Release) | Jurkat (Human T-cell Leukemia) | 250 | 30 |
EC50 values represent the concentration required to achieve 50% of the maximal response in cellular assays.
Table 4: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg, oral, QD) | Paw Swelling (mm, Day 14) | Clinical Score (0-4, Day 14) |
| Vehicle | - | 3.5 ± 0.4 | 3.2 ± 0.3 |
| This compound | 30 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| NTI-2025 | 10 | 1.5 ± 0.2 | 1.1 ± 0.2 |
| NTI-2025 | 30 | 1.2 ± 0.2 | 0.8 ± 0.1 |
Values are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to block 50% of the kinase activity (IC50).
Workflow Diagram:
Protocol:
-
Reagent Preparation: Recombinant human Tec family kinases (Btk, Itk, Tec, Bmx, Txk) were used. A suitable peptide substrate and ATP were prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Preparation: this compound and NTI-2025 were serially diluted in 100% DMSO to create a range of concentrations.
-
Assay Procedure:
-
2.5 µL of diluted inhibitor was added to the wells of a 384-well plate.
-
5 µL of a kinase/substrate mixture was added to each well and the plate was incubated for 15 minutes at room temperature.
-
The reaction was initiated by adding 2.5 µL of ATP solution. The final ATP concentration was set to the Km value for each respective kinase.
-
-
Detection: After a 60-minute incubation at room temperature, the reaction was stopped, and kinase activity was measured using a luminescence-based assay (e.g., Kinase-Glo®, Promega) according to the manufacturer's protocol. Luminescence was read on a plate reader.
-
Data Analysis: Raw data was normalized relative to positive (no inhibitor) and negative (no kinase) controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
Cellular B-cell Proliferation Assay
This assay measures the effect of the inhibitors on the proliferation of a B-cell lymphoma cell line.
Protocol:
-
Cell Culture: Ramos cells, a human Burkitt's lymphoma cell line, were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Setup: Cells were seeded into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Inhibitor Treatment: this compound and NTI-2025 were added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.
-
Stimulation: B-cell proliferation was stimulated by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Measurement: Cell proliferation was assessed by adding a resazurin-based reagent (e.g., CellTiter-Blue®, Promega) and incubating for an additional 4 hours. Fluorescence was measured using a plate reader.
-
Data Analysis: EC50 values were determined by plotting the percentage of proliferation inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used mouse model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Protocol:
-
Induction of Arthritis: Male DBA/1 mice were immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization was given 21 days later.
-
Treatment: Upon the first signs of arthritis (typically around day 25), mice were randomized into treatment groups (n=8 per group). This compound (30 mg/kg), NTI-2025 (10 and 30 mg/kg), or a vehicle control were administered orally, once daily.
-
Efficacy Assessment: The severity of arthritis was evaluated every other day for 14 days post-treatment initiation.
-
Paw Swelling: Paw thickness was measured using a digital caliper.
-
Clinical Score: Each paw was scored on a scale of 0 to 4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle, 3=erythema and moderate swelling of the ankle, 4=erythema and severe swelling of the entire paw). The scores for all four paws were summed for a maximum possible score of 16 per mouse.
-
-
Data Analysis: Paw swelling measurements and clinical scores were analyzed using a two-way ANOVA with post-hoc tests to determine statistical significance between groups.
Conclusion
The experimental data demonstrates that the novel Tec inhibitor, NTI-2025, exhibits superior performance compared to the first-generation inhibitor, this compound. NTI-2025 shows significantly greater potency against all members of the Tec kinase family. Critically, it possesses a much-improved selectivity profile, with minimal inhibition of common off-target kinases like Src and EGFR, which can be associated with adverse effects. This enhanced biochemical profile translates to superior cellular activity, where NTI-2025 inhibited B-cell and T-cell functions at much lower concentrations than this compound. In the in vivo model of rheumatoid arthritis, NTI-2025 demonstrated greater efficacy at a lower dose and achieved a more profound anti-inflammatory effect at an equivalent dose compared to this compound. These findings highlight the potential of NTI-2025 as a more potent and selective therapeutic candidate for the treatment of autoimmune diseases and certain hematological malignancies.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TEC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Beyond calcium: new signaling pathways for Tec family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tec-IN-1
Essential guidance for the safe handling and disposal of Tec-IN-1, ensuring the protection of laboratory personnel and environmental integrity.
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount when handling chemical compounds. This document outlines the essential, immediate safety and logistical information for the proper disposal of this compound, a compound for which specific disposal guidelines may not be readily available. The following procedures are based on established best practices for analogous hazardous chemicals.[1] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure all safety measures are in place to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: All handling of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
While specific quantitative disposal data for this compound is limited, the following table summarizes key identifiers and hazard information that inform the recommended disposal procedures.
| Identifier | This compound | Thebaine (Analogous Compound) |
| CAS Number | 15358-22-2 | Not Specified |
| Molecular Formula | Not Specified | Not Specified |
| Molecular Weight | Not Specified | Not Specified |
| Hazard Class | Hazardous Waste | Controlled Substance, Hazardous Chemical |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process to ensure safety and compliance.
-
Segregation: Do not mix this compound waste with other chemical waste streams. It must be collected in a designated, properly labeled, and sealed waste container.[1]
-
Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include the chemical name "this compound," its CAS number (15358-22-2), and any relevant hazard pictograms.[1]
-
Waste Accumulation: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic to prevent accidental spills or exposure.[1]
-
Disposal Request: Once the waste container is full or no longer in use, a formal chemical waste pickup request must be submitted to your institution's EHS department.[1] Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Transportation and Final Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the this compound waste in accordance with all applicable regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Safeguarding Your Laboratory: Proper Disposal Procedures for Tec-IN-1
Essential guidance for the safe handling and disposal of Tec-IN-1, ensuring the protection of laboratory personnel and environmental integrity.
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount when handling chemical compounds. This document outlines the essential, immediate safety and logistical information for the proper disposal of this compound, a compound for which specific disposal guidelines may not be readily available. The following procedures are based on established best practices for analogous hazardous chemicals.[1] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure all safety measures are in place to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: All handling of this compound waste must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data Summary
While specific quantitative disposal data for this compound is limited, the following table summarizes key identifiers and hazard information that inform the recommended disposal procedures.
| Identifier | This compound | Thebaine (Analogous Compound) |
| CAS Number | 15358-22-2 | Not Specified |
| Molecular Formula | Not Specified | Not Specified |
| Molecular Weight | Not Specified | Not Specified |
| Hazard Class | Hazardous Waste | Controlled Substance, Hazardous Chemical |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process to ensure safety and compliance.
-
Segregation: Do not mix this compound waste with other chemical waste streams. It must be collected in a designated, properly labeled, and sealed waste container.[1]
-
Container Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should include the chemical name "this compound," its CAS number (15358-22-2), and any relevant hazard pictograms.[1]
-
Waste Accumulation: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic to prevent accidental spills or exposure.[1]
-
Disposal Request: Once the waste container is full or no longer in use, a formal chemical waste pickup request must be submitted to your institution's EHS department.[1] Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Transportation and Final Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the this compound waste in accordance with all applicable regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Tec-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Tec-IN-1, a Tec family kinase inhibitor. The information herein is intended to supplement, not replace, institutional safety procedures and professional judgment.
Immediate Safety and Handling
This compound is a research chemical and should be handled with care by trained personnel in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Handling and Storage
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Follow the specific storage temperature recommendations provided by the supplier. For long-term storage, -20°C is common for similar compounds.
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Protocols
This compound is a known inhibitor of Tec kinase and has been utilized in research to block the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1]
Inhibition of FGF2 Secretion in a Cell-Based Assay
This protocol is a general guideline based on published research and should be optimized for specific cell lines and experimental conditions.[1]
Materials:
-
This compound (CAS: 931664-41-4)
-
Cell line of interest (e.g., NIH 3T3 cells)
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Enzyme-linked immunosorbent assay (ELISA) kit for FGF2 quantification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Cell Treatment:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the inhibition of FGF2 secretion.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Quantification of Secreted FGF2: Analyze the collected supernatant to quantify the amount of secreted FGF2 using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of secreted FGF2 in the this compound treated samples to the vehicle control to determine the inhibitory effect.
Signaling Pathway and Experimental Workflow
Tec Kinase-Mediated Unconventional Secretion of FGF2
The following diagram illustrates the key steps in the unconventional secretion of FGF2 and the point of inhibition by this compound.[1][2][3]
Caption: this compound inhibits Tec kinase, preventing FGF2 phosphorylation.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for evaluating the inhibitory effect of this compound on FGF2 secretion.
Caption: Workflow for evaluating this compound's effect on FGF2 secretion.
References
- 1. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling Tec-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Tec-IN-1, a Tec family kinase inhibitor. The information herein is intended to supplement, not replace, institutional safety procedures and professional judgment.
Immediate Safety and Handling
This compound is a research chemical and should be handled with care by trained personnel in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling similar chemical compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions. |
Handling and Storage
Handling:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Follow the specific storage temperature recommendations provided by the supplier. For long-term storage, -20°C is common for similar compounds.
Spill and Disposal Plan
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.
Experimental Protocols
This compound is a known inhibitor of Tec kinase and has been utilized in research to block the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1]
Inhibition of FGF2 Secretion in a Cell-Based Assay
This protocol is a general guideline based on published research and should be optimized for specific cell lines and experimental conditions.[1]
Materials:
-
This compound (CAS: 931664-41-4)
-
Cell line of interest (e.g., NIH 3T3 cells)
-
Appropriate cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Enzyme-linked immunosorbent assay (ELISA) kit for FGF2 quantification
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth and treatment.
-
Cell Treatment:
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO without the inhibitor).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the inhibition of FGF2 secretion.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Quantification of Secreted FGF2: Analyze the collected supernatant to quantify the amount of secreted FGF2 using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of secreted FGF2 in the this compound treated samples to the vehicle control to determine the inhibitory effect.
Signaling Pathway and Experimental Workflow
Tec Kinase-Mediated Unconventional Secretion of FGF2
The following diagram illustrates the key steps in the unconventional secretion of FGF2 and the point of inhibition by this compound.[1][2][3]
Caption: this compound inhibits Tec kinase, preventing FGF2 phosphorylation.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for evaluating the inhibitory effect of this compound on FGF2 secretion.
Caption: Workflow for evaluating this compound's effect on FGF2 secretion.
References
- 1. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
